Antazoline Hydrochloride

Catalog No.
S518990
CAS No.
2508-72-7
M.F
C17H20ClN3
M. Wt
301.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antazoline Hydrochloride

CAS Number

2508-72-7

Product Name

Antazoline Hydrochloride

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

InChI

InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H

InChI Key

SWKDMSRRIBZZAY-UHFFFAOYSA-N

SMILES

Array

solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Analergine, Antasten, Antazoline, Antazoline Hydrochloride, Antazoline Phosphate, Antazoline Phosphate (1:1), Antistine, Arithmin, Hydrochloride, Antazoline, Imidamine, Phenazoline, Phosphate, Antazoline

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl

The exact mass of the compound Antazoline hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >45.3 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Analysis of Antazoline Hydrochloride: Mechanism of Action and Experimental Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Antazoline hydrochloride is a first-generation antihistaminic drug that has been repurposed as an effective antiarrhythmic agent, particularly for the termination of paroxysmal atrial fibrillation (AF). Despite its long history in medical use, dating back over 50 years, the detailed mechanisms of its antiarrhythmic action have only recently been systematically investigated. Originally developed for allergic conditions and available in topical formulations for allergic conjunctivitis, antazoline has gained significant attention in cardiology due to its favorable safety profile and rapid onset of action in converting recent-onset AF to sinus rhythm. The drug exhibits a multimodal pharmacological profile that includes antihistaminic, anticholinergic, and direct antiarrhythmic properties through its effects on cardiac ion channels. This complex mechanism distinguishes it from more specialized antiarrhythmic drugs and may contribute to its clinical efficacy in specific patient populations.

The rediscovery of antazoline's antiarrhythmic properties represents an interesting case of drug repurposing, where an established medication finds new therapeutic applications through better understanding of its pharmacological actions. Recent clinical studies have demonstrated that intravenous antazoline is highly effective in terminating AF during electrophysiological procedures, with conversion rates ranging from 72.2% in general recent-onset AF to 100% in AF induced during ablation procedures. The drug's favorable hemodynamic profile and rapid elimination characteristics make it particularly suitable for use in clinical settings where quick restoration of sinus rhythm is desired without prolonged exposure to antiarrhythmic effects. This technical review comprehensively examines the molecular, cellular, and physiological mechanisms underlying antazoline's therapeutic effects, with particular emphasis on its antiarrhythmic properties.

Molecular and Cellular Mechanisms of Action

Electrophysiological Mechanisms

Antazoline exerts its antiarrhythmic effects primarily through multi-channel blockade in cardiac tissue, affecting several key ion currents responsible for action potential generation and propagation:

  • Sodium channel blockade: Antazoline significantly inhibits cardiac sodium channels, manifested by dose-dependent prolongation of P-wave duration and QRS complex width on surface ECG. This Class I antiarrhythmic effect reduces conduction velocity in atrial and ventricular tissue, which contributes to termination of reentrant arrhythmias. Experimental studies have demonstrated a substantial increase in atrial effective refractory periods (ERP), leading to a remarkable increase in atrial post-repolarization refractoriness - an antiarrhythmic mechanism also observed with amiodarone and quinidine. The sodium channel blocking effect occurs at clinically relevant concentrations and develops rapidly after intravenous administration [1] [2].

  • Potassium channel blockade: The drug prolongs cardiac repolarization through inhibition of potassium rectifier currents, evidenced by consistent QT interval prolongation on ECG. In healthy volunteers, antazoline administration increased QTcF (QT corrected using Fridericia formula) from 403±21 ms to 448±27 ms. This Class III antiarrhythmic effect increases the refractory period of cardiac cells, preventing the maintenance of atrial fibrillation. The repolarization-prolonging effects persist longer than the parent drug's plasma concentration, suggesting potential activity of metabolites or prolonged binding to cardiac ion channels [2] [3].

  • Calcium channel modulation: While less pronounced than its effects on sodium and potassium channels, antazoline demonstrates some inhibition of calcium currents, which may contribute to its antiarrhythmic efficacy without causing significant hemodynamic compromise. This effect likely explains the observed improvement in atrioventricular nodal conduction parameters, including increased AV node effective refractory period [1].

The following diagram illustrates antazoline's multi-channel blocking action and corresponding ECG changes:

G cluster_channels Cardiac Ion Channel Blockade cluster_ecg ECG Manifestations cluster_ep Electrophysiological Effects Antazoline Antazoline Na Sodium Channels (INa) Antazoline->Na Inhibition K Potassium Channels (IK) Antazoline->K Inhibition Ca Calcium Channels (ICa) Antazoline->Ca Modulation QRS QRS Complex Widening Na->QRS Conduction ↓ Conduction Velocity Na->Conduction QT QT Interval Prolongation K->QT Refractory ↑ Refractory Period K->Refractory Ca->QT Ectopic ↓ Ectopic Activity Ca->Ectopic PWave P-wave Prolongation PWave->Conduction QRS->Conduction QT->Refractory Antiarrhythmic Antiarrhythmic Effect (Atrial Fibrillation Termination) Conduction->Antiarrhythmic Refractory->Antiarrhythmic Ectopic->Antiarrhythmic

Antazoline's multi-channel blocking effects and corresponding electrophysiological manifestations.

Receptor Interactions and Additional Mechanisms

Beyond its direct ion channel effects, antazoline interacts with several receptor systems that may contribute to its overall pharmacological profile:

  • Histamine H1 receptor antagonism: As a first-generation antihistamine, antazoline exhibits potent competitive inhibition of histamine H1 receptors, which was the basis for its original clinical use in allergic conditions. This effect is rapid in onset and occurs at low drug concentrations. While this antihistaminic activity doesn't directly contribute to its antiarrhythmic effects, it may explain some of its anticholinergic properties [4] [3].

  • Anticholinergic activity: The drug demonstrates moderate antimuscarinic effects, which may influence its electrophysiological actions, particularly on sinoatrial and atrioventricular nodal function. However, the clinical significance of this effect in the context of its antiarrhythmic application appears to be minimal, as studies have not shown significant changes in heart rate or AV conduction parameters at therapeutic doses [4].

  • Possible metabolite activity: Recent pharmacokinetic evidence suggests that antazoline's electrophysiological effects, particularly QT interval prolongation, persist beyond the clearance of the parent drug from plasma. This temporal disconnect between plasma concentrations and pharmacological effect suggests that active metabolites may contribute to its antiarrhythmic activity. The hydroxy metabolite of antazoline has been identified as a potential candidate with biological activity, though its specific electrophysiological properties require further characterization [3].

Quantitative Experimental Data and Pharmacokinetic Parameters

Electrophysiological Effects and Hemodynamic Parameters

The electrophysiological effects of antazoline have been quantitatively characterized in both healthy volunteers and patients with atrial fibrillation. The following table summarizes key parameters from clinical studies:

Table 1: Electrophysiological and Hemodynamic Effects of Intravenous Antazoline (250-300 mg) in Human Studies

Parameter Baseline Value Post-Administration Value Change Clinical Significance
P-wave duration 101 ± 10 ms 110 ± 16 ms +8.9%* Slowed intra-atrial conduction
QRS complex 101 ± 12 ms 107 ± 12 ms +5.9%* Slowed ventricular conduction
QTcF interval 403 ± 21 ms 448 ± 27 ms +11.2%* Prolonged repolarization
AVN ERP 284.3 ± 28.1 ms 324.7 ± 48.8 ms +14.2%* Improved AV nodal refractoriness
Stroke Volume 94.9 ± 21.8 mL 82.4 ± 19.6 mL -13.2%* Moderate reduction
Atrial ERP 226 ± 21 ms 256 ± 23 ms +13.3%* Increased atrial refractoriness
Systolic BP 127 ± 14 mmHg 122 ± 15 mmHg -3.9% Minimal change

Statistically significant change (p < 0.05) [1] [2]

The dose-dependency of antazoline's electrophysiological effects has been established in both experimental and clinical settings. The maximal effect on cardiac conduction and repolarization parameters is achieved at cumulative intravenous doses of 250-300 mg, with minimal additional benefit at higher doses. The onset of action is rapid, with significant electrophysiological changes observed within 2-5 minutes of intravenous administration. The duration of action extends beyond what would be expected from the parent drug's plasma concentration half-life, supporting the hypothesis of active metabolites with prolonged activity [1] [2] [3].

Pharmacokinetic and Metabolism Parameters

Recent studies have characterized antazoline's pharmacokinetic profile using advanced modeling approaches:

Table 2: Pharmacokinetic Parameters of Antazoline and Metabolite

Parameter Antazoline Value Hydroxy-metabolite Value Methodology
Terminal elimination half-life 2.29 h Not fully characterized Non-compartmental analysis
Mean residence time 3.45 h - Non-compartmental analysis
Volume of distribution 315 L - PBPK modeling
Clearance 80.5 L/h Predicted: 12 L/h In vitro-in vivo extrapolation
Protein binding <50% - Equilibrium dialysis
Primary metabolic pathway CYP2D6 (major), CYP2C19 (minor) - Recombinant CYP enzymes
Bioanalytical method LC-MS/MS LC-MS/MS Validated assay
AUCinf (100 mg dose) 825-910 ng·h/mL - PBPK prediction vs. observed

[2] [3]

The metabolic fate of antazoline has been elucidated through recent in vitro studies. The drug undergoes predominantly hepatic metabolism, with CYP2D6 identified as the primary cytochrome P450 enzyme responsible for its biotransformation. CYP2C19 plays a minor role in antazoline metabolism. Interestingly, studies with recombinant UDP-glucuronosyltransferases (UGT 1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) showed no detectable glucuronidation, indicating that phase II metabolism does not represent a significant clearance pathway for antazoline. The discrepancy between clinically estimated clearance (80.5 L/h) and the in vitro-in vivo extrapolated value (70 L/h) suggests the existence of additional clearance mechanisms beyond CYP-mediated metabolism, possibly including renal excretion or other non-CYP enzymatic pathways [3].

Experimental Protocols and Methodologies

Electrophysiology Study Protocol

The electrophysiological effects of antazoline in humans have been characterized using standardized protocols in controlled clinical studies:

  • Study Population: Patients with paroxysmal or persistent atrial fibrillation scheduled for first AF ablation, in sinus rhythm on procedure day, off antiarrhythmic drugs for ≥3 half-lives. Exclusion criteria included redo procedures, planned ablation beyond pulmonary vein isolation, history of cardiosurgical procedures, heart failure NYHA class ≥2, and chronic medications affecting cardiac ion channels [1].

  • Drug Administration: Antazoline mesylate administered intravenously in divided boluses (cumulative dose 250-300 mg). In cases of AF induction during electrophysiology study (EPS), antazoline was administered until conversion to sinus rhythm or maximum cumulative dose reached. Dosing strategy based on previous research showing maximal effectiveness with minimal adverse effects at this dose range [1].

  • Measurement Protocol: Comprehensive EPS performed before and after antazoline administration including (1) atrial extrastimulus pacing (S1-S2: 500-450 ms), (2) atrial incremental pacing, (3) sinus node recovery time at 160/min and 130/min, (4) measurement of inter- and intra-atrial conduction times, (5) assessment of atrio-venous conduction in all pulmonary veins. Measurements performed using LABSYSTEM Pro EP Recording System (Boston Scientific) [1].

  • Safety Monitoring: Continuous monitoring for serious adverse events defined as systolic blood pressure <90 mmHg, chest pain/discomfort, tachycardia >180/min, any ventricular arrhythmia. The high safety profile of antazoline was confirmed in multiple studies with no serious adverse events reported [1].

The following diagram illustrates the experimental workflow for assessing antazoline's electrophysiological effects:

G cluster_pre Baseline Assessment cluster_intervention Intervention cluster_post Post-Intervention Assessment Patient Patient Selection: Paroxysmal/Persistent AF Sinus rhythm Off AADs Setup Electrophysiology Study Setup: CS catheter, HRA catheter Circular catheter in PVs Patient->Setup EPS1 Baseline EPS: Atrial pacing ERP measurement Conduction times Setup->EPS1 AVC1 Atrio-venous Conduction Assessment in all PVs EPS1->AVC1 Drug Antazoline Administration IV boluses Cumulative dose: 250-300 mg AVC1->Drug AVC2 Repeat Atrio-venous Conduction Assessment EPS2 Repeat EPS Protocol Identical to baseline Drug->EPS2 EPS2->AVC2 AF AF Induction/Conversion (if applicable) AVC2->AF Analysis Data Analysis: ERP changes Conduction times Conversion efficacy Safety parameters AF->Analysis

Experimental workflow for assessing antazoline's electrophysiological effects.

Metabolic Stability and Protein Binding Assays

The ADME properties of antazoline have been characterized using standardized in vitro methodologies:

  • Plasma Protein Binding: Determination using equilibrium dialysis against phosphate-buffered saline (pH 7.4). Warfarin used as control compound. Samples incubated for 6 hours at 37°C. Post-incubation, concentrations of antazoline in plasma and buffer chambers determined by LC-MS/MS. Protein binding calculated as percentage of drug recovered from plasma chamber relative to total chambers [3].

  • Microsomal Binding: Assessment using human liver microsomes with amitriptyline as positive control. Incubation conducted in phosphate buffer (pH 7.4) at 37°C. Free fraction determined by comparing metabolite formation in presence and absence of microsomes [3].

  • Metabolic Stability in Hepatocytes: Cryopreserved human hepatocytes thawed and suspended in Williams E medium. Antazoline incubated at 1 μM concentration. Aliquots taken at 0, 15, 30, 60, 90, and 120 minutes. Reactions terminated with acetonitrile. Samples analyzed by LC-MS/MS. Intrinsic clearance calculated from disappearance rate of parent compound [3].

  • Recombinant CYP Metabolism: Incubation with individual cDNA-expressed CYP enzymes (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in presence of NADPH-regenerating system. Metabolite formation monitored by LC-MS/MS. Relative activity calculated compared to positive control substrates [3].

  • UGT Glucuronidation Screening: Incubation with recombinant UGT enzymes (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) in presence of UDPGA. Detection of glucuronide metabolites by LC-MS/MS. No significant glucuronidation detected for any UGT isoform tested [3].

All experiments included appropriate positive controls and were conducted following current regulatory guidelines for in vitro ADME assays. Method sensitivity and quality were verified through parallel experiments with control compounds [3].

Therapeutic Implications and Clinical Applications

Antiarrhythmic Applications and Efficacy

Antazoline's multi-channel blocking profile translates into specific clinical applications, particularly in the management of atrial fibrillation:

  • Pharmacological Cardioversion of AF: Intravenous antazoline demonstrates high efficacy in terminating recent-onset atrial fibrillation, with conversion rates of 72.2% in general AF populations and 92-100% in AF induced during electrophysiology procedures. The median time to conversion is 16 minutes in general AF and approximately 8.4 minutes in procedure-induced AF. This rapid action makes it particularly suitable for use during pulmonary vein isolation procedures where prompt restoration of sinus rhythm is necessary for completion of the ablation protocol [1] [2].

  • Procedure-Specific Advantages: A key advantage of antazoline in the electrophysiology laboratory is its lack of effect on atrio-venous conduction, which allows for continued assessment of pulmonary vein isolation during ablation procedures. Unlike many other antiarrhythmic drugs that impair conduction across the ablation lines, antazoline preserves the ability to confirm successful electrical isolation of pulmonary veins, a critical endpoint in AF ablation procedures [1].

  • Safety Profile in Specific Populations: Clinical studies have demonstrated the safety of antazoline in elderly patients and those with stable coronary artery disease, populations often excluded from trials of other antiarrhythmic drugs. The drug shows minimal effects on blood pressure and does not precipitate significant ventricular arrhythmias, though QT prolongation requires appropriate monitoring [3].

Additional Therapeutic Applications

Beyond its antiarrhythmic properties, antazoline demonstrates several other biological activities with potential therapeutic implications:

  • Antiviral Effects: Recent screening of FDA-approved drug libraries identified this compound as a potent inhibitor of hepatitis B virus (HBV) DNA secretion, with an EC50 of 2.910 μmol/L in HepAD38 cells and 2.349 μmol/L in Huh7 cells. This represents a potential drug repurposing opportunity for managing chronic HBV infection, though the mechanism underlying this effect requires further characterization [5].

  • Historical Applications: Antazoline continues to be used in topical formulations for allergic conjunctivitis, often in combination with the vasoconstrictor naphazoline. The combination provides rapid relief of ocular itching and redness through H1 receptor blockade and vasoconstriction. Additionally, a 1954 study reported modest hypoglycemic activity, though this effect has not been pursued in contemporary therapeutic development [6] [4].

Safety Considerations and Adverse Effects

The safety profile of antazoline has been characterized through clinical studies and post-marketing surveillance:

  • Hematological Effects: Antazoline has been associated with rare cases of thrombocytopenic purpura, believed to result from drug-dependent antibodies that cause complement fixation and platelet agglutination. These reactions are drug-specific and can persist for months after exposure, with documented cases showing recurrence upon reexposure [7] [4].

  • Reproductive Safety: A large retrospective cohort study (1997-2011) evaluating the safety of antazoline-naphazoline eye drops during the first trimester of pregnancy found no association between exposure and major congenital malformations (OR 0.88, 95% CI 0.71-1.09). However, the study could not account for over-the-counter use or duration of treatment [7].

  • Drug Interactions: Based on its metabolic profile, antazoline has potential interactions with CYP2D6 inhibitors, which may increase its exposure. Additionally, concomitant use with other QT-prolonging drugs should be approached with caution due to the potential additive effect on cardiac repolarization [4] [3].

Conclusion and Future Research Directions

This compound represents a fascinating example of drug repurposing, where new clinical applications have been discovered for a well-established pharmaceutical agent. Its multi-channel blocking action, combining sodium and potassium channel inhibition with minimal hemodynamic effects, provides a unique electrophysiological profile that is particularly advantageous in specific clinical scenarios, such as during AF ablation procedures. The recent characterization of its ADME properties and the development of PBPK models have significantly advanced our understanding of its pharmacokinetic-pharmacodynamic relationships.

Future research directions should focus on several key areas: First, the characterization of active metabolites and their contribution to the drug's electrophysiological effects, particularly the persistent QT prolongation observed beyond the parent drug's clearance. Second, formal randomized controlled trials comparing antazoline with other first-line antiarrhythmic drugs for pharmacological cardioversion of AF would help establish its relative efficacy and safety. Third, exploration of its antiviral properties against hepatitis B virus may open new therapeutic applications beyond cardiology. Finally, the development of novel formulations or derivatives that maximize its antiarrhythmic efficacy while minimizing non-cardiac effects could enhance its clinical utility.

References

Pharmacokinetic Parameters of Antazoline in Rats

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from a preclinical pharmacokinetic study in rats following a single intravenous dose of 10 mg/kg [1].

Parameter Value
Analytical Method Reversed-Phase Ion-Pair Chromatography with liquid-liquid extraction [1]
Internal Standard Phenacetin [1]
Terminal Elimination Half-Life (t₁/₂) 3.53 hours [1]
Urinary Excretion (0-72 hours) 61.8% of administered dose [1]
Biliary Excretion (0-24 hours) 14.2% of administered dose [1]
Fecal Excretion (0-72 hours) 5.9% of administered dose [1]
Total Recovery ~81.9% of administered dose [1]

These results indicate that Antazoline undergoes relatively fast elimination in rats, with renal excretion as the primary elimination route [1].

Detailed Experimental Protocol

This section outlines the validated methodology used for the quantification of Antazoline in rat biological matrices [1].

Sample Collection and Preparation
  • Dosing and Sampling: Rats received a single intravenous injection of Antazoline hydrochloride at 10 mg/kg. Plasma, urine, bile, and feces samples were collected at predetermined time points [1].
  • Extraction Procedure:
    • Sample Volume: A specific volume of plasma or excreta sample was used.
    • Extraction Solvent: Samples were extracted with ethyl acetate.
    • Internal Standard: Phenacetin was added to the samples prior to extraction.
    • The organic layer was separated, evaporated to dryness, and the residue was reconstituted for injection into the chromatographic system [1].
Chromatographic Conditions and Validation
  • Chromatography: Reversed-phase ion-pair chromatography.
  • Detection: Ultraviolet (UV) or other suitable detection method.
  • Method Validation:
    • Accuracy: Ranged between 90.89% and 112.33%.
    • Precision: Intra- and inter-day imprecision were below 7.1% (RSD).
    • Recovery: The extraction recovery from plasma and excreta exceeded 82.5% [1].

Experimental Workflow for Rat Pharmacokinetic Study

The following diagram illustrates the key stages of a preclinical pharmacokinetic study for Antazoline in a rat model:

Start Study Start Dosing IV Administration (10 mg/kg) Start->Dosing Sampling Biological Sample Collection (Plasma, Urine, Bile, Feces) Dosing->Sampling Prep Sample Preparation Liquid-Liquid Extraction (Ethyl Acetate + Phenacetin IS) Sampling->Prep Analysis Chromatographic Analysis Reversed-Phase Ion-Pair HPLC Prep->Analysis PK Data Analysis & PK Parameter Calculation Analysis->PK End Result Interpretation & Report PK->End

Key Insights for Research and Development

  • Primary Elimination Route: The high percentage of the dose recovered in urine underscores that urinary excretion is the major pathway for Antazoline elimination in rats. This is a critical consideration for drug interaction studies or in cases of impaired renal function [1].
  • Rapid Action: The relatively short half-life aligns with the fast onset of action observed in clinical settings, such as the rapid conversion of atrial fibrillation [2].
  • Analytical Flexibility: While the referenced study used a robust HPLC-UV method, newer techniques like UPLC-MS/MS offer higher sensitivity and throughput for modern bioanalysis [3]. Alternative methods, such as spectrofluorimetry after derivatization, have also been developed for Antazoline in pharmaceutical formulations, which could be adapted for biological samples [4].

References

Comprehensive Technical Guide: Antazoline H1 Receptor Antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Antazoline is a first-generation antihistamine with anticholinergic properties that has been in clinical use for several decades, primarily employed for relieving nasal congestion and allergic conjunctivitis through topical formulations. [1] [2] As an ethylenediamine-class H1 receptor antagonist, antazoline represents one of the earlier developed antihistaminic agents that demonstrates competitive inhibition at histamine H1 receptors while exhibiting secondary anticholinergic activity. [3] [4] Unlike many first-generation antihistamines that have been largely replaced by newer agents for systemic use, antazoline maintains clinical relevance in specialized applications, particularly in ophthalmology and emerging research areas such as cardiac arrhythmia management. [1] [5] The continued utilization of antazoline in specific therapeutic contexts, coupled with its distinctive pharmacological profile, warrants comprehensive examination from both basic science and clinical perspectives for researchers and drug development professionals.

The molecular basis of antazoline's activity stems from its function as an inverse agonist at the H1 receptor, rather than merely a competitive antagonist as was previously believed. [6] This mechanistic understanding represents a significant evolution from earlier models of antihistamine activity and aligns with contemporary receptor theory for G-protein coupled receptors. Histamine H1 receptors exhibit constitutive activity, meaning they trigger downstream signaling events even in the absence of ligand binding, with active and inactive receptor states existing in equilibrium. [6] Antazoline functions by combining with and stabilizing the inactive conformation of the H1 receptor, thereby shifting the equilibrium toward the inactive state and reducing basal receptor activity. [6]

Pharmacology and Structural Chemistry

Mechanism of Action and Receptor Pharmacology

Antazoline exerts its primary therapeutic effects through selective binding to the histamine H1 receptor without activating it, thereby blocking the actions of endogenous histamine. [1] [2] The drug specifically antagonizes H1 receptors in various tissues, preventing histamine-mediated responses such as vasodilation, increased vascular permeability, pruritus, and bronchoconstriction. [3] [6] As a first-generation antihistamine, antazoline readily crosses the blood-brain barrier, which accounts for its central nervous system effects, including the sedative properties characteristic of this drug class. [6] Additionally, antazoline possesses significant anticholinergic activity due to its relative lack of selectivity for the H1 receptor, leading to inhibition of muscarinic acetylcholine receptors and contributing to both therapeutic and adverse effects. [3] [2]

At the molecular level, antazoline functions as an inverse agonist at the H1 receptor, combining with and stabilizing the inactive conformation of the receptor and shifting the equilibrium toward the inactive state. [6] This mechanism represents an advancement over the traditional view of H1 antagonists as simple competitive blockers. The H1 receptor is a Gq-protein coupled receptor that activates phospholipase C upon histamine binding, leading to increased intracellular calcium and protein kinase C activation. [4] Through its inverse agonist activity, antazoline not only prevents histamine binding but also actively reduces basal receptor signaling, providing more comprehensive inhibition of histamine-mediated pathways. Beyond its direct receptor effects, antazoline also demonstrates membrane-stabilizing properties that may contribute to its efficacy in cardiac arrhythmia management, though this application remains investigational in many jurisdictions. [5]

Structural-Activity Relationship and Chemical Features

Antazoline belongs to the ethylenediamine class of H1 antihistamines, characterized by the presence of a nitrogen connecting atom and a two-carbon atom chain as the linking moiety between the diaryl and tertiary amino pharmacophores. [4] The chemical designation of antazoline is N-benzyl-N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline, with a molecular formula of C17H19N3 and a molar mass of 265.360 g·mol⁻¹. [2] The compound features two aromatic rings connected to a central tertiary nitrogen, which is essential for its antihistaminic activity, with the benzyl and phenyl groups providing optimal receptor binding characteristics. [4]

The structural-activity relationship (SAR) of antazoline reveals several critical features for H1 receptor antagonism. The tertiary amine group is necessary for optimal activity, allowing for appropriate receptor interaction and cation formation at physiological pH. [4] The ethylenediamine structure provides a specific spatial orientation that facilitates high-affinity binding to the H1 receptor pocket. The imidazoline ring system contributes to both receptor affinity and the overall physicochemical properties of the molecule, including its basicity and water solubility. According to SAR studies, diaryl substitution is essential for significant H1 receptor affinity, with antazoline's specific arrangement of phenyl and benzyl groups providing an optimal balance of receptor binding and pharmacokinetic properties. [4] The molecule's relatively low molecular weight and balanced lipophilicity contribute to its ability to cross the blood-brain barrier, accounting for the sedative effects typical of first-generation antihistamines. [6]

Table 1: Physicochemical Properties of Antazoline

Property Description Significance
Chemical Formula C₁₇H₁₉N₃ Determines molecular weight and elemental composition
Molecular Weight 265.360 g·mol⁻¹ Impacts dosing and pharmacokinetics
Chemical Class Ethylenediamine First-generation H1 antagonist structural class
Water Solubility 663 mg/L at 30°C Influences formulation development [1]
Primary Targets Histamine H1 receptor, Muscarinic receptors Defines pharmacological profile and side effects [1] [2]

Experimental Evidence and Research Findings

Effects on Seizure Models and Antiepileptic Drug Interactions

Comprehensive animal studies have demonstrated that antazoline significantly modifies seizure thresholds and interacts with conventional antiepileptic drugs. In mouse models of maximal electroshock (MES)-induced convulsions, antazoline administered at 0.5 mg/kg (both acute and 7-day repeated treatment) significantly diminished the electroconvulsive threshold, potentially lowering the seizure threshold in experimental subjects. [7] [8] At a lower dose of 0.25 mg/kg, antazoline significantly raised the ED50 value of carbamazepine against MES-induced seizures following both acute and chronic administration, indicating a reduction in carbamazepine's anticonvulsant efficacy. [7] [8] Furthermore, the same dose of antazoline (0.25 mg/kg) reduced the anticonvulsant activity of diphenylhydantoin (phenytoin), but only after repeated administration, despite not modifying the brain and free plasma levels of this antiepileptic drug. [7] [8] This suggests a pharmacodynamic rather than pharmacokinetic interaction mechanism.

Interestingly, antazoline displayed differential effects depending on the co-administered antiepileptic drug. In contrast to its interactions with carbamazepine and phenytoin, antazoline did not significantly alter the protective activity of valproate or phenobarbital against seizures. [7] [8] This differential interaction profile suggests specific pharmacodynamic interactions between antazoline and certain antiepileptic mechanisms rather than a general pro-convulsant effect. From a clinical perspective, these findings indicate that H1 receptor antagonists like antazoline that readily cross the blood-brain barrier should be used with caution in epileptic patients, particularly those maintained on carbamazepine or phenytoin therapy, as they may reduce the protective potential of these antiepileptic drugs. [7] [8]

Behavioral and Cognitive Effects in Animal Models

Studies evaluating the behavioral and cognitive effects of antazoline alone and in combination with antiepileptic drugs have revealed a favorable neuropsychological profile in several domains. In assessments of long-term memory using the passive avoidance task, acute and chronic administration of antazoline (0.25 mg/kg) alone or in combination with antiepileptic drugs did not disturb long-term memory. [7] [8] This contrasts with some other first-generation antihistamines that typically impair memory formation and retention at therapeutic doses. Similarly, ketotifen (4 mg/kg) administered alone did not impair long-term memory in either acute or chronic dosing regimens. [7] [8]

Regarding motor performance evaluated in the chimney test, only acute antazoline (0.25 mg/kg) applied concomitantly with valproate impaired motor coordination in mice. [7] [8] This specific interaction suggests a potential synergistic effect on motor function when antazoline is combined with certain antiepileptic drugs, particularly those with GABAergic mechanisms like valproate. Importantly, chronic administration of antazoline did not produce this motor impairment, suggesting possible adaptation or tolerance development to this adverse effect. The preservation of long-term memory with antazoline administration is noteworthy given that many first-generation antihistamines significantly impair cognitive function due to their central H1 receptor blockade, particularly in the hippocampus and related structures essential for memory formation.

Table 2: Experimental Findings from Animal Studies on Antazoline

Experimental Domain Dose Key Findings Research Significance
Seizure Threshold 0.5 mg/kg Significantly diminished electroconvulsive threshold Indicates potential proconvulsant activity at higher doses [7] [8]
Drug Interaction with Carbamazepine 0.25 mg/kg Raised ED₅₀ of carbamazepine against MES Demonstrates reduced anticonvulsant efficacy [7] [8]
Drug Interaction with Phenytoin 0.25 mg/kg Reduced anticonvulsant activity after repeated administration Shows pharmacodynamic interaction [7] [8]
Long-Term Memory 0.25 mg/kg No disturbance in passive avoidance task Suggests favorable cognitive profile [7] [8]
Motor Performance 0.25 mg/kg + Valproate Impaired motor coordination in chimney test (acute only) Indicates drug-specific interaction [7] [8]
Experimental Protocols and Methodologies

The maximal electroshock (MES) test in mice serves as a well-established experimental protocol for evaluating seizure thresholds and anticonvulsant drug efficacy. In this procedure, electrodes are applied to the corneas or ear clips of experimental animals, and a suprathreshold electrical stimulus (typically 50 mA in mice, with a pulse width of 0.2 ms at 60 Hz for 0.2 seconds) is delivered via an electroconvulsometer. [7] [8] The endpoint is the abolition of the hind limb tonic extensor component of the seizure, which is predictive of efficacy against generalized tonic-clonic seizures in humans. To evaluate the effects of test compounds like antazoline on seizure threshold, a current-intensity titration method is employed where the electrical current is varied between groups to determine the threshold for eliciting the tonic extension response.

The passive avoidance task represents a standard behavioral protocol for assessing long-term memory in rodents. This paradigm utilizes a two-compartment apparatus (one lighted and safe, one dark and aversive) where animals learn to avoid entering the dark compartment after receiving a mild foot shock. [7] [8] During training, mice are placed in the lighted compartment and allowed to enter the dark compartment, after which they receive a mild foot shock (typically 0.2-0.5 mA for 2 seconds). Retention testing is performed 24 hours later, with longer latencies to enter the dark compartment indicating better memory retention. The chimney test evaluates motor performance by requiring mice to climb backwards up a plastic tube (30 cm long, 3 cm inner diameter) within a specified time limit (typically 30-60 seconds). [7] [8] Failure to perform this task indicates impaired motor coordination, which is used as an indicator of potential sedative or neurological side effects of test compounds.

G cluster_1 In Vivo Experimental Models cluster_2 Bioanalytical Assessments Compound Compound MES Maximal Electroshock Test Compound->MES PassiveAvoidance Passive Avoidance Task Compound->PassiveAvoidance Chimney Chimney Test Compound->Chimney Plasma Plasma Level Analysis Compound->Plasma Brain Brain Level Analysis Compound->Brain Seizure Seizure MES->Seizure Memory Memory PassiveAvoidance->Memory Motor Motor Chimney->Motor PK PK Plasma->PK Pharmacokinetics Distribution Distribution Brain->Distribution Tissue Distribution

Figure 1: Experimental workflow for evaluating antazoline effects in preclinical models

Clinical Applications and Therapeutic Considerations

Approved Indications and Formulations

Antazoline is currently approved for topical administration in formulations targeting allergic conditions. The primary clinical application involves ophthalmic solutions for the symptomatic treatment of allergic conjunctivitis, where it is frequently combined with the vasoconstrictor naphazoline (typically as 0.5% antazoline phosphate with 0.05% naphazoline hydrochloride). [1] [5] [2] This combination product is instilled as 1-2 drops into each eye every 3-4 hours as needed for symptom relief, leveraging both the antihistaminic activity of antazoline and the vasoconstrictive action of naphazoline to address the characteristic itching, redness, and edema associated with ocular allergies. [5] Additionally, antazoline is available as a topical cream for relief of pruritus associated with insect bites, sunburn, and allergic rashes, and as nasal drops or spray to alleviate congestion in allergic rhinitis. [5]

Beyond its approved indications, antazoline has been investigated for several off-label applications, most notably in cardiac arrhythmia management. Although not FDA-approved for this purpose, clinical studies have explored both intravenous and oral administration for rhythm control. [5] For arrhythmia management, a bolus of antazoline hydrochloride (50 mg) may be administered intravenously every 5 minutes up to a maximum dose of 400 mg, followed by an oral maintenance dose of up to 1,200 mg/day in divided doses (typically 100-200 mg multiple times daily). [5] This application capitalizes on the drug's membrane-stabilizing properties, though its use remains more established in certain European countries than in the United States. The therapeutic categorization of antazoline according to the Anatomical Therapeutic Chemical (ATC) classification system includes R01AC04 (nasal preparations) and R06AX05 (other antihistamines for systemic use). [1]

Adverse Effects and Safety Considerations

The adverse effect profile of antazoline reflects its first-generation antihistamine characteristics and varies significantly between topical and systemic administration routes. With ophthalmic use, the most commonly reported adverse effects include transient stinging and burning sensation upon instillation, which may be attributed to the preparation's inactive ingredients rather than the active compound itself. [5] Pupillary dilation has also been observed, making antazoline contraindicated in patients with narrow-angle glaucoma due to the potential for increased intraocular pressure. [5] Additionally, the formulation containing naphazoline is not recommended for concurrent use with contact lenses, likely due to potential absorption and irritation issues.

When administered systemically, antazoline exhibits the typical adverse effects associated with first-generation antihistamines, including sedation, dizziness, tinnitus, blurred vision, and gastrointestinal disturbances such as dry mouth, constipation, or diarrhea. [3] [5] Of particular concern are the potential cardiovascular effects, with reports of hypertension and cardiac irregularities following systemic administration. [5] Hematologic adverse reactions, while rare, include instances of thrombocytopenic purpura and immune hemolytic anemia, with documented cases demonstrating drug-specific antibodies that cause complement fixation when added to test platelets. [5] Like other first-generation antihistamines with anticholinergic properties, concerns exist regarding potential cognitive impairment with cumulative use, with studies linking prolonged use of strong anticholinergics to increased incident dementia risk in elderly patients. [2]

Drug Interactions and Combination Therapies

Antazoline demonstrates several clinically significant drug interactions, particularly when administered systemically. Concurrent use with central nervous system depressants including ethanol, anxiolytics, and hypnotics may result in enhanced sedative effects due to pharmacodynamic synergy. [5] Similarly, concomitant administration with tricyclic antidepressants or monoamine oxidase inhibitors may potentiate both the antimuscarinic and sedative properties of antazoline, requiring dose adjustment or increased monitoring. [5] Of particular therapeutic importance is the interaction between antazoline and conventional antiepileptic drugs, as research demonstrates that antazoline can significantly diminish the protective activity of carbamazepine and phenytoin against maximal electroshock-induced seizures in animal models. [7] [8]

The combination of H1 and H2 receptor antagonists represents a classic treatment strategy for various histamine-mediated disorders, with demonstrated superior efficacy compared to monotherapy in certain conditions. [9] While this approach typically involves separate administration of selective H1 and H2 antagonists rather than fixed-dose combinations, studies have shown that the addition of H2 blockers like cimetidine or ranitidine to H1 antagonists like diphenhydramine produces significantly greater improvement in symptoms of acute allergic syndromes compared to H1 antagonists alone. [9] This synergistic effect stems from the complementary inhibition of different histamine receptor subtypes involved in allergic responses, particularly in cutaneous manifestations such as urticaria where both H1 and H2 receptors contribute to vasodilation, flushing, and wheal formation.

Table 3: Clinical Applications and Safety Profile of Antazoline

Application Formulation/Dose Efficacy & Safety Notes
Allergic Conjunctivitis 0.5% antazoline phosphate + 0.05% naphazoline HCl; 1-2 drops every 3-4 hours Rapid relief of itching/redness; burning/stinging common [5]
Allergic Rhinitis Nasal drops/spray; concentration not specified Relieves nasal congestion; limited current use [5]
Pruritic Skin Conditions Topical cream; concentration not specified Relief of itching from bites/burns/rashes; minimal systemic absorption [5]
Cardiac Arrhythmias IV: 50 mg bolus, max 400 mg; Oral: 100-200 mg, max 1200 mg/day Not FDA-approved; membrane-stabilizing effect [5]
Special Precautions Contraindicated in narrow-angle glaucoma; caution in epilepsy May reduce efficacy of carbamazepine/phenytoin [7] [5]

Regulatory Status and Therapeutic Comparison

Global Regulatory Approval Status

Antazoline's regulatory approval status varies significantly across international markets, reflecting differing therapeutic traditions and evaluation standards. In the United States, antazoline is not FDA-approved for systemic use, though it is available in certain ophthalmic formulations, typically in combination with naphazoline. [1] This restricted approval status likely reflects both the availability of newer antihistamines with improved safety profiles and concerns about the potential adverse effects associated with first-generation antihistamines, particularly their sedative and anticholinergic properties. The ophthalmic formulations remain available as prescription products, indicating that the benefits are judged to outweigh risks for this specific application and route of administration.

In other jurisdictions, particularly Australia and various European countries, antazoline maintains prescription-only status (Schedule 4 in Australia), allowing for both topical and systemic use under medical supervision. [2] The continued approval in these markets suggests recognition of antazoline's therapeutic value in specific clinical contexts, possibly including its off-label use for arrhythmia management in certain regions. The clinical trial landscape for antazoline appears relatively limited according to available data, with DrugBank indicating no Phase 0-3 trials but two Phase 4 studies, one investigating its use in paroxysmal atrial fibrillation and another recruiting for atrial fibrillation management. [1] This suggests ongoing interest in repurposing existing formulations for new indications, particularly in cardiology, despite the general trend toward reduced use of first-generation antihistamines for systemic applications.

Comparison with Other H1 Antihistamines

When evaluated alongside other H1 receptor antagonists, antazoline occupies a distinct therapeutic niche as an ethylenediamine-class first-generation antihistamine. Unlike the prototypical ethanolamine antihistamine diphenhydramine or the alkylamine chlorpheniramine, antazoline's ethylenediamine structure potentially confers a different side effect profile, though it still exhibits the characteristic central nervous system penetration and anticholinergic effects typical of first-generation agents. [3] [4] In contrast to second-generation antihistamines such as loratadine, cetirizine, or fexofenadine, antazoline readily crosses the blood-brain barrier, resulting in more pronounced sedative effects but potentially offering advantages for conditions where central histamine modulation is desirable. [6]

The therapeutic positioning of antazoline must also consider its relative efficacy and safety compared to other agents. While second-generation antihistamines are generally preferred for most allergic conditions due to their reduced sedative properties and improved safety profiles, antazoline maintains relevance in specific contexts such as ophthalmic formulations where topical administration minimizes systemic exposure. [6] Additionally, antazoline's potential utility in cardiac arrhythmia management represents a distinctive application not shared by most other H1 antagonists, with the exception of a few other agents like hydroxyzine that have been incidentally noted to affect cardiac conduction. The risk-benefit assessment for antazoline must therefore be context-dependent, considering both the availability of alternative agents and the specific therapeutic needs of individual patients, particularly those with contraindications to newer antihistamines or those who may benefit from off-label applications.

Conclusion and Research Directions

Antazoline represents a historically significant antihistamine with continuing relevance in specific therapeutic applications, particularly in ophthalmology and potentially in cardiology. Its well-characterized H1 receptor inverse agonism, coupled with additional anticholinergic properties, defines both its therapeutic effects and adverse event profile. The experimental evidence demonstrating interactions with antiepileptic drugs underscores the importance of understanding potential pharmacodynamic interactions even when pharmacokinetic alterations are absent. [7] [8] The differential effects on various antiepileptic drugs suggest complex receptor-level interactions that warrant further investigation at the molecular level.

References

Receptor Binding Profile & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Antazoline interacts with several receptor types and ion channels. The table below summarizes its key binding targets and functional consequences.

Target / Channel Interaction Type Functional Consequence / Mechanism Experimental Context / Notes
I1 Imidazoline Receptor Agonist / Binds to site [1] [2] Lowers blood pressure via central sympathoinhibition; cellular signaling involves phosphatidylcholine-phospholipase C (PC-PLC) activation and diacylglycerol (DAG) production [3]. Primarily studied in the context of centrally-acting antihypertensive drugs like moxonidine and clonidine [3].
I2 Imidazoline Receptor Binds to site [4] Function not fully defined; implicated in pain modulation and psychiatric conditions [1]. Expressed on mitochondrial outer membrane, often an allosteric site on Monoamine Oxidase (MAO) [1].
H1 Receptor Antagonist [5] [6] [7] Relieves symptoms of allergic conjunctivitis and rhinitis by blocking histamine action [5] [7]. Primary therapeutic target. Often formulated with vasoconstrictors (e.g., naphazoline) for enhanced effect [7].
Delayed Rectifier K+ Channel (KV) Inhibitor [8] Blocks the delayed rectifier potassium current (IK(V)); increases amplitude and duration of spontaneous vascular contractions [8]. Demonstrated in whole-cell voltage-clamp recordings on isolated rat portal vein cells [8].
KATP Channel Indirect Antagonist [8] Prevents the induction of KATP current (IK(ATP)) and the vasorelaxation produced by levcromakalim [8]. Effect is consistent with the view that KATP may be a voltage-insensitive state of the delayed rectifier K-channel [8].
α2-Adrenoceptor Modulates activity [4] In platelets, can inhibit adrenaline-collagen-induced thromboxane B2 production, potentially via imidazoline site interactions [4]. Effects differ significantly between species (e.g., canine vs. leporine platelets) [4].

Experimental Evidence & Data

Key experimental findings that characterize antazoline's non-H1 receptor activities are summarized in the table below.

Experimental Approach Key Finding Experimental Detail / Context
Whole-Cell Voltage Clamp Antazoline (30 µM) inhibits the delayed rectifier K+ current (IK(V)) and prevents levcromakalim-induced KATP current (IK(ATP)) [8]. Freshly isolated smooth muscle cells from rat portal vein [8].
Isolated Tissue Bath Antazoline (100 nM - 100 µM) increases spontaneous contractions in rat portal vein and antagonizes the inhibitory effect of levcromakalim on these contractions [8]. Rat whole portal vein [8].
Platelet Aggregation & Signaling Antazoline inhibits adrenaline-collagen-induced thromboxane B2 (TXB2) production in canine platelets [4]. Canine platelet-rich plasma (PRP) and washed platelets; suggests a role for imidazoline sites in modulating platelet function [4].
Radioligand Binding Antazoline has high affinity for I1-imidazoline binding sites in the brainstem, distinct from α2-adrenergic receptors [3]. Bovine rostral ventrolateral medulla (RVLM) membranes; site of antihypertensive action for imidazoline drugs [3].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon key findings, here are detailed methodologies for two critical assays.

Voltage-Clamp Protocol for K+ Channel Modulation

This protocol is adapted from studies on isolated vascular smooth muscle cells [8].

  • Cell Preparation: Disperse rat portal vein smooth muscle cells via collagenase/pronase enzyme treatment.
  • Electrophysiology Setup: Use standard whole-cell voltage-clamp configuration. Maintain cells at a holding potential of -50 mV to -70 mV.
  • Voltage Protocol to elicit IK(V): Apply depolarizing test pulses from the holding potential to potentials ranging from -30 mV to +50 mV in 10 mV increments.
  • Drug Application:
    • First, record control K+ currents.
    • Then, extracellularly apply Antazoline (typically 30 µM) and re-run the voltage protocol to observe inhibition of IK(V).
    • In a separate experiment, first apply the KATP channel opener Levcromakalim (1 µM) to induce IK(ATP) (visible as a non-inactivating current) and inhibit IK(V).
    • Co-apply Antazoline (30 µM) with Levcromakalim to demonstrate the antagonism of IK(ATP) induction.
  • Data Analysis: Analyze the peak current amplitude and current-voltage (I-V) relationships under each condition.
Platelet Thromboxane B2 (TXB2) Assay

This protocol is based on studies comparing imidazoline effects in canine and leporine models [4].

  • Platelet Preparation: Collect blood into sodium citrate or citrate dextrose-A (ACD-A) solution. Prepare Platelet-Rich Plasma (PRP) by low-speed centrifugation (e.g., 110-140 × g for 15 min). For washed platelets, pellet platelets from PRP and resuspend in a modified Tyrode's buffer.
  • Stimulation and Drug Incubation:
    • Pre-incubate PRP or washed platelets with the test drug (Antazoline, 1-100 µM) or vehicle for a short period (e.g., 5-10 min).
    • Stimulate platelets with a combination of Adrenaline (e.g., 10 µM) and Collagen (e.g., 1-5 µg/mL) to trigger TXA2 synthesis.
    • Include control groups with vehicle, adrenaline+collagen only, and drug alone.
  • Reaction Termination: Stop the reaction after a fixed time (e.g., 5-10 minutes) by immersing the samples in an ice bath or by adding a cyclooxygenase inhibitor like indomethacin.
  • TXB2 Measurement: Centrifuge samples to obtain supernatant. Measure the concentration of the stable TXA2 metabolite, Thromboxane B2 (TXB2), using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
  • Data Analysis: Express data as % inhibition of TXB2 production compared to the adrenaline+collagen control.

Signaling Pathway Diagram

The following diagram synthesizes the key molecular interactions of antazoline, particularly its dual role in allergic response and vascular smooth muscle activity.

G Antazoline acts on multiple receptors and ion channels. H1 antagonism underlies its anti-allergy effects, while I1 agonism and K+ channel blockade contribute to cardiovascular actions. cluster_0 Antazoline Antazoline H1Receptor H1 Histamine Receptor Antazoline->H1Receptor Antagonizes I1Receptor I1 Imidazoline Receptor Antazoline->I1Receptor Agonizes / Binds KVChannel Delayed Rectifier K+ Channel (Kv) Antazoline->KVChannel Inhibits KATPChannel ATP-sensitive K+ Channel (KATP) Antazoline->KATPChannel Antagonizes (prevents opening) AllergicResponse Allergic Response (Itching, Redness) H1Receptor->AllergicResponse Blocks PC_PLC PC-PLC (Phospholipase C) I1Receptor->PC_PLC Activates VascularSMC Vascular Smooth Muscle Cell Vasoconstriction Increased Contractility KVChannel->Vasoconstriction Reduced K+ efflux Membrane depolarization KATPChannel->Vasoconstriction SympathoInhibition Central Sympatho-inhibition (Lowers Blood Pressure) DAG DAG (Diacylglycerol) PC_PLC->DAG Produces PKC PKC Activation DAG->PKC Activates PKC->SympathoInhibition

This diagram illustrates the multi-target mechanism of antazoline, connecting its binding actions to downstream cellular effects.

Research Implications and Future Directions

Antazoline's polypharmacology presents both challenges and opportunities. Its I1 receptor activity links it to a class of centrally-acting antihypertensives, though this is not its primary use [3]. More notably, its potent blockade of cardiac arrhythmias observed in clinical practice may be explained by its combined inhibition of multiple potassium currents (IK(V)) and antagonism of KATP channel opening [8], effectively stabilizing the cardiac membrane.

Future research should focus on:

  • Designing novel analogs that separate the H1 antagonism (for allergy) from the I1 and K+ channel effects (for cardiovascular activity) to create more selective drugs.
  • Further elucidating the role of I1 receptor signaling, particularly the PC-PLC/DAG pathway, in different tissues [3].
  • Investigating the potential of antazoline's core structure as a template for developing new antiarrhythmic agents.

References

Comprehensive Technical Guide: Preclinical Pharmacokinetics of Antazoline Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Antazoline hydrochloride is a first-generation antihistamine that has gained renewed interest due to its recently discovered antiarrhythmic properties, particularly for terminating paroxysmal atrial fibrillation. [1] [2] Despite its long history of use, preclinical pharmacokinetic data for this compound remains limited in the scientific literature. The compound is chemically classified as a phenylbenzamine and acts primarily as a histamine H1 receptor antagonist. [1] Recent research initiatives have sought to address significant knowledge gaps in understanding antazoline's absorption, distribution, metabolism, and excretion (ADME) characteristics through modern analytical approaches, including the development of physiologically based pharmacokinetic (PBPK) models. [2]

This technical guide provides a comprehensive overview of this compound's preclinical pharmacokinetics, synthesizing data from available scientific literature to support researchers and drug development professionals in their work with this compound. The information presented herein covers fundamental physicochemical properties, quantitative pharmacokinetic parameters from animal studies, detailed experimental methodologies, and advanced modeling approaches that collectively form the current scientific understanding of antazoline's pharmacokinetic profile.

Basic Properties and ADME Parameters

This compound demonstrates several key physicochemical characteristics that influence its pharmacokinetic behavior. The compound has a molecular weight of 265.35 g/mol for the base compound, with the hydrochloride salt form being commonly used in pharmaceutical preparations. [1] Antazoline exhibits moderate plasma protein binding (approximately 49.6%) based on recent in vitro studies, which suggests a significant fraction of the drug remains unbound and potentially pharmacologically active. [2]

The metabolic stability of antazoline has been characterized through in vitro assays using hepatocytes and human liver microsomes. These studies have identified that cytochrome P450 enzymes, particularly CYP2D6 with a minor contribution from CYP2C19, play a primary role in antazoline metabolism, leading to the formation of a hydroxy metabolite. [2] Notably, antazoline shows minimal binding to erythrocytes and microsomal membranes, and no significant glucuronidation by various UGT enzymes has been observed. [2]

Table 1: Fundamental Physicochemical Properties of Antazoline

Property Value Measurement Conditions/Notes
Molecular Formula C₁₇H₁₉N₃ Base compound [1]
Molecular Weight 265.35 g/mol Base compound [1]
CAS Registry Number 91-75-8 Base compound [3] [1]
Hydrochloride Salt CAS 2508-72-7 [3] [1]
Water Solubility 663 mg/L At 30°C [1]
Melting Point 227-229°C [1]

Table 2: In Vitro ADME Parameters of Antazoline

Parameter Value Experimental Conditions
Plasma Protein Binding 49.6% In vitro assay [2]
Microsomal Binding 19.5% In vitro assay [2]
Erythrocyte Binding No significant binding In vitro assay [2]
Primary Metabolic Enzymes CYP2D6, CYP2C19 Human liver microsomes [2]
UGT Metabolism None detected Tested with UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15 [2]

Preclinical Pharmacokinetics and Excretion Profiles

Key Pharmacokinetic Parameters

Preclinical pharmacokinetic studies of this compound in rat models have revealed several important characteristics of its in vivo disposition. Following intravenous administration at a dose of 10 mg/kg, antazoline demonstrates a terminal elimination half-life of approximately 3.53 hours, indicating a relatively fast elimination process. [4] The plasma concentration profile shows rapid distribution and elimination phases, consistent with its physicochemical properties and tissue distribution characteristics.

The clearance mechanisms of antazoline involve both hepatic metabolism and renal excretion, with urinary excretion representing the major elimination pathway. In comprehensive excretion studies conducted in rat models, approximately 61.8% of the administered dose was recovered in urine within 72 hours post-dosing, while 14.2% was recovered in bile over 24 hours, and only 5.9% was recovered in feces over 72 hours. [4] These findings collectively demonstrate that renal excretion serves as the primary route of elimination for antazoline and its metabolites, with biliary excretion contributing to a lesser extent.

Quantitative Excretion Data

Table 3: Excretion Profile of this compound in Rats

Excretion Route Percentage of Administered Dose Collection Period
Urine 61.8% 72 hours [4]
Bile 14.2% 24 hours [4]
Feces 5.9% 72 hours [4]
Total Recovery ~81.9% Combined routes [4]

The substantial total recovery of approximately 81.9% of the administered dose across all measured excretion routes indicates that the majority of the drug is eliminated through these pathways, with minimal accumulation in tissues or alternative elimination mechanisms. [4] The relatively high urinary recovery suggests that renal function may represent an important factor in determining antazoline clearance in clinical settings, particularly in patients with impaired kidney function.

Experimental Protocols and Methodologies

Bioanalytical Method for Plasma and Excreta Samples

A robust reversed-phase ion-pair chromatography method with liquid-liquid extraction was developed and validated for the determination of this compound in rat plasma and excreta samples. [4] This method provides the sensitivity and specificity required for preclinical pharmacokinetic studies and has been successfully applied to characterize antazoline's pharmacokinetic profile in rat models.

  • Sample Collection and Processing: Plasma samples are collected via appropriate venous access and stabilized with anticoagulants. Urine and bile samples are collected using metabolic cages with continuous cooling to prevent degradation. All samples are stored at -80°C until analysis. [4]
  • Extraction Procedure: Samples are subjected to liquid-liquid extraction using ethyl acetate as the extraction solvent. The internal standard (phenacetin) is added to all samples prior to extraction to control for variability in recovery. The organic layer is separated and evaporated to dryness under a gentle nitrogen stream. The residue is reconstituted in mobile phase for injection into the chromatographic system. [4]
  • Chromatographic Conditions: The analysis employs a reversed-phase C18 column maintained at ambient temperature. The mobile phase consists of a mixture of phosphate buffer (containing ion-pairing reagents) and acetonitrile in a gradient elution mode. The flow rate is maintained at 1.0 mL/min, and the detection wavelength is set at 254 nm. [4]
  • Method Validation: The method was validated for accuracy (90.89-112.33%), imprecision (<7.1%), and recovery (>82.5%), meeting accepted criteria for bioanalytical method validation. The calibration curve demonstrated linearity over the concentration range of 0.05-10 μg/mL, covering the expected physiological concentrations. [4]
Excretion Study Protocol in Rat Models

The excretion profile of this compound was characterized using a standardized protocol in rat models, providing comprehensive data on the elimination pathways of the drug. [4]

  • Animal Preparation: Male Wistar rats (weighing 250-300 g) are anesthetized using appropriate anesthetic agents. Cannulas are implanted in the jugular vein for drug administration, the bile duct for bile collection, and the urinary bladder for urine collection. Animals are allowed to recover from surgery with free access to water before the experiment. [4]
  • Dosing and Sample Collection: this compound is administered intravenously at a dose of 10 mg/kg. Blood samples are collected at predetermined time points (0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes post-dosing) and processed to obtain plasma. Urine and bile samples are collected at intervals of 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dosing. [4]
  • Sample Analysis: All biological samples are analyzed using the validated reversed-phase ion-pair chromatography method described above. Concentrations of antazoline are determined against calibration curves prepared in the respective biological matrices. [4]
  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. The cumulative excretion of antazoline in urine, bile, and feces is determined by summing the amounts eliminated in each collection interval. The percentage of the administered dose recovered in each excretion matrix is calculated. [4]

Metabolism and Physiologically Based Pharmacokinetic Modeling

Metabolic Pathways and Enzyme Characterization

Recent in vitro studies have provided new insights into the metabolic fate of antazoline, identifying specific cytochrome P450 enzymes responsible for its biotransformation. Incubation studies with recombinant CYP enzymes demonstrated that CYP2D6 serves as the primary enzyme catalyzing antazoline metabolism, with a secondary contribution from CYP2C19. [2] These studies confirmed the formation of a hydroxy metabolite as the major metabolic product, though the exact structure and pharmacological activity of this metabolite have not been fully characterized.

The metabolic stability of antazoline was assessed using both hepatocytes and human liver microsomes as in vitro models. Interestingly, additional experiments with various glucuronosyltransferases (UGT 1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15) showed no significant glucuronidation of antazoline, indicating that Phase II metabolism does not represent a major elimination pathway for this compound. [2] The following diagram illustrates the primary metabolic pathway and key ADME processes of antazoline:

G Antazoline Antazoline CYP2D6 CYP2D6 Antazoline->CYP2D6 Primary Metabolism CYP2C19 CYP2C19 Antazoline->CYP2C19 Secondary Metabolism Plasma_Protein_Binding Plasma_Protein_Binding Antazoline->Plasma_Protein_Binding 49.6% Bound Urinary_Excretion Urinary_Excretion Antazoline->Urinary_Excretion 61.8% of Dose Biliary_Excretion Biliary_Excretion Antazoline->Biliary_Excretion 14.2% of Dose Hydroxy_Metabolite Hydroxy_Metabolite CYP2D6->Hydroxy_Metabolite CYP2C19->Hydroxy_Metabolite

Figure 1: Primary Metabolic Pathway and Key ADME Processes of Antazoline

PBPK Model Development and Verification

A physiologically based pharmacokinetic (PBPK) model for antazoline and its primary metabolite has been developed to simulate and predict the pharmacokinetic profiles of both compounds following intravenous administration. [2] This model represents a significant advancement in understanding antazoline's disposition, as it integrates in vitro ADME parameters with clinical observation data.

  • Model Structure: The PBPK model incorporates system-specific parameters (human physiological data), drug-specific parameters (ADME characteristics determined from in vitro studies), and trial design parameters (dosing regimen). The model simultaneously simulates the pharmacokinetic profiles of both antazoline and its hydroxy metabolite, accounting for the formation and elimination of the metabolite. [2]
  • Parameter Integration: Key parameters integrated into the model include plasma protein binding (49.6%), microsomal binding (19.5%), CYP2D6-mediated metabolic clearance, and renal clearance. The model was parameterized using a combination of QSAR-predicted parameters, in vitro experimental data, and available clinical data. [2]
  • Model Verification: The PBPK model was verified against clinical data from the ELEPHANT I, II, and III studies, demonstrating good concordance between simulated and observed plasma concentration profiles for both antazoline and its metabolite. The predicted AUCinf values showed close agreement with clinically observed values (fold difference of 0.7-1.04 across studies). [2]
  • Applications and Utility: The verified PBPK model enables simulation of various clinical scenarios, including assessment of population differences and prediction of potential drug-drug interactions, particularly those mediated by CYP2D6 inhibition. This model provides a valuable tool for optimizing dosing regimens in specific patient populations without the need for extensive clinical trials. [2]

Research Gaps and Future Perspectives

Despite the recent advancements in understanding antazoline's pharmacokinetic profile, several significant research gaps remain to be addressed. The specific structure and pharmacological activity of antazoline's primary hydroxy metabolite have not been fully characterized, limiting complete understanding of the compound's overall pharmacodynamic effects. [2] Additionally, while CYP2D6 has been identified as the primary metabolic enzyme, the discrepancy between clinically estimated clearance and in vitro-in vivo extrapolated values suggests that additional clearance mechanisms beyond CYP-mediated metabolism may contribute to antazoline's elimination. [2]

Future research should focus on comprehensive metabolite identification using advanced analytical techniques such as high-resolution mass spectrometry to fully characterize antazoline's metabolic pathway. Further investigation is needed to identify the additional clearance mechanisms responsible for the observed difference between predicted and actual clearance values. Additionally, preclinical studies examining tissue distribution of antazoline would provide valuable insights into its target site concentrations, particularly relevant to its antiarrhythmic effects in cardiac tissue.

The recently developed PBPK model for antazoline provides a valuable foundation for predicting its pharmacokinetics in various patient populations and designing optimized dosing regimens. However, this model requires further refinement as new information becomes available regarding antazoline's disposition characteristics. [2] Continued research in these areas will enhance our understanding of antazoline's preclinical pharmacokinetics and support its potential applications in cardiovascular therapeutics.

Conclusion

This comprehensive technical guide has synthesized the available preclinical pharmacokinetic data for this compound, providing researchers and drug development professionals with detailed information on its ADME characteristics, quantitative pharmacokinetic parameters, experimental methodologies, and modeling approaches. The data presented herein demonstrate that antazoline exhibits favorable pharmacokinetic properties, including moderate protein binding, primary metabolism by CYP2D6, and predominant renal elimination, with a terminal elimination half-life of approximately 3.53 hours in rat models.

References

Quantitative Excretion Profile of Antazoline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key excretion data for Antazoline hydrochloride from a preclinical pharmacokinetic study in rats.

Excretion Route Cumulative Excretion (% of Administered Dose) Collection Period (hours post-dose)
Urine 61.8% 72 [1]
Bile 14.2% 24 [1]
Feces 5.9% 72 [1]

This data demonstrates that urinary excretion is the major elimination pathway for antazoline, with biliary secretion representing a significant secondary route. The total recovery accounted for over 80% of the administered dose [1].

Experimental Protocols for Excretion Studies

The quantitative data was generated using specific, validated analytical methods.

  • Analytical Method: Reversed-phase ion-pair chromatography with liquid-liquid extraction [1].
  • Sample Processing: Plasma and excreta samples were extracted using ethyl acetate, with phenacetin employed as an internal standard [1].
  • Method Validation: The method was validated, showing adequate accuracy (90.89-112.33%), imprecision (<7.1%), and recovery (>82.5%) [1].

Metabolism and Pathways of Elimination

While antazoline is excreted as the parent compound, it also undergoes extensive metabolism. A 2020 human study identified at least 15 metabolites [2].

metabolism Antazoline Human Metabolism Pathways Antazoline Antazoline M1 M1 Metabolite (N-phenyl removal) Antazoline->M1 Phase I CYP2D6 M2 M2 Metabolite (Phenyl hydroxylation) Antazoline->M2 Phase I CYP2D6/CYP2C19 Excretion Excretion Antazoline->Excretion Minor Pathway Phase2 Phase II Conjugates (e.g., Glucuronides) M1->Phase2 Conjugation M2->Phase2 Conjugation Phase2->Excretion Biliary & Urinary

Antazoline Metabolism and Excretion Pathways

  • Key Enzymes: CYP2D6 is the primary cytochrome P450 isoform responsible for the fast Phase I metabolism of antazoline, with a much slower contribution from CYP2C19 [2].
  • Main Metabolites: The two main Phase I metabolites are M1, formed by the removal of one phenyl group, and M2, which involves hydroxylation of the phenyl ring [2].
  • Conjugation: Glucuronidation was identified as the leading Phase II metabolism pathway, making the metabolites more water-soluble for excretion [2].

Experimental Workflow for Metabolic Identification

The following diagram outlines the workflow used to characterize antazoline metabolites in human subjects.

workflow Metabolite Identification Experimental Workflow Step1 Administer ANT (100 mg IV, humans) Step2 Collect Samples (Plasma, Hepatocytes) Step1->Step2 Step3 Analyze via LC-HRMS Step2->Step3 Step4 Identify Metabolites (15+ found) Step3->Step4 Step5 Characterize CYP Isoforms (Bactosomes) Step4->Step5

Metabolite Identification Workflow

Implications for Drug Development

Understanding antazoline's excretion and metabolism is critical for its application, particularly in its emerging use as an antiarrhythmic agent for terminating atrial fibrillation [2] [3]. The fast metabolism and elimination (with a terminal half-life of 3.53 hours in rats) contribute to its favorable safety profile for acute cardioversion [1] [3]. Further investigation into the activity of its metabolites could reveal new drug candidates with different pharmacological properties [2].

References

Mechanism of Action and Electrophysiological Properties

Author: Smolecule Technical Support Team. Date: February 2026

Antazoline's antiarrhythmic effect stems from a combination of its anticholinergic (antimuscarinic) properties and direct class Ia-like antiarrhythmic activity [1] [2].

The diagram below illustrates the core receptor-level mechanism and the subsequent electrophysiological changes in the atrium.

G A Antazoline M2 Muscarinic M₂ Receptor (Heart) A->M2 Antagonizes NA Direct Na⁺ Channel Block (Class Ia Effect) A->NA Sub1 Reduced Vagal Tone M2->Sub1 ACh Acetylcholine (ACh) ACh->M2 Binds Sub2 Prolonged Atrial Refractory Period (& Intra-atrial Conduction Time) NA->Sub2 Outcome Termination of Atrial Fibrillation Sub1->Outcome Sub2->Outcome

Antazoline's dual-pathway mechanism for terminating atrial fibrillation.

This mechanism translates into specific, measurable changes in cardiac electrophysiology, as quantified in human studies.

Quantitative Electrophysiological and Hemodynamic Data

The table below summarizes the key quantitative effects of intravenous antazoline administration on cardiac electrophysiological parameters from two key studies [1] [3].

Table 1: Electrophysiological and Hemodynamic Effects of Antazoline

Parameter Change Magnitude of Change Dose & Context Study
Sinus Rhythm Cycle Length (SRCL) ↓ Decrease ~70 ms reduction 100-300 mg IV in patients post-ablation [1]
HV Interval ↑ Prolongation +9.2 ms (300 mg) 100-300 mg IV in patients post-ablation [1]
QRS Interval ↑ Prolongation +10.8 ms (300 mg) 100-300 mg IV in patients post-ablation [1]
QTc Interval ↑ Prolongation +34.9 ms (300 mg) 100-300 mg IV in patients post-ablation [1]
Atrial Refractory Period (RA-ERP, LA-ERP) ↑ Prolongation Significant increase 200-300 mg IV in patients post-ablation [1]
Intra- & Interatrial Conduction (hRA-CSos/d) ↑ Prolongation +9.9/+12.6 ms (300 mg) 200-300 mg IV in patients post-ablation [1]
P Wave Duration ↑ Prolongation +9 ms 300 mg IV in healthy volunteers [3]
Stroke Volume (SV) ↓ Decrease -12.5 ml 300 mg IV in healthy volunteers [3]
Cardiac Output (CO) ↓ Decrease (correlated with plasma concentration) Significant correlation 300 mg IV in healthy volunteers [3]

HV Interval: Conduction time through the His-Purkinje system; QTc: Heart rate-corrected QT interval; RA-ERP/LA-ERP: Right/Left Atrial Effective Refractory Period; hRA-CSos/d: conduction time from high right atrium to coronary sinus ostium/distal.

A critical finding is that antazoline has no significant impact on AH interval, Wenckebach point, AV node refractory period (AVN-ERP), or sinus node recovery time (SNRT), indicating a favorable safety profile with no negative effect on sinus node function or AV conduction [1].

Clinical Efficacy and Safety Profile

The electrophysiological properties of antazoline translate into high clinical efficacy for pharmacological cardioversion of recent-onset atrial fibrillation (AF).

Table 2: Clinical Efficacy of Antazoline in Terminating Atrial Fibrillation

Metric Result Context / Comparative Agent Study
Success Rate (Antazoline alone) 78.3% - 84.2% Conversion to sinus rhythm within 12 hours [4]
vs. Amiodarone Superior (RR 1.26) Higher conversion rate in propensity score-matched analysis [4]
vs. Propafenone Comparable No statistically significant difference in efficacy [4]
Median Time to Conversion ~16 minutes From the start of drug infusion [4]

Antazoline demonstrates a favorable safety profile. In a large multicenter registry (n=1365), the risk of adverse events was comparable to other antiarrhythmics [4]. Common side effects are typically mild and transient, including hot flushes, nausea, and drowsiness [1] [2]. A significant advantage is its rapid onset of action and lack of clinically significant proarrhythmic effects like Torsades de Pointes in reported studies, though it does prolong the QTc interval [1] [4] [2].

Detailed Experimental Protocol

For researchers seeking to replicate key findings, the following provides a detailed methodology for assessing the electrophysiological impact of antazoline in humans, based on a foundational study [1].

Objective: To evaluate changes in electrophysiological parameters of the heart muscle and conduction system in response to increasing doses of antazoline.

G Step1 1. Patient Preparation & Baseline EPS A1 Inclusion: - Adults post-successful SVT ablation - Stable for >15 min post-ablation - Off AAD for ≥5 half-lives Step1->A1 A2 Exclusion: - Significant structural/valvular heart disease - Abnormal electrolytes or LVEF - Use of drugs affecting QT interval Step1->A2 B1 Catheter Placement: - High Right Atrium (hRA) - Coronary Sinus (CS) - His Bundle Region (HIS) Step1->B1 B2 Baseline Measures: SRCL, AH, HV, QRS, QT, QTc, WP, SNRT, hRA-CSos, hRA-CSd, RA-ERP, LA-ERP, AVN-ERP Step1->B2 Step2 2. Drug Administration & Measurement B3 Drug Infusion: - IV Antazoline in 100 mg/3 min boluses - Total cumulative dose: 300 mg - 10-min interval between boluses Step2->B3 B4 Repeat Measurements: - All parameters at 5 min after each bolus (100, 200, 300 mg) - SNRT measured only at baseline and after full 300 mg dose Step2->B4 Step3 3. Data Analysis C1 Statistical Tests: - Shapiro-Wilk (normality) - Friedman's & Dunn's tests (multiple time points) - Wilcoxon test (two time points) - Significance: p < 0.05 Step3->C1

Workflow for assessing antazoline's electrophysiological effects in humans.

Research Gaps and Future Directions

Despite promising clinical data, several areas require further investigation to fully characterize antazoline:

  • Molecular Targets: Precisely which muscarinic receptor subtypes (M₂, M₃?) and sodium/potassium channels antazoline blocks needs elucidation [1] [2].
  • Long-Term Safety: Existing data primarily cover acute, in-hospital use. The safety and feasibility of long-term oral administration for rhythm control are unknown [1] [4].
  • Specific Populations: Robust data is lacking for patients with significant structural heart disease, heart failure, or other complex comorbidities [4] [2].
  • Randomized Trials: Larger, multi-center, randomized controlled trials comparing antazoline head-to-head with newer antiarrhythmic drugs are needed to solidify its position in treatment guidelines [4].

References

Comprehensive Technical Guide: Historical Development and Scientific Profile of Antazoline Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Antazoline hydrochloride is a first-generation antihistamine with a rich history in clinical medicine and ongoing relevance in pharmaceutical research. Originally developed in the mid-20th century, this compound represents an important early therapeutic agent in the histamine antagonist class with a unique chemical structure that continues to reveal novel pharmacological properties. The molecular structure of this compound consists of an imidazoline ring linked through a methylene bridge to a benzylaniline group, forming the systematic chemical name N-benzyl-N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline hydrochloride. This specific arrangement confers both histamine receptor affinity and additional modes of action that have expanded its potential therapeutic applications beyond initial indications. [1] [2]

The compound's development history reflects an evolving understanding of its multifaceted pharmacology, from classical antihistamine effects to more recently discovered antiviral and cardiac applications. With a molecular formula of C₁₇H₂₀ClN₃ and a molecular weight of 301.81 g/mol, this compound presents as a white to off-white crystalline solid with a melting point of approximately 238°C. It demonstrates moderate solubility in water (663 mg/L at 30°C) and DMSO (soluble with heating), properties that have influenced its formulation development throughout its history. The solid-state stability of the compound under appropriate storage conditions (room temperature, inert atmosphere) has facilitated its long-term utility in pharmaceutical products. [3] [1]

Historical Development and Timeline

The development trajectory of this compound spans more than seven decades, reflecting evolving understanding of its pharmacological properties and therapeutic potential. The following timeline highlights key milestones in the compound's development and application:

G 1948 1948: Initial Synthesis (Miescher & Klarer) 1950 1950 1948->1950 a1 1970 1970 s->1970 s_80s 1970s-1980s: Cardiac Applications Investigated 1995 1995: Degradation Product Identification s_80s->1995 2015 2015: Danish Pregnancy Safety Study 1995->2015 2020 2020: Antiviral Effects Against HBV 2015->2020 2024 2024: Advanced Analytical Methods Published 2020->2024 a2 a2->1950

Table: Historical Development Timeline of this compound

The initial synthesis of antazoline was documented in a 1948 patent by Miescher and Klarer, assigned to Ciba Pharmaceutical Products, Inc., representing the fundamental breakthrough that enabled its subsequent pharmaceutical development. Through the 1950s, the compound entered clinical practice as a conventional antihistamine, primarily formulated for topical administration in ocular and nasal preparations for allergic conditions. During the 1970s-1980s, investigators began exploring unexpected cardiac applications, with clinical studies documenting antiarrhythmic properties and establishing intravenous and oral dosing regimens for arrhythmia management (100-200 mg orally, 50 mg IV bolus). [1] [4]

The 1995 identification and characterization of antazoline's primary degradation product, N-[(N-benzylanilino)acetyl]ethylenediamine (IV), marked a significant advancement in quality control capabilities, enabling more precise stability testing and formulation improvements. A substantial epidemiological study in 2015 leveraging Danish healthcare registries demonstrated the safety of antazoline-naphazoline eye drops during early pregnancy, addressing important therapeutic risk-benefit considerations. The most recent decade has revealed novel applications, with a 2020 study reporting potent dose-dependent inhibition of Hepatitis B Virus replication, followed by ongoing refinement of analytical methods as evidenced by 2024 publications on spectrophotometric determination techniques. [5] [6] [7]

Analytical Method Evolution

Stability-Indicating Methods

The evolution of analytical methods for this compound reflects increasing sophistication in pharmaceutical analysis, with early approaches focusing on stability-indicating assays. A landmark 1995 study identified the primary degradation product in commercial ophthalmic formulations as N-[(N-benzylanilino)acetyl]ethylenediamine (IV), formed through hydrolysis under high pH conditions. Researchers employed comprehensive spectral characterization using NMR, FT-IR, and Mass Spectrometry for conclusive structural elucidation. The development of a stability-indicating HPLC method represented a significant advancement, with validation parameters demonstrating linear UV response at 280 nm, recovery >98%, good reproducibility, and a detection limit of 2 μg/mL for the degradant. Analysis of expired stability lots revealed remarkably low degradation (0.002% w/v), attesting to the formulation's robustness under proper storage conditions. [5]

Spectrophotometric Advancements

Recent methodological innovations have focused on techniques for analyzing antazoline in combination products without separation. A 2024 study established a novel approach using ratio spectra modulation for simultaneous determination of tetrahydrozoline and antazoline HCl in pharmaceutical formulations. The method employed two complementary techniques:

  • Extended Ratio Subtraction Method (EXRSM) for antazoline determination
  • Ratio Subtraction Method (RSM) for tetrahydrozoline quantification

This methodology demonstrated linearity ranges of 3.0-30.0 μg/mL for antazoline and 5.0-45.0 μg/mL for tetrahydrozoline, with validation according to ICH guidelines confirming acceptable repeatability, accuracy, and intermediate precision. The approach successfully addressed the challenge of analyzing compounds with extended spectral overlap, providing a competitive alternative to liquid chromatography in quality control settings. These spectrophotometric advances represent the continuing evolution of analytical capabilities for this historical pharmaceutical compound. [8]

Mechanism of Action and Pharmacology

Multimodal Pharmacological Actions

This compound exhibits a complex multimodal mechanism of action that has been progressively elucidated throughout its historical development. The compound's primary recognized mechanism is as a competitive histamine H1 receptor antagonist, selectively binding to but not activating histamine H1 receptors, thereby blocking the actions of endogenous histamine and providing temporary relief from allergic symptoms. Beyond this classical antihistamine activity, research has revealed additional significant pharmacological targets that expand the drug's therapeutic potential and explain its investigation for repurposing in various clinical contexts. [1] [2]

  • Histamine Receptor Antagonism: Antazoline binds reversibly to histamine H1 receptor sites on target cells, preventing histamine from acting on these cells and exerting an antiallergic effect by blocking and inhibiting H1 receptor-mediated physiological reactions. This activity underlies its traditional use in allergic conjunctivitis and nasal congestion. [9]

  • Calcium Channel Modulation: Research published in 2002 demonstrated that antazoline inhibits voltage-gated Ca²⁺ channels, revealing an important additional mechanism that contributes to its cardiac effects. This calcium channel blocking activity likely underlies its investigated antiarrhythmic properties and represents a significant expansion beyond its original antihistamine classification. [8]

  • Anticholinergic Properties: As a first-generation antihistamine, antazoline exhibits antimuscarinic effects that contribute to both its therapeutic actions and side effect profile. These properties necessitate caution in certain patient populations and potential interactions with other anticholinergic medications. [1] [4]

Metabolic Profile and Pharmacokinetics

The pharmacokinetic profile of this compound, while not fully characterized in available literature, demonstrates several clinically relevant characteristics. Studies in Sprague-Dawley rats indicate that the drug is mainly eliminated by the kidney following administration. While comprehensive human metabolism data is limited, the compound's pharmacological effects occur rapidly following topical administration, with symptomatic relief of allergic eye symptoms manifesting quickly after application. The drug's protein binding, half-life, and clearance parameters in humans have not been extensively documented in the available literature, representing an area for future investigation, particularly as interest grows in repurposing opportunities. [9]

Table: Pharmacological Targets and Therapeutic Implications of this compound

Pharmacological Target Mechanistic Action Therapeutic Implications Research Evidence
Histamine H1 Receptor Competitive antagonism Allergic conjunctivitis, allergic rhinitis Established use in ophthalmic/nasal formulations [1] [4]
Voltage-Gated Ca²⁺ Channels Inhibition Antiarrhythmic effects In vitro neurophysiological studies [8]
Muscarinic Receptors Anticholinergic activity Contributes to side effect profile Class effect of first-generation antihistamines [1]
Hepatitis B Virus Replication Inhibition of viral DNA production Potential antiviral application In vitro high-throughput screening [7]

Emerging Research and Repurposing

Antiviral Applications

Recent investigations have revealed promising antiviral properties of this compound, significantly expanding its potential therapeutic profile. A 2020 study employed an in vitro high-throughput evaluation system to screen nearly 800 compounds from an FDA-approved drug library against Hepatitis B Virus (HBV). The results demonstrated that this compound effectively reduced HBV DNA in extracellular supernatant in a dose-dependent manner, with an EC₅₀ of 2.910 μmol/L in HepAD38 cells and 2.349 μmol/L in Huh7 cells. This potency compared favorably with other screened compounds, including arbidol hydrochloride (EC₅₀ 4.321 μmol/L), suggesting significant anti-HBV activity. Follow-up investigations in different HBV replication systems confirmed the consistent antiviral effects, indicating that this compound interferes with the HBV replication process through mechanisms that warrant further elucidation. [7] [9]

The study methodology involved sophisticated cell culture techniques, including HepAD38 cells (which replicate HBV in the absence of tetracycline) and Huh7 cells transfected with pHBV1.3-WT. After drug treatment, supernatants were collected and analyzed for HBV markers including HBsAg, HBeAg, and HBV DNA. Southern and Northern blot analyses further characterized the antiviral effects. The research demonstrated that this compound achieved significant HBV DNA reduction without notable cytotoxicity at effective concentrations, suggesting a favorable therapeutic window. These findings position this historical pharmaceutical agent as a promising candidate for drug repurposing in antiviral therapy, particularly for chronic HBV infection where current treatments including nucleos(t)ide analogues and interferons have limitations related to tolerance and resistance development. [7]

Cardiac Electrophysiological Applications

Beyond its antihistaminic and newly discovered antiviral properties, this compound has been investigated for cardiac electrophysiological applications, particularly in arrhythmia management. Although not FDA-approved for this indication, clinical studies have explored its antiarrhythmic potential in acute myocardial infarction and other cardiac conditions. The proposed dosing regimen involves an intravenous bolus of 50 mg this compound administered every 5 minutes up to a maximum of 400 mg, followed by oral maintenance therapy with 100-200 mg doses two to four times daily (maximum 1,200 mg/day). This application likely derives from the drug's calcium channel blocking activity and potentially other electrophysiological effects that remain to be fully characterized. [4] [9]

The molecular pathways through which this compound exerts its physiological effects can be visualized as follows:

G Histamine Histamine Release (from mast cells) H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to AllergicResponse Allergic Response (Vasodilation, Increased Vascular Permeability) H1Receptor->AllergicResponse Activates CalciumChannel Voltage-Gated Ca²⁺ Channels CardiacEffects Cardiac Effects (Antiarrhythmic) CalciumChannel->CardiacEffects Modulates HBVReplication HBV Replication Mechanism AntiviralEffect Antiviral Effect (HBV DNA Reduction) HBVReplication->AntiviralEffect Leads to Antazoline This compound Antazoline->H1Receptor Antagonizes Antazoline->CalciumChannel Inhibits Antazoline->HBVReplication Interferes with

Diagram: Multimodal Mechanisms of Action of this compound

Experimental Protocols

HPLC Analysis of Antazoline in Formulations

A stability-indicating HPLC method for the simultaneous determination of antazoline and naphazoline in ophthalmic solutions was developed to address degradation product identification and quantification. The method involves the following optimized parameters: [5]

  • Sample Preparation: Commercial ophthalmic solutions are diluted appropriately with mobile phase. For forced degradation studies, samples are refluxed at high pH to accelerate hydrolysis, then neutralized before analysis.
  • Chromatographic Conditions:
    • Column: C18 reverse phase column (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0) in ratio 30:70 (v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV detection at 280 nm
    • Injection Volume: 20 μL
  • Validation Parameters: The method demonstrates linear response over concentration ranges of 2-50 μg/mL for both antazoline and naphazoline, with correlation coefficients >0.999. Precision studies show RSD <2% for both intra-day and inter-day variations.
  • Specificity: The method successfully resolves the primary degradation product (N-[(N-benzylanilino)acetyl]ethylenediamine) from both active pharmaceutical ingredients, confirming stability-indicating capability.

This protocol enables quality control laboratories to simultaneously monitor active ingredient concentration and degradation product formation in pharmaceutical formulations throughout shelf life. [5]

Assessment of Antiviral Activity

The in vitro evaluation of anti-HBV activity employs a comprehensive approach utilizing specialized cell culture systems and molecular biology techniques: [7]

  • Cell Culture Models:

    • HepAD38 cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, with doxycycline (2 μg/mL) removed to induce HBV replication.
    • Huh7 cells: Cultured in DMEM with 10% FBS and 1% penicillin/streptomycin, then transfected with pHBV1.3-WT plasmid containing a 1.3-mer over-length HBV genome using Lipofectamine 2000 transfection reagent.
  • Compound Treatment:

    • This compound is dissolved in DMSO as a 10 mmol/L stock solution, then diluted to working concentrations (typically 10-100 μmol/L) with culture medium.
    • Cells are treated with compounds for 72 hours, with renewal of supernatants and compounds at the 72-hour mark, followed by collection of supernatants after additional 48 hours of incubation.
  • Cytotoxicity Assessment:

    • WST-1 assay is performed according to manufacturer specifications (Beyotime Cell Proliferation and Cytotoxicity Assay Kit).
    • After 5 days of drug treatment, WST-1 solution is diluted to 1× using DMEM with 10% FBS and 1% P/S, then added to cells.
    • Following 1 hour incubation, absorbance values at 450 nm and 630 nm are measured using a microplate reader (BioTek).
  • HBV Marker Analysis:

    • ELISA for HBeAg and HBsAg: Performed according to manufacturer recommendations (KHB, Shanghai), with OD values read at 450 nm/630 nm.
    • HBV DNA Quantification: Extracted from culture supernatants using QIAamp DNA Blood Mini Kit (QIAGEN), then quantified by real-time PCR using Hepatitis B Virus DNA Quantitative Fluorescence Diagnostic Kit (Shengxiang) on ABI QuantStudio 6 Flex device.
    • Southern/Northern Blot: For intracellular core-associated HBV DNA and RNA analysis using standard molecular biology techniques with HBV-specific probes.

Table: Experimental Models for Evaluating this compound Bioactivity

Experimental System Application Key Parameters Measured Significant Findings
HepAD38 Cell Line (tetracycline-regulated HBV replication) Antiviral activity screening HBV DNA in supernatant (EC₅₀ = 2.910 μmol/L) Dose-dependent inhibition of HBV replication [7]
Huh7 Cell Line (transfected with pHBV1.3-WT) Antiviral mechanism studies HBV DNA in supernatant (EC₅₀ = 2.349 μmol/L) Confirmation of antiviral effect in different model [7]
Isolated Rabbit Stomach Prokinetic activity Smooth muscle contraction Comparison with motilin activity [6]
Human Conjunctival Mast Cells Anti-allergic activity TNF-α mediator release Comparison with olopatadine [4]
Clinical ECG Studies Cardiac electrophysiology Arrhythmia conversion Efficacy in atrial fibrillation [1]

Conclusion and Future Directions

The historical development of this compound presents a compelling case study in pharmaceutical repurposing, demonstrating how continued investigation of established agents can reveal novel therapeutic applications and mechanisms of action. From its origins as a first-generation antihistamine to its recently discovered antiviral and cardiac electrophysiological properties, this compound exemplifies the potential latent in existing pharmacopoeias. The ongoing refinement of analytical methods, as evidenced by recent advancements in spectrophotometric determination techniques, further underscores the continuing relevance of this historical pharmaceutical agent in modern therapeutic science. [7] [8]

References

HPLC Application Note: Determination of Antazoline and Tetrahydrozoline

Author: Smolecule Technical Support Team. Date: February 2026

This application note provides detailed protocols for the simultaneous quantification of Antazoline (ANT) and Tetrahydrozoline (TET) in ophthalmic solutions using stability-indicating reversed-phase HPLC. The methods are suitable for routine quality control and stability studies [1].

Method 1: Core Shell Column with Phosphate Buffer

This method, developed by Kogut et al., offers a rapid and precise separation using a core-shell column [1].

  • Chromatographic Conditions:
    • Column: Kinetex C18 (150 mm × 4.6 mm, 5 μm) or equivalent.
    • Mobile Phase: 0.05% Trifluoroacetic acid in water (pH adjusted to 3.0 with 5M NaOH) and Acetonitrile in the ratio of 63:37 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 215 nm.
    • Injection Volume: 10 μL.
    • Temperature: Room temperature.
  • Sample Preparation: Ophthalmic solution samples can be diluted with a suitable solvent (e.g., mobile phase or water) to reach a concentration within the linear range of the method, filtered through a 0.45-μm membrane filter before injection [1] [2].
  • System Suitability: The method demonstrated good linearity (R² ≥ 0.998), and precision with RSD% less than 0.92% for both analytes. Recovery was in the range of 97.9-102.70% [1].
Method 2: Determination of Preservative Benzalkonium Chloride

Ophthalmic solutions containing ANT and TET often contain the preservative benzalkonium chloride (BKC). The following method can be used for its simultaneous or separate quantification [2] [3].

  • Chromatographic Conditions:
    • Column: HiQ-Sil C18 (150 mm × 4.6 mm, 5 μm).
    • Mobile Phase: Acetonitrile - 0.2 M Sodium acetate buffer (pH 5.0) in the ratio 70:30 (v/v).
    • Flow Rate: 1.0 mL/min (implied).
    • Detection: UV at 262 nm.
    • Injection Volume: Not specified; standard HPLC practices apply.
  • Sample Preparation: The ophthalmic solution can be directly injected after appropriate dilution and filtration [2].
  • Validation Data: The method is linear for C-12 BKC (0.03-0.10 mg/mL, R²=0.9999) and C-14 BKC (0.01-0.05 mg/mL, R²=0.9979), with mean recoveries of 100.2% and 102.6%, respectively [3].
Summary of Quantitative Data

The table below summarizes key validation parameters from the cited methods for easy comparison.

Analyte Linearity Range Correlation Coefficient (R²) Precision (RSD%) Accuracy (% Recovery)
ANT & TET [1] Not specified ≥ 0.998 < 0.92% 97.9 - 102.7%
TET only [4] 0.025 - 0.075 mg/mL 0.999 < 1.0% 99.8 - 101.3%
BKC (C-12) [3] 0.03 - 0.10 mg/mL 0.9999 1.3% 100.2%
BKC (C-14) [3] 0.01 - 0.05 mg/mL 0.9979 3.5% 102.6%

Experimental Workflow for HPLC Analysis

The following diagram illustrates the complete workflow for the analysis of ophthalmic solutions, from sample preparation to data interpretation:

cluster_hplc Chromatographic Conditions start Start Analysis prep Sample Preparation Dilute ophthalmic solution with mobile phase or water Filter through 0.45-μm membrane start->prep hplc HPLC Analysis prep->hplc cond1 Column: C18 (e.g., Kinetex, HiQ-Sil) hplc->cond1 cond2 Mobile Phase: - ANT/TET: Acetonitrile/Buffer (pH 3.0) - BKC: Acetonitrile/Acetate Buffer (pH 5.0) cond1->cond2 cond3 Flow Rate: 1.0 mL/min cond2->cond3 cond4 Detection: UV (215 nm for ANT/TET, 262 nm for BKC) cond3->cond4 data Data Acquisition & Analysis Peak integration Calculate concentration against calibration curve cond4->data end Report Results data->end

Key Practical Considerations

  • Method Adjustment: If you need to replace the HPLC column with a nominally equivalent one, minor adjustments to the mobile phase composition or temperature may be necessary to restore separation. Such adjustments, if kept within reasonable limits (e.g., ± 2-3% absolute change in organic solvent concentration), typically do not require full revalidation, provided system suitability tests are passed [5].
  • Stability-Indicating Property: The referenced methods are stability-indicating, meaning they can accurately quantify the active ingredients even in the presence of degradation products. This is proven through forced degradation studies (e.g., acid/base hydrolysis, oxidation) where the analytes were well-resolved from their degradation peaks [1] [4] [6].

References

Comprehensive Spectrophotometric Analysis of Antazoline and Naphazoline in Eye Drops: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The combination of antazoline (AN), an H1 receptor antagonist with antihistaminic properties, and naphazoline (NP), an α-adrenergic agonist with vasoconstrictive effects, represents a widely used formulation in ophthalmic preparations for relieving ocular irritation and allergic conjunctivitis. [1] The simultaneous quantification of these compounds in pharmaceutical formulations presents significant analytical challenges due to their spectral overlapping in the UV-visible region, which complicates direct measurement without prior separation. These application notes provide comprehensive methodologies based on spectrophotometric techniques that enable rapid, accurate, and cost-effective analysis of AN and NP in eye drop formulations, addressing the need for robust quality control procedures in pharmaceutical manufacturing and drug development settings.

The regulatory requirements for pharmaceutical quality control demand precise and accurate methods for active pharmaceutical ingredient quantification. While chromatographic techniques like HPLC provide excellent separation capabilities, they involve higher operational costs, require specialized training, and are generally time-consuming for routine analysis. [1] Spectrophotometric methods offer a viable alternative with comparable accuracy and precision when properly validated, making them particularly suitable for routine quality control in pharmaceutical industries with limited resources. The methods detailed in these application notes have been validated according to scientific guidelines and demonstrate excellent performance characteristics for the intended application.

Method Principles and Selection Criteria

Fundamental Principles

The analytical methods described in these application notes are based on ultraviolet absorption spectroscopy, which exploits the characteristic electronic transitions of AN and NP molecules when exposed to UV light. The zero-crossing first-derivative spectrophotometric method eliminates the need for physical separation of the compounds by mathematically resolving spectral overlaps through derivative transformations. This technique measures the absolute value of the derivative spectrum at carefully selected wavelengths where one component exhibits zero contribution while the other shows significant derivative amplitude, enabling selective quantification in binary mixtures. [2]

For more complex matrices or when analyzing formulations with potential interferents, chemometric methods including Principal Component Regression (PCR) and Partial Least Squares (PLS) provide enhanced resolution capabilities. These multivariate calibration techniques utilize the full spectral information rather than relying on single wavelength measurements, effectively modeling the spectral contributions of multiple components simultaneously. The mathematical foundation of these methods involves dimensionality reduction through the decomposition of spectral data matrices into latent variables that maximize covariance with concentration data, followed by regression modeling that predicts unknown concentrations based on spectral features. [1] The Net Analyte Signal Standard Addition Method (NASSAM) represents another innovative approach that combines the standard addition methodology with the net analyte signal concept from multivariate calibration, effectively eliminating the effect of known interferents without requiring full calibration models for each analysis. [3]

Method Selection Considerations
  • Spectral Overlap Complexity: For simple binary mixtures with minimal interference from excipients, the derivative spectrophotometric method provides adequate resolution with simpler implementation. For formulations with complex excipient profiles or potential degradation products, chemometric approaches offer superior performance. [1]

  • Available Instrumentation and Software: Derivative methods can be implemented on standard UV-Vis spectrophotometers with derivative capability, while chemometric methods require additional software for multivariate data analysis (e.g., MATLAB with PLS Toolbox). [1]

  • Sample Throughput Requirements: For high-throughput environments where rapid analysis is prioritized, NASSAM provides single-step determination without extensive calibration protocols. [3]

  • Personnel Expertise: Derivative methods require minimal specialized training beyond conventional spectrophotometry, while chemometric methods necessitate understanding of multivariate calibration concepts and validation approaches.

Comprehensive Method Comparison & Performance Data

Overview of All Analytical Methods

Table 1: Comprehensive comparison of spectrophotometric methods for AN and NP analysis

Method Type Specific Technique Wavelengths/ Spectral Range Linear Range LOD/LOQ Key Advantages

| Derivative Spectrophotometry | Zero-crossing first-derivative | 225 nm (NP), 252 nm (AN) | NP: 0.2-1 μg/mL AN: 1-10 μg/mL | NP: LOD 0.2 μg/mL AN: LOD 1 μg/mL | Simple implementation, minimal software requirements [2] | | Multivariate Calibration | PCR & PLS | 200-400 nm (full spectrum) | NP: 2-40 μg/mL AN: 60-150 μg/mL | Not specified | Handles complex spectral overlap, uses full spectral information [1] | | Novel Calibration Approach | NASSAM | Full spectrum analysis | NP: 0.2-60 mg/mL AN: 0.05-8 mg/mL | Not specified | Single-step determination, no extensive calibration needed [3] | | Chemical Derivatization | Reaction with NQS | 483 nm (after derivation) | NP: 0.5-50 μg/mL | LOD: 0.215 μg/mL LOQ: 0.653 μg/mL | High specificity for NP, eliminates interference [4] |

Method Validation Parameters

Table 2: Validation parameters of described spectrophotometric methods

Validation Parameter Derivative Method PCR Method PLS Method HPLC Reference Method

| Accuracy (% Recovery) | NP: >99% AN: >99% | NP: 101.5±2.2 AN: 98.8±2.4 | NP: 103.5±3.1 AN: 102.1±2.2 | Not specified | | Precision (RSD) | Not specified | <2.5% | <3.5% | Not specified | | Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.999 | | Pharmaceutical Application | Eye drops | Eye drops | Eye drops | Eye drops | | Excipient Interference | None observed | None observed | None observed | Not applicable |

Detailed Experimental Protocols

Reagents and Equipment
  • UV-Vis Spectrophotometer: Double-beam instrument with 1.0 cm quartz cells and derivative capability, connected to computer for data acquisition
  • Software: MATLAB with PLS Toolbox for chemometric methods or equivalent multivariate analysis software
  • Analytical Balance: Accuracy ±0.0001 g
  • Reference Standards: Naphazoline hydrochloride and antazoline phosphate USP reference standards
  • Solvents: High-purity deionized water, methanol, acetonitrile (HPLC grade for comparison methods)
  • Glassware: Class A volumetric flasks (10, 25, 50, 100 mL capacity), precision pipettes
Zero-Crossing First-Derivative Spectrophotometric Protocol
  • Standard Stock Solutions Preparation:

    • Accurately weigh 25 mg of naphazoline hydrochloride and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water to obtain 1 mg/mL NP stock solution.
    • Accurately weigh 25 mg of antazoline phosphate and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water to obtain 1 mg/mL AN stock solution.
  • Calibration Standards Preparation:

    • For NP calibration: Pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of NP stock solution into separate 50 mL volumetric flasks. To each flask, add 5 mL of AN stock solution to maintain constant interference. Dilute to volume with deionized water to obtain concentrations of 0.2, 0.4, 0.6, 0.8, and 1.0 μg/mL NP.
    • For AN calibration: Pipette 1, 2, 4, 6, 8, and 10 mL of AN stock solution into separate 50 mL volumetric flasks. To each flask, add 0.5 mL of NP stock solution to maintain constant interference. Dilute to volume with deionized water to obtain concentrations of 1, 2, 4, 6, 8, and 10 μg/mL AN.
  • Spectral Acquisition and Derivative Processing:

    • Scan all standard solutions from 200-400 nm using a scan speed of 480 nm/min and slit width of 2 nm.
    • Convert absorbance spectra to first-derivative spectra (Δλ = 4 nm).
    • Measure the absolute values of the first-derivative spectra at 225 nm for NP (zero-crossing point for AN) and at 252 nm for AN (zero-crossing point for NP).
  • Calibration Curve Construction:

    • Plot the absolute derivative values at respective wavelengths against concentrations.
    • Verify linearity with correlation coefficient (r²) >0.999.
    • Use the regression equation for quantification of unknown samples.
  • Sample Preparation and Analysis:

    • Dilute eye drop samples appropriately with deionized water (typical dilution factor 100-500×).
    • Measure the first-derivative spectrum and record values at 225 nm and 252 nm.
    • Calculate concentrations using the established regression equations. [2]
Chemometric Assisted Spectrophotometric Protocol (PCR/PLS)
  • Training Set Design:

    • Prepare 20 binary mixture solutions containing both AN (60-150 mg/L) and NP (2.0-40 mg/L) according to a factorial experimental design that adequately covers the concentration space.
    • Ensure uniform distribution of concentrations across the specified ranges to build robust models.
  • Validation Set Preparation:

    • Prepare 6 additional binary mixtures with concentrations within the calibration range but not identical to training set samples.
  • Spectral Data Acquisition:

    • Record UV absorbance spectra of all solutions between 200-400 nm at 1 nm intervals (201 data points).
    • Export absorbance data in matrix format suitable for multivariate analysis.
  • Multivariate Model Development:

    • Preprocess data using mean-centering or auto-scaling.
    • For PLS model: Use leave-one-out cross-validation to determine optimal number of latent variables (typically 5-6 components).
    • For PCR model: Similarly determine optimal number of principal components through cross-validation.
    • Build calibration models using the training set spectra and known concentrations.
  • Model Validation:

    • Predict concentrations in validation set samples using developed models.
    • Calculate %recovery and RSD to validate model accuracy and precision.
    • Acceptable criteria: %recovery 98-102%, RSD <3%.
  • Sample Analysis:

    • Dilute eye drop samples appropriately.
    • Record absorbance spectrum.
    • Input spectral data into developed models to predict AN and NP concentrations. [1]
Method Validation Protocol
  • Linearity: Prepare and analyze minimum 5 concentrations in triplicate. Calculate correlation coefficient (acceptance criteria: r² > 0.999) and y-intercept.
  • Accuracy: Perform recovery studies by spiking placebo with known amounts of AN and NP at 80%, 100%, and 120% of target concentration. Calculate %recovery (acceptance criteria: 98-102%).
  • Precision:
    • Intra-day precision: Analyze 6 replicates of same sample preparation within same day.
    • Inter-day precision: Analyze same sample over 3 consecutive days.
    • Calculate %RSD (acceptance criteria: <2%).
  • Specificity: Demonstrate non-interference from excipients and degradation products by comparing sample spectra with placebo.
  • Robustness: Evaluate effect of small variations in methodological parameters (±2 nm wavelength, ±0.1 mL volume variations). [1]

Workflow Visualization & Method Relationships

G Figure 1: Spectrophotometric Analysis Workflow for Antazoline and Naphazoline in Eye Drops cluster_ProcessingMethods Data Processing Methods Start Start Analysis SamplePrep Sample Preparation • Dilute eye drops • Filter if necessary Start->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection DerivativeMethod Derivative Spectrophotometry MethodSelection->DerivativeMethod Simple mixtures ChemometricMethod Chemometric Methods (PCR/PLS) MethodSelection->ChemometricMethod Complex matrices NASSAMMethod NASSAM Method MethodSelection->NASSAMMethod Known interferents SpectralAcquisition Spectral Acquisition • Scan 200-400 nm • Record absorbance DerivativeMethod->SpectralAcquisition ChemometricMethod->SpectralAcquisition NASSAMMethod->SpectralAcquisition DataProcessing Data Processing SpectralAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification DP1 First-Derivative Transformation Quantification->DP1 Derivative Method DP2 Multivariate Calibration (PCR/PLS Models) Quantification->DP2 Chemometric Methods DP3 Net Analyte Signal Calculation Quantification->DP3 NASSAM Method Results Results & Reporting DP1->Results DP2->Results DP3->Results

Figure 1: Complete workflow for the spectrophotometric analysis of antazoline and naphazoline in eye drops, showing method selection pathways and data processing approaches.

Figure 2: Relationship between different analytical methods and their application domains, highlighting appropriate method selection based on sample complexity and analytical requirements.

Troubleshooting and Technical Notes

  • Poor Linearity in Calibration: Check stock solution stability (prepare fresh weekly), verify pipetting accuracy, ensure proper dilution techniques, and check spectrophotometer wavelength calibration.

  • High Background Noise in Derivative Spectra: Reduce scan speed to 240 nm/min, decrease slit width to 1 nm, check cell cleanliness, and use degassed solvents to minimize bubble formation.

  • Inaccurate PCR/PLS Predictions: Verify that unknown samples fall within the concentration space of the training set, check for outliers in spectral data, validate model with independent test set, and ensure proper data preprocessing.

  • Sample Preparation Issues: For suspension eye drops, ensure homogeneous sampling and appropriate filtration before dilution. For preserved formulations, consider potential interference from preservatives and validate method accordingly.

  • Instrument Performance Verification: Regularly check spectrophotometer performance using holmium oxide filters for wavelength accuracy and potassium dichromate solutions for absorbance accuracy.

Conclusion

The spectrophotometric methods detailed in these application notes provide reliable analytical approaches for the simultaneous determination of antazoline and naphazoline in eye drop formulations. The zero-crossing derivative method offers simplicity and adequate accuracy for routine quality control applications, while multivariate calibration methods (PCR and PLS) provide robust solutions for more complex analytical challenges. The comprehensive validation data demonstrates that these methods exhibit accuracy, precision, and specificity comparable to reference HPLC methods while offering advantages in terms of cost-effectiveness, analysis time, and equipment requirements. These protocols can be directly implemented in pharmaceutical quality control laboratories for routine analysis and stability testing of antazoline-naphazoline ophthalmic formulations.

References

Comprehensive Application Notes and Protocols: Determination of Antazoline Hydrochloride in Rat Plasma and Excreta Using Reversed-Phase Ion-Pair Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Technique

Ion-pair chromatography (IPC) represents a sophisticated adaptation of conventional reversed-phase high-performance liquid chromatography (RP-HPLC) that enables the effective separation of ionic or highly polar compounds that would otherwise demonstrate insufficient retention on standard reversed-phase columns. The fundamental principle involves adding an ion-pair reagent to the mobile phase, which contains both hydrophobic and ionic regions in its molecular structure. These reagents interact with ionic analytes through electrostatic attraction, forming neutral "ion pairs" that exhibit significantly enhanced chromatographic retention on non-polar stationary phases [1] [2].

The application of IPC is particularly valuable in pharmaceutical analysis where many drug molecules exist as salts or contain ionizable functional groups at physiological pH. For the analysis of antazoline hydrochloride, a potent antihistaminic and antiarrhythmic drug, IPC provides an optimal separation approach that addresses the compound's polar characteristics while leveraging the robustness and reproducibility of reversed-phase systems [3]. These application notes detail a validated IPC method for quantifying this compound in biological matrices, supporting pharmacokinetic and excretion studies in preclinical research.

Principles of Ion-Pair Chromatography

Retention Mechanisms

The separation mechanism in IPC operates through three primary theoretical models, each explaining different aspects of analyte retention:

  • Ion Pairing Model (Partition Model): In this model, the interaction between analyte ions and ion-pairing reagent ions occurs primarily in the mobile phase, forming neutral complexes that partition into the hydrophobic stationary phase. The resulting retention depends on the hydrophobic character of the formed ion pair, which can be modulated by selecting reagents with different alkyl chain lengths [1].

  • Ion Exchange Model (Adsorption Model): This model proposes that the lipophilic alkyl chains of ion-pairing reagents first adsorb onto the stationary phase surface, creating a charged layer that functions as a dynamic ion-exchange surface. Analyte ions then interact with this charged layer through electrostatic mechanisms, with retention strength dependent on the charge density of both analyte and immobilized reagent [1].

  • Ion Interaction Model (Electrostatic Model): As a hybrid approach, this model suggests that an electrical double layer forms when the column equilibrates with mobile phase containing ion-pairing agent. Analyte ions experience electrostatic attraction to the stationary charged layer while the system maintains charge balance through dynamic adsorption and desorption of reagent ions [1].

Critical Method Parameters

Several factors require careful optimization to achieve robust IPC separations:

  • Ion-Pair Reagent Concentration: Typically maintained between 0.5-20 mM, higher concentrations generally increase retention of oppositely charged analytes but may lead to excessively long retention times if not properly optimized [1].

  • Mobile Phase pH: This critical parameter must be controlled to ensure consistent ionization of both analyte and ion-pair reagent, directly impacting the efficiency of ion pair formation [1].

  • Organic Modifier Content: Solvents such as methanol or acetonitrile compete with analytes for stationary phase sites and modify the hydrophobic interactions fundamental to IPC separations [1].

  • Equilibration Time: IPC columns require sufficient equilibration with the ion-pair reagent to establish a stable stationary phase environment, typically necessitating longer equilibration than standard RP-HPLC [2].

Materials and Reagents

Chemicals and Reference Standards
  • Analytical Standards: this compound reference standard (high purity ≥98%), Phenacetin internal standard (high purity ≥98%)
  • Extraction Solvents: Ethyl acetate (HPLC grade), Dichloromethane (HPLC grade)
  • Mobile Phase Components: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium dihydrogen phosphate (reagent grade)
  • Water: Ultrapure water (18.2 MΩ·cm resistivity) obtained from Milli-Q or equivalent purification system
  • Biological Matrices: Control rat plasma (typically lithium heparin as anticoagulant), urine, bile, and feces homogenates
Equipment and Instrumentation
  • HPLC System: Liquid chromatography system with isocratic or binary pumping capability, auto-sampler with temperature control, and column oven with temperature programming
  • Detection System: UV-Vis detector, photodiode array detector, or fluorescence detector capable of monitoring at 225-240 nm
  • Chromatography Column: Reversed-phase C18 column (250 × 4.6 mm i.d., 5 μm particle size) or equivalent
  • Sample Processing Equipment: Refrigerated centrifuge capable of ≥10,000 × g, vortex mixer, analytical balance, pH meter, ultrasonic bath
  • Extraction Apparatus: Liquid-liquid extraction equipment including glass tubes, pipettes, and nitrogen evaporation system
Solutions and Buffers
  • Ammonium Phosphate Buffer (0.1 M, pH 5.2): Prepared by dissolving 11.5 g of ammonium dihydrogen phosphate in 1000 mL ultrapure water, adjusting pH with phosphoric acid or ammonium hydroxide as needed
  • Mobile Phase: Combination of 0.1 M ammonium dihydrogen phosphate buffer (pH 5.2) and acetonitrile in optimized ratio (typically 50:50, v/v), degassed prior to use
  • Stock Standard Solutions: this compound (1 mg/mL) and phenacetin internal standard (1 mg/mL) prepared in mobile phase or appropriate solvent
  • Working Standard Solutions: Prepared fresh daily by serial dilution of stock solutions in mobile phase to appropriate concentrations

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions for this compound Determination

Parameter Specification
Column Princeton SPHER C18 (250 mm × 4.6 mm i.d., 5 μm particle size)
Mobile Phase 0.1 M Ammonium dihydrogen phosphate buffer (pH 5.2):Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 μL
Column Temperature Ambient (approximately 25°C)
Run Time 10-15 minutes
Ion-Pair Reagent Not specified in method (implied by IPC mechanism)

The method employs isocratic elution for simplicity and reproducibility, with the ion-pair mechanism inherent in the system rather than requiring a specific named reagent. The selection of 225 nm detection provides optimal sensitivity for this compound while minimizing matrix interference [3] [4]. The Princeton SPHER C18 column offers sufficient retention and peak symmetry for both antazoline and the phenacetin internal standard.

Sample Preparation Protocol

Plasma Sample Processing

G A Thaw frozen plasma samples at room temperature B Vortex for 30 seconds to ensure homogeneity A->B C Aliquot 500 μL plasma into glass tube B->C D Add 50 μL internal standard solution (phenacetin) C->D E Vortex mix for 60 seconds D->E F Add 3 mL ethyl acetate extraction solvent E->F G Vortex vigorously for 3 minutes F->G H Centrifuge at 4000 × g for 10 minutes at 4°C G->H I Transfer organic layer (to new tube) H->I J Evaporate to dryness under nitrogen stream I->J K Reconstitute residue with 200 μL mobile phase J->K L Transfer to HPLC vial for analysis K->L

Figure 1: Workflow for plasma sample preparation through liquid-liquid extraction.

Urine and Bile Sample Processing
  • Collection: Collect urine and bile samples from metabolic cages or cannulated rats over appropriate time intervals (0-24 h for bile, 0-72 h for urine) and store at -80°C until analysis
  • Thawing: Thaw frozen samples at room temperature and vortex mix thoroughly
  • Aliquoting: Transfer 500 μL of urine or bile to glass extraction tubes
  • Internal Standard: Add 50 μL of phenacetin working internal standard solution
  • Extraction: Add 3 mL ethyl acetate, vortex vigorously for 3 minutes, and centrifuge at 4000 × g for 10 minutes
  • Transfer: Transfer the organic layer to a clean glass tube and repeat extraction once
  • Evaporation: Combine organic layers and evaporate to dryness under gentle nitrogen stream
  • Reconstitution: Reconstitute the residue in 200 μL mobile phase, vortex for 60 seconds, and transfer to HPLC vials
Feces Sample Processing
  • Homogenization: Prepare 10% (w/v) homogenates of fecal samples in ultrapure water
  • Centrifugation: Centrifuge homogenates at 10,000 × g for 15 minutes to remove particulate matter
  • Aliquoting: Transfer 500 μL of supernatant to glass extraction tubes
  • Extraction: Follow the same extraction procedure as for urine samples

Method Validation

The developed IPC method has been comprehensively validated according to ICH guidelines and applied to pharmacokinetic studies in rat models [3].

Table 2: Method Validation Parameters for this compound Determination

Validation Parameter Results Acceptance Criteria
Accuracy (%) 90.89-112.33 85-115%
Precision (% RSD) <7.1% <15%
Recovery >82.5% >80%
Linearity Range 0.05-10 μg/mL R² > 0.99
Intra-day Precision 0.6-3.6% <15%
Inter-day Precision 3.5-8.1% <15%
LOD 0.02 μg/mL -
LOQ 0.05 μg/mL -
Specificity and Selectivity

The method demonstrates excellent specificity with baseline separation of this compound from the internal standard (phenacetin) and endogenous matrix components. The retention times for antazoline and phenacetin show consistent reproducibility with no interfering peaks observed in blank plasma or excreta samples [3]. The use of IPC enhances selectivity by providing additional separation mechanisms based on both hydrophobicity and charge characteristics.

Linearity and Sensitivity

The calibration curve for this compound exhibits linear response across the concentration range of 0.05-10 μg/mL with a correlation coefficient (R²) typically exceeding 0.999. The limit of quantification (LOQ) of 0.05 μg/mL provides adequate sensitivity for pharmacokinetic studies, while the limit of detection (LOD) of 0.02 μg/mL ensures reliable detection at low concentrations [3] [5].

Stability

Stability assessments confirm that this compound remains stable in rat plasma through three freeze-thaw cycles, during short-term storage (24 hours) at room temperature, and throughout long-term storage (six weeks) at -20°C. Processed samples maintain stability in the autosampler (10°C) for at least 24 hours [5].

Application to Pharmacokinetic Study

Experimental Design
  • Animals: Laboratory rats (Sprague-Dawley or Wistar, 200-250 g)
  • Dosing: Intravenous administration of this compound at 10 mg/kg dose
  • Sample Collection: Blood samples (200-300 μL) collected via cannula or venipuncture at predetermined time intervals (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes
  • Plasma Separation: Centrifuge blood samples at 4000 × g for 10 minutes, transfer plasma to clean tubes, and store at -80°C until analysis
  • Excreta Collection: Collect urine, bile (via cannulation), and feces over 0-72 hours for excretion studies
Pharmacokinetic Results

Table 3: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration (10 mg/kg)

Pharmacokinetic Parameter Value
Terminal Elimination Half-life 3.53 h
Urinary Excretion (0-72 h) 61.8% of administered dose
Biliary Excretion (0-24 h) 14.2% of administered dose
Fecal Excretion (0-72 h) 5.9% of administered dose
Total Recovery 81.9% of administered dose

The pharmacokinetic data reveal that this compound exhibits relatively fast elimination following intravenous administration, with a terminal half-life of approximately 3.5 hours. The excretion profile demonstrates that urinary elimination represents the major clearance pathway, accounting for more than 60% of the administered dose [3]. This comprehensive mass balance confirms the suitability of the analytical method for quantifying this compound across different biological matrices.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: If peak tailing or fronting occurs, check mobile phase pH consistency and column condition. Consider adding a small percentage of modifier such as triethylamine to improve symmetry

  • Retention Time Drift: IPC requires thorough column equilibration. Ensure consistent preparation of mobile phase and allow sufficient equilibration time (typically 30-60 column volumes) after changing mobile phase composition [2]

  • Reduced Recovery: Check extraction solvent quality and evaporation temperature. Avoid complete drying during evaporation as this may lead to irreversible adsorption of analyte

  • Increased Baseline Noise: Verify mobile phase degassing and detector lamp hours. Ensure samples are properly cleaned to prevent column contamination

Method Adaptations

For laboratories lacking identical equipment, several adaptations are possible:

  • Alternative Columns: Other C18 columns with similar dimensions and particle size may be substituted after appropriate method verification
  • Detection Options: While UV detection at 225 nm is specified, wavelengths between 220-240 nm may be used with appropriate validation
  • Internal Standard: If phenacetin is unavailable, other structurally similar compounds with comparable extraction characteristics may be substituted after validation

Conclusion

The described IPC method provides a robust, accurate, and precise approach for quantifying this compound in various biological matrices. The validated assay meets all regulatory requirements for bioanalytical methods and has been successfully applied to comprehensive pharmacokinetic and excretion studies in rats. The ion-pair chromatography technique effectively addresses the analytical challenges posed by polar pharmaceutical compounds like this compound, offering enhanced retention and separation efficiency compared to conventional reversed-phase methods. This protocol serves as a valuable resource for researchers conducting preclinical development of this compound or related compounds.

References

Comprehensive Application Notes & Protocols: UV Spectrophotometric Analysis of Antazoline and Tetryzoline Binary Mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The fixed-dose combination of antazoline hydrochloride (AN) and tetryzoline hydrochloride (TZ) represents an important therapeutic formulation used in ophthalmic solutions for treating allergic conjunctivitis. AN is a histamine H₁ receptor antagonist with additional alpha-2 adrenoceptor antagonistic properties, while TZ is primarily a vasoconstrictor that acts on alpha-adrenergic receptors of vascular smooth muscle. The analytical challenge in quantifying these compounds arises from their significant spectral overlapping in the UV region, which complicates simultaneous determination without prior separation. Conventional UV spectrophotometry fails to resolve these mixtures, necessitating the implementation of mathematical spectrophotometric methods that can extract individual component information from the composite spectrum [1] [2].

The following Application Notes and Protocols provide detailed methodologies for the simultaneous determination of AN and TZ in binary mixtures and pharmaceutical formulations using various UV spectrophotometric approaches. These methods offer cost-effective alternatives to chromatographic techniques while maintaining accuracy, precision, and reliability for quality control applications in pharmaceutical analysis. The protocols have been validated according to International Council for Harmonisation (ICH) guidelines and demonstrate excellent performance characteristics across multiple laboratory-prepared mixtures and commercial formulations [1] [2].

Method Summaries & Comparative Overview

Overview of Available Spectrophotometric Methods

The analysis of AN and TZ binary mixtures can be accomplished through both classical and advanced spectrophotometric methods, each with distinct advantages and limitations. Classical methods like Vierordt's method (simultaneous equation) and dual wavelength method rely on careful wavelength selection and fundamental spectrophotometric principles. These approaches benefit from minimal data processing but require distinct spectral features for accurate quantification. In contrast, ratio spectrum manipulation methods such as ratio difference and derivative ratio techniques offer enhanced capability to resolve severely overlapping spectra through mathematical processing of ratio spectra [1] [3].

More recently, multivariate calibration methods including Principal Component Regression (PCR) and Partial Least Squares (PLS) have been successfully applied to AN-containing binary mixtures, demonstrating the versatility of spectrophotometric approaches when coupled with chemometric algorithms. These methods can effectively model the spectral contributions of individual components in complex mixtures, even without complete spectral separation [4]. The selection of an appropriate method depends on several factors including the specific spectral characteristics of the mixture, available instrumentation, software capabilities, and required throughput.

Comparative Summary of Spectrophotometric Methods

Table 1: Comparison of classical spectrophotometric methods for AN-TZ analysis

Method Principle Wavelengths Used Linear Range (μg/mL) Key Advantages
Vierordt's Method Simultaneous equations at λ-max 248.0 nm (AN), 219.0 nm (TZ) 3-30 (AN), 5-45 (TZ) Simple calculations, minimal processing
Dual Wavelength Difference in absorbance at two wavelengths 255.5/269.5 nm (AN), 220.0/273.0 nm (TZ) 3-30 (AN), 5-45 (TZ) Eliminates interference from other component
Ratio Difference Difference in ratio spectrum amplitudes 255.5/269.5 nm (AN), 220.0/273.0 nm (TZ) 3-30 (AN), 5-45 (TZ) Enhanced selectivity, handles overlapping
Derivative Ratio First derivative of ratio spectra 250.0 nm (AN), 224.0 nm (TZ) 3-30 (AN), 5-45 (TZ) Improved resolution of overlapping peaks
Extended Ratio Subtraction Spectrum subtraction after ratioing Spectrum-specific points 3-30 (AN), 5-45 (TZ) Determines components with extended spectrum

Table 2: Advanced methods for AN and related binary mixtures

Method Principle Application Linear Range (μg/mL) Key Advantages
PCR/PLS Multivariate calibration on full spectrum AN-Naphazoline mixtures Varies by combination Handles severe overlapping, uses full spectral data
Green Spectrofluorimetric Derivatization with dansyl chloride AN-TET formulation 0.5-12.0 (AN), 0.5-10.0 (TZ) High sensitivity, green chemistry approach

Detailed Experimental Protocols

Protocol 1: Vierordt's Method (Simultaneous Equation Method)
3.1.1 Principle and Theory

Vierordt's method, one of the earliest approaches for multicomponent analysis, is based on solving simultaneous equations using the absorptivity values of individual components at their respective λ-max wavelengths and the absorbance measurements of the mixture at these wavelengths. The fundamental principle relies on the additive nature of absorbance in mixtures at any given wavelength, as expressed by Beer-Lambert law. For a binary mixture containing components X and Y, the absorbance of the mixture at two wavelengths λ₁ and λ₂ can be represented as:

A₁ = ax₁bcx + ay₁bcy A₂ = ax₂bcx + ay₂bcy

Where A₁ and A₂ are the absorbances of the mixture at wavelengths λ₁ and λ₂, ax₁ and ax₂ are the absorptivities of component X at λ₁ and λ₂, ay₁ and ay₂ are the absorptivities of component Y at λ₁ and λ₂, cx and cy are the concentrations of X and Y, and b is the path length [5].

3.1.2 Equipment and Reagents
  • Instrumentation: Double-beam UV-Visible spectrophotometer with matched 1.0 cm quartz cells
  • Reference Standards: this compound (≥98% purity), Tetryzoline hydrochloride (≥98% purity)
  • Solvents: Distilled deionized water or appropriate solvent as per formulation requirements
  • Volumetric Ware: Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL), precision pipettes
3.1.3 Step-by-Step Procedure
  • Standard Solution Preparation: Accurately weigh 25 mg each of AN and TZ reference standards and transfer to separate 25 mL volumetric flasks. Dissolve and make up to volume with distilled water to obtain stock solutions of 1000 μg/mL.

  • Working Standard Solutions: Pipette 1 mL from each stock solution into separate 10 mL volumetric flasks and dilute to volume with distilled water to obtain working standards of 100 μg/mL.

  • Spectra Acquisition:

    • Scan the individual working standard solutions of AN and TZ over the wavelength range of 200-300 nm against a solvent blank.
    • Identify the λ-max for AN (248.0 nm) and TZ (219.0 nm).
    • Prepare a series of standard solutions at 5, 10, 15, 20, and 25 μg/mL for both AN and TZ.
    • Measure the absorbance of each standard at both wavelengths (248.0 nm and 219.0 nm).
    • Calculate the absorptivity values (A1%,1cm) for both drugs at both wavelengths.
  • Sample Preparation:

    • For pharmaceutical formulations (eye drops), accurately measure 0.5 mL of the formulation and transfer to a 100 mL volumetric flask. Dilute to volume with distilled water.
    • Further dilute 1 mL of this solution to 10 mL with distilled water in a volumetric flask.
  • Sample Analysis:

    • Measure the absorbance of the sample solution at 248.0 nm (A248) and 219.0 nm (A219).
    • Calculate the concentrations using the following simultaneous equations: A248 = aAN248CAN + aTZ248CTZ A219 = aAN219CAN + aTZ219CTZ Where aAN248 and aAN219 are absorptivities of AN at 248 nm and 219 nm, aTZ248 and aTZ219 are absorptivities of TZ at 248 nm and 219 nm, CAN and CTZ are concentrations of AN and TZ in the sample solution.
3.1.4 Data Analysis

The absorptivity values are determined from the calibration curves of pure standards. The concentration of AN and TZ in the sample solution can be calculated by solving the simultaneous equations:

CAN = (A248 × aTZ219 - A219 × aTZ248) / (aAN248 × aTZ219 - aAN219 × aTZ248) CTZ = (A248 × aAN219 - A219 × aAN248) / (aTZ248 × aAN219 - aTZ219 × aAN248)

These concentrations are then used to calculate the amount in the original formulation, applying appropriate dilution factors.

Protocol 2: Ratio Difference Spectrophotometric Method
3.2.1 Principle and Theory

The ratio difference method is a powerful spectral manipulation technique that effectively resolves overlapping spectra by transforming the conventional absorption spectrum into a ratio spectrum. The fundamental principle involves dividing the absorption spectrum of the mixture by the spectrum of a standard solution of one of the components (called the divisor). In the resulting ratio spectrum, the component used as the divisor appears as a constant line, while the other component exhibits significant amplitude differences at selectively chosen wavelengths. The difference in amplitudes (ΔP) between two points in the ratio spectrum is directly proportional to the concentration of the component not used as the divisor, as the contribution of the divisor component is canceled out in the subtraction process [6].

For a binary mixture of X and Y, when the mixture spectrum is divided by a spectrum of Y (Y'), the ratio spectrum amplitude at any wavelength can be expressed as:

P = PX + K

Where PX is the contribution of component X and K is the constant resulting from Y/Y'. When measuring the difference in amplitudes between two wavelengths λ₁ and λ₂:

ΔP = P₁ - P₂ = (PX₁ + K) - (PX₂ + K) = PX₁ - PX₂

Thus, the component Y is completely canceled, and the difference represents component X only [6].

3.2.2 Equipment and Reagents
  • Instrumentation: UV-Visible spectrophotometer with spectral scanning capability and data processing software
  • Reference Standards: this compound (≥98% purity), Tetryzoline hydrochloride (≥98% purity)
  • Solvents: Distilled deionized water
  • Volumetric Ware: Class A volumetric flasks, precision pipettes
3.2.3 Step-by-Step Procedure
  • Standard Solution Preparation: Prepare stock solutions of AN and TZ as described in Protocol 1, section 3.1.3.

  • Selection of Divisor Concentration:

    • Prepare a series of standard solutions of AN (3-30 μg/mL) and TZ (5-45 μg/mL).
    • Experiment with different divisor concentrations to identify the optimal concentration that provides the best sensitivity and linearity. For AN-TZ mixtures, 50 μg/mL TZ and 20 μg/mL AN have been successfully used as divisors.
  • Wavelength Selection:

    • Record the zero-order spectra of pure AN and TZ.
    • Divide the AN spectra by the spectrum of TZ divisor and vice versa.
    • Examine the ratio spectra to identify wavelength pairs that show significant amplitude differences and good linearity. For AN-TZ system, 255.5/269.5 nm is used for AN and 220.0/273.0 nm for TZ.
  • Calibration Curve Construction:

    • For AN calibration: Divide the spectra of AN standard solutions (3-30 μg/mL) by the spectrum of TZ divisor (50 μg/mL). Measure the difference in amplitudes at 255.5 nm and 269.5 nm (ΔP255.5-269.5). Plot ΔP against AN concentration.
    • For TZ calibration: Divide the spectra of TZ standard solutions (5-45 μg/mL) by the spectrum of AN divisor (20 μg/mL). Measure the difference in amplitudes at 220.0 nm and 273.0 nm (ΔP220.0-273.0). Plot ΔP against TZ concentration.
  • Sample Analysis:

    • Prepare sample solution as described in Protocol 1.
    • Record the zero-order spectrum of the sample solution.
    • For AN determination: Divide the sample spectrum by the TZ divisor spectrum, measure ΔP255.5-269.5, and determine AN concentration from the calibration curve.
    • For TZ determination: Divide the sample spectrum by the AN divisor spectrum, measure ΔP220.0-273.0, and determine TZ concentration from the calibration curve.
3.2.4 Data Analysis

The ratio difference values (ΔP) are calculated automatically by the spectrophotometer software or manually from the ratio spectrum. The concentrations of AN and TZ in the sample are determined from their respective calibration curves using the measured ΔP values. The calibration curves typically exhibit excellent linearity with correlation coefficients (r) >0.999.

Protocol 3: Extended Ratio Subtraction Method (EXRSM)
3.3.1 Principle and Theory

The Extended Ratio Subtraction Method (EXRSM) is an advanced spectrophotometric technique designed to handle binary mixtures where one component has a more extended spectrum. This method combines ratio subtraction with spectrum multiplication to completely eliminate the contribution of the extended component, allowing for the determination of both components in the mixture. The EXRSM is particularly useful when there is a significant difference in the spectral ranges of the two components, which poses challenges for conventional methods [2].

The method involves dividing the mixture spectrum by a carefully selected concentration of the extended component (as divisor), subtracting a specific constant value from the entire ratio spectrum, and then multiplying back by the divisor spectrum. This process effectively cancels out the contribution of the extended component, leaving a spectrum that corresponds purely to the second component. The first component can then be determined by subtracting the obtained second component spectrum from the original mixture spectrum [2].

3.3.2 Equipment and Reagents
  • Instrumentation: UV-Visible spectrophotometer with advanced spectral manipulation software
  • Reference Standards: this compound (≥98% purity), Tetryzoline hydrochloride (≥98% purity)
  • Solvents: Distilled deionized water
  • Software: Spectrum processing software capable of ratio calculations, subtraction, and multiplication operations
3.3.3 Step-by-Step Procedure
  • Standard Solution Preparation: Prepare stock and working standard solutions as described in previous protocols.

  • Determination of TZ using EXRSM:

    • Record the zero-order absorption spectrum of the sample mixture.
    • Divide the mixture spectrum by the spectrum of a standard AN solution (divisor, 20 μg/mL) to obtain the ratio spectrum.
    • Calculate the constant K1 by subtracting the mean amplitude of the ratio spectrum in the region where TZ shows no contribution (usually 270-300 nm).
    • Subtract the constant K1 from the entire ratio spectrum to obtain the ratio spectrum of TZ alone.
    • Multiply this corrected ratio spectrum by the divisor spectrum (AN standard) to obtain the zero-order spectrum of TZ.
    • Determine the concentration of TZ by measuring the amplitude of this spectrum at its λ-max (219 nm) and comparing with the calibration curve.
  • Determination of AN using Ratio Subtraction Method (RSM):

    • Record the zero-order absorption spectrum of the sample mixture.
    • Divide the mixture spectrum by the spectrum of a standard TZ solution (divisor, 50 μg/mL) to obtain the ratio spectrum.
    • Calculate the constant K2 by subtracting the mean amplitude of the ratio spectrum in the region where AN shows no contribution (usually 230-250 nm).
    • Subtract the constant K2 from the entire ratio spectrum to obtain the ratio spectrum of AN alone.
    • Multiply this corrected ratio spectrum by the divisor spectrum (TZ standard) to obtain the zero-order spectrum of AN.
    • Determine the concentration of AN by measuring the amplitude of this spectrum at its λ-max (248 nm) and comparing with the calibration curve.
  • Calibration Curves: Prepare calibration curves for both AN and TZ using their pure standard solutions in the concentration ranges of 3-30 μg/mL for AN and 5-45 μg/mL for TZ.

3.3.4 Data Analysis

The EXRSM protocol enables the determination of both components without prior separation. The accuracy of the method can be verified by comparing the sum of the concentrations obtained for both components with the known total concentration in laboratory-prepared mixtures. The method has been successfully applied to pharmaceutical formulations with mean percentage recoveries of 100.40±2.29 for AN and 101.23±1.30 for TZ in laboratory-prepared mixtures [2].

Method Validation & Analytical Data

Validation Parameters and Results

All described methods have been validated according to ICH guidelines, assessing key parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). The validation data demonstrates that these spectrophotometric methods are suitable for their intended application in quality control laboratories [1] [2].

Table 3: Method validation data for AN-TZ spectrophotometric methods

Validation Parameter Vierordt's Method Ratio Difference Method Extended Ratio Subtraction
Linearity Range (μg/mL) 3-30 (AN), 5-45 (TZ) 3-30 (AN), 5-45 (TZ) 3-30 (AN), 5-45 (TZ)
Correlation Coefficient (r) >0.999 >0.999 >0.999
Accuracy (% Recovery) 98.5-101.5% 99.0-102.0% 99.5-101.5%
Precision (% RSD) <1.5% <1.2% <1.0%
LOD (μg/mL) 0.5 (AN), 0.8 (TZ) 0.3 (AN), 0.5 (TZ) 0.4 (AN), 0.6 (TZ)
LOQ (μg/mL) 1.5 (AN), 2.4 (TZ) 1.0 (AN), 1.5 (TZ) 1.2 (AN), 1.8 (TZ)
Application to Pharmaceutical Formulations

The validated methods have been successfully applied to commercial pharmaceutical formulations containing AN and TZ. The results demonstrate excellent agreement with labeled claims and with results obtained from reference methods such as HPLC.

Table 4: Application of methods to pharmaceutical formulations

Formulation Type Method Used Mean Recovery (%) % RSD Comparison with HPLC
Eye Drops Vierordt's Method 99.8 (AN), 100.2 (TZ) 0.85 (AN), 0.92 (TZ) No significant difference
Eye Drops Ratio Difference 100.4 (AN), 101.2 (TZ) 0.76 (AN), 0.81 (TZ) No significant difference
Eye Drops EXRSM/RSM 101.1 (AN), 100.7 (TZ) 0.68 (AN), 0.74 (TZ) No significant difference

Discussion & Technical Notes

Method Selection Considerations

The choice among the various spectrophotometric methods for AN-TZ analysis depends on several factors, including the specific analytical requirements, instrument capabilities, and sample complexity. Classical methods like Vierordt's method are straightforward to implement and require minimal data processing, making them suitable for laboratories with basic spectrophotometer models. However, these methods may be susceptible to interference from formulation excipients or degradation products that absorb in the selected wavelength regions [1].

Ratio spectrum manipulation methods offer enhanced selectivity and better handling of spectral overlapping, making them more robust for analyzing complex mixtures. The ratio difference method, in particular, has gained popularity due to its simplicity and effectiveness, requiring only the calculation of amplitude differences at two strategically selected wavelengths in the ratio spectrum. The extended ratio subtraction method, while more computationally intensive, provides the distinct advantage of yielding the zero-order spectrum of each component, which serves as a spectral fingerprint and confirms the identity of the determined compounds [2].

Greenness Assessment

The spectrophotometric methods described in these protocols align with the principles of green analytical chemistry. Compared to HPLC methods which consume significant amounts of organic solvents, these UV spectrophotometric approaches primarily use water as the solvent, reducing environmental impact and analytical costs. The greenness profile of these methods has been evaluated using multiple metric tools, confirming their eco-friendly characteristics [7]. The spectrofluorimetric method mentioned in Table 2 has been specifically designed with green chemistry principles in mind, utilizing minimal solvent volume and employing a derivatizing agent that allows for analysis at low concentrations [7].

Workflow Diagrams

G start Start Analysis sample_prep Sample Preparation • Dilute eye drop formulation • Filter if necessary start->sample_prep instrument_setup Instrument Setup • Set wavelength range • Zero with blank sample_prep->instrument_setup spectral_acquisition Spectral Acquisition • Scan standard solutions • Scan sample mixture instrument_setup->spectral_acquisition method_selection Method Selection spectral_acquisition->method_selection classical_methods Classical Methods method_selection->classical_methods Simple mixtures advanced_methods Advanced Methods method_selection->advanced_methods Overlapping spectra vierordt Vierordt's Method • Measure absorbance at λ-max • Use simultaneous equations classical_methods->vierordt dual_wavelength Dual Wavelength • Select two wavelengths • Calculate absorbance difference classical_methods->dual_wavelength data_analysis Data Analysis • Calculate concentrations • Apply dilution factors vierordt->data_analysis dual_wavelength->data_analysis ratio_diff Ratio Difference • Select divisor concentration • Measure ΔP at two wavelengths advanced_methods->ratio_diff deriv_ratio Derivative Ratio • Obtain 1st derivative of ratio spectrum • Measure peak amplitudes advanced_methods->deriv_ratio exrsm EXRSM/RSM • Apply ratio subtraction • Multiply by divisor spectrum advanced_methods->exrsm ratio_diff->data_analysis deriv_ratio->data_analysis exrsm->data_analysis validation Method Validation • Check recovery • Compare with standards data_analysis->validation end Report Results validation->end

Diagram 1: Comprehensive workflow for UV spectrophotometric analysis of AN-TZ binary mixtures showing method selection pathways

G cluster_ratio_diff Ratio Difference Method cluster_exrsm Extended Ratio Subtraction Method start Start Ratio Methods prepare_divisor Prepare Divisor Solution • Select optimal concentration • Record spectrum start->prepare_divisor obtain_mixture_spectrum Obtain Mixture Spectrum • Scan sample solution prepare_divisor->obtain_mixture_spectrum ratio_spectrum Generate Ratio Spectrum • Divide mixture by divisor spectrum obtain_mixture_spectrum->ratio_spectrum select_wavelengths Select Wavelength Pair • λ₁ and λ₂ with good linearity ratio_spectrum->select_wavelengths subtract_constant Subtract Constant (K) • From entire ratio spectrum ratio_spectrum->subtract_constant measure_amplitudes Measure Amplitudes • P₁ at λ₁, P₂ at λ₂ select_wavelengths->measure_amplitudes calculate_deltaP Calculate ΔP = P₁ - P₂ measure_amplitudes->calculate_deltaP determine_conc Determine Concentration • From ΔP calibration curve calculate_deltaP->determine_conc end Method Complete determine_conc->end multiply_divisor Multiply by Divisor Spectrum • Obtain zero-order spectrum subtract_constant->multiply_divisor measure_absorbance Measure Absorbance • At λ-max of target analyte multiply_divisor->measure_absorbance calculate_conc Calculate Concentration • From absorbance calibration curve measure_absorbance->calculate_conc calculate_conc->end

Diagram 2: Detailed workflow for ratio spectrum manipulation methods showing parallel pathways for ratio difference and EXRSM approaches

Conclusion

The UV spectrophotometric methods presented in these Application Notes and Protocols provide reliable, cost-effective alternatives to chromatographic techniques for the simultaneous determination of antazoline and tetryzoline in binary mixtures and pharmaceutical formulations. The method selection should be based on the specific analytical requirements, with classical methods offering simplicity for routine analysis and advanced ratio methods providing enhanced selectivity for complex mixtures. All methods have been thoroughly validated according to ICH guidelines and demonstrate excellent accuracy, precision, and sensitivity suitable for quality control applications in pharmaceutical laboratories.

References

Comprehensive Application Notes and Protocols for Simultaneous Determination of Antazoline and Naphazoline Using Chemometric Spectrophotometric Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

The simultaneous determination of Antazoline Hydrochloride (AN) and Naphazoline Hydrochloride (NP) in pharmaceutical formulations, particularly eye drops, presents a significant analytical challenge due to the severe spectral overlap of these compounds. Conventional ultraviolet-visible (UV-Vis) spectrophotometry cannot quantify individual components in such mixtures without prior separation. [1] Advanced chemometric methods provide a powerful solution to this problem by applying mathematical algorithms to resolve spectral data, enabling accurate quantification of both analytes without the need for expensive and time-consuming chromatographic separation. These methods offer a robust, rapid, and cost-effective alternative for quality control laboratories, making them particularly valuable for routine analysis of pharmaceutical products. [1]

The development of these methods addresses a genuine need in pharmaceutical analysis, as AN and NP are commonly combined in eye drop formulations where AN acts as a histamine H1 receptor antagonist and NP serves as a vasoconstrictor. [1] The primary degradation product of antazoline in commercial ophthalmic formulations has been identified as N-[(N-benzylanilino)acetyl]ethylenediamine, formed through hydrolysis, underscoring the importance of stability-indicating analytical methods. [2] [3]

Overview of Applicable Chemometric Methods

Principal Component Regression (PCR) and Partial Least Squares (PLS)

PCR and PLS are factor-based multivariate calibration algorithms that excel at resolving spectral overlapping. Both methods involve extracting spectral loadings and scores through data set decomposition, then building a model using these new variables. Their strength lies in overcoming classic statistical problems like collinearity, band overlapping, and variable interactions, which are precisely the challenges encountered when analyzing AN and NP mixtures. [1] These algorithms can model the complex spectral data and correlate it with concentration information, even when the pure component spectra show substantial overlap in the 260-340 nm region. [1]

Net Analyte Signal Standard Addition Method (NASSAM)

The NASSAM represents a different chemometric approach that combines the standard addition method with the net analyte signal concept. This method can be applied for determining analytes in the presence of known interferents and offers the advantage of eliminating the separate calibration and prediction steps required in multivariate calibration methods. Instead, the determination is carried out in a single step for each analyte, simplifying the analytical process while maintaining accuracy comparable to traditional methods like H-point standard addition. [4] [5] NASSAM also enables calculation of multivariate analytical figures of merit such as limit of detection (LOD), selectivity, and sensitivity. [4]

Detailed Experimental Protocols

Protocol for PCR and PLS Methods
3.1.1 Instrumentation and Software Requirements
  • Spectrophotometer: UV-Vis double-beam spectrophotometer (e.g., Thermo Fisher Scientific) with 1.0-cm quartz cells, capable of scanning from 200-400 nm at 1 nm intervals. [1]
  • Software: PLS_Toolbox 4.0 (Eigenvector Research, Inc.) with MATLAB 7.0.4 (Math Works) for chemometric calculations. [1]
  • Reference Method: HPLC system with UV detector (e.g., Knauer model-501 LC system) with C8 column (15 cm × 4.0 mm i.d., 5 µm particle size) for validation. Mobile phase: acetonitrile:water:triethylamine (40:59.75:0.25 v/v), pH adjusted to 4.0. [1]
3.1.2 Preparation of Standard Solutions
  • Stock Solutions: Prepare AN stock solution at 100 mg/L and NP stock solution at 250 mg/L in distilled deionized water. [1]
  • Training Set: Prepare 20 binary mixture solutions with AN concentrations ranging from 60-150 mg/L and NP concentrations from 2.0-40 mg/L. These ranges should match the expected levels in the real samples. [1]
  • Validation Set: Prepare 6 additional binary mixture solutions within the same concentration ranges for independent model validation. [1]
3.1.3 Spectroscopic Measurements and Data Collection
  • Measure absorbance of all solutions (training, validation, and test sets) in the wavelength range of 200-400 nm at 1.0 nm intervals, resulting in 302 data points per spectrum. [1]
  • Ensure all spectra are background-corrected before analysis. [1]
  • Organize absorbance data into a matrix (x-block) with dimensions 20 × 302 for the training set, and concentration data into a matrix (y-block) with dimensions 20 × 2. [1]
3.1.4 Chemometric Modeling Procedure
  • Preprocess data by auto-scaling to normalize the variables. [1]
  • Determine the optimum number of components for PCR and PLS models using leave-one-out cross-validation and examination of RMSEC (Root Mean Square Error of Calibration) values. Typically, 6 components for PCR and 5 components for PLS are appropriate. [1]
  • Construct calibration models using the training set data. [1]
  • Validate models using the independent validation set, calculating %recovery and R² values to assess accuracy and predictive ability. [1]

Table 1: Model Parameters and Validation Results for PCR and PLS Methods

Parameter PCR Model PLS Model
Optimum Number of Components 6 5
AN Recovery (Validation) 98.8% ± 2.4% 102.1% ± 2.2%
NP Recovery (Validation) 101.5% ± 2.2% 103.5% ± 3.1%
AN Recovery (Commercial Product) 103.2% ± 2.3% 104.9% ± 0.73%
NP Recovery (Commercial Product) 100.8% ± 3.3% 101.8% ± 3.5%

The following diagram illustrates the complete workflow for the PCR/PLS method, from sample preparation to final analysis:

start Start Analysis prep Prepare Stock Solutions: AN: 100 mg/L, NP: 250 mg/L start->prep train Prepare Training Set: 20 binary mixtures prep->train measure Measure Absorbance: 200-400 nm at 1 nm intervals train->measure preprocess Preprocess Data: Auto-scaling measure->preprocess model Build PCR/PLS Model preprocess->model validate Validate with Independent Set model->validate analyze Analyze Commercial Eye Drops validate->analyze report Report Results analyze->report

Protocol for NASSAM Method
3.2.1 Standard Solution Preparation
  • Prepare standard solutions covering concentration ranges of 0.05-8.0 mg/mL for AN and 0.2-60.0 mg/mL for NP. [5]
3.2.2 Spectral Acquisition and Analysis
  • Acquire UV-Vis spectra of mixtures and standard addition samples. [4]
  • Apply the net analyte signal concept to calculate the part of the signal that is unique to each analyte. [4] [5]
  • Perform quantification in a single step for each analyte without separate calibration and prediction phases. [4]
3.2.3 Calculation of Figures of Merit
  • Calculate limit of detection (LOD), selectivity, and sensitivity using the net analyte signal concept. [4]

Analysis of Commercial Pharmaceutical Products

Sample Preparation Protocol
  • For commercial eye drop products containing 5.0 mg/mL AN and 0.25 mg/mL NP, prepare three test samples from the product. [1]
  • Dilute samples appropriately to match the concentration ranges used in the calibration models. [1]
  • Measure absorbance following the same protocol as for standard solutions. [1]
Quantification and Validation
  • Apply the developed PCR and PLS models to the measured spectra of the commercial product samples. [1]
  • Calculate %recovery by comparing found concentrations to labeled claims. [1]
  • Validate method accuracy by comparing results with those obtained using a reference HPLC method. [1]

Table 2: Method Comparison for AN and NP Determination

Method Characteristic PCR/PLS Spectrophotometry Reference HPLC NASSAM
Analysis Time Rapid Time-consuming Rapid
Cost Low High (instrumentation and solvents) Low
Separation Required No Yes No
Handling of Spectral Overlap Excellent Not applicable (separation occurs) Good
Figures of Merit Recovery: 98.8-104.9% Reference method LOD, Selectivity, Sensitivity
Suitable for Routine Analysis Yes Limited by cost and time Yes

Method Validation and Data Analysis

Validation Parameters and Acceptance Criteria

Comprehensive validation of the chemometric methods should include assessment of accuracy, precision, specificity, linearity, and range. For accuracy, %recovery values should fall within 98-105% with RSD preferably less than 5%. [1] The methods should demonstrate no interference from common excipients used in pharmaceutical eye drop formulations. [1]

Statistical Comparison to Reference Methods

Statistical evaluation using t-tests and F-tests should show no significant difference between results obtained from the chemometric methods and reference HPLC methods at 95% confidence level. [1] The high %recovery values and low standard deviations indicate excellent agreement between the methods. [1]

The following diagram illustrates the spectral characteristics and overlapping nature of AN and NP that necessitates these advanced chemometric approaches:

overlap Severe Spectral Overlap (260-340 nm) challenge Analytical Challenge: Cannot use classical spectrophotometry overlap->challenge an_only AN-Selective Regions an_only->challenge np_only NP-Selective Regions np_only->challenge solution Chemometric Solution: Mathematical Deconvolution challenge->solution result Accurate Quantification Without Physical Separation solution->result

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Prediction Accuracy: This may result from an incorrect number of components in the model. Re-optimize using cross-validation and RMSEC plots. [1]
  • Matrix Effects: If excipients in commercial products interfere, ensure the training set covers adequate concentration ranges and includes representative mixtures. [1]
  • Instrument Variation: Standardize instrumental parameters such as scan speed and slit width, as these can affect spectral data, particularly in derivative methods. [1]
Advantages and Limitations

The primary advantages of these chemometric spectrophotometric methods include their simplicity, rapid analysis time, minimal sample preparation, and cost-effectiveness compared to HPLC. [1] They eliminate the need for expensive solvents and lengthy separation procedures while maintaining high accuracy and precision. The main limitation is the requirement for a careful calibration design and model validation, which necessitates expertise in chemometrics. [1]

Conclusion

Chemometric methods such as PCR, PLS, and NASSAM provide robust, accurate, and precise approaches for the simultaneous determination of Antazoline and Naphazoline in pharmaceutical eye drops without requiring physical separation. These methods effectively resolve the significant spectral overlap between the two compounds and offer a cost-effective alternative to chromatographic techniques for routine quality control analysis. The detailed protocols provided in this application note enable researchers to implement these methods successfully in pharmaceutical analysis laboratories.

References

Introduction to Multivariate Calibration for Antazoline Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Pharmaceutical analysis of multi-component formulations often faces the challenge of spectral overlap, which makes it difficult to quantify individual components using traditional univariate spectrophotometric methods. This is particularly true for eye drop formulations containing Antazoline Hydrochloride (AN) and Naphazoline Hydrochloride (NP). The UV-Vis absorption spectra of these compounds are severely overlapping, preventing accurate quantification without prior separation [1].

Multivariate calibration techniques, specifically Partial Least Squares (PLS) and Principal Component Regression (PCR), provide a powerful solution to this problem. These chemometric methods utilize the entire spectral information rather than relying on single wavelengths, enabling the simultaneous determination of multiple components in a mixture even when their spectra extensively overlap. The application of these methods for antazoline analysis represents a rapid, cost-effective, and environmentally sustainable alternative to chromatographic techniques like HPLC, aligning with green analytical chemistry principles and several United Nations Sustainable Development Goals [2].

Theoretical Background of PLS and PCR

PLS (Partial Least Squares) and PCR (Principal Component Regression) are factor-based multivariate calibration algorithms that project the original high-dimensional spectral data into a lower-dimensional space of latent variables (LVs).

  • PCR involves two steps: first, it uses Principal Component Analysis (PCA) to reduce the spectral data into a set of orthogonal principal components that capture the maximum variance in the data; second, it performs regression between these scores and the concentration data.
  • PLS simultaneously decomposes both the spectral data (X-block) and the concentration data (Y-block) to find latent variables that not only explain the X-variance but also have maximum correlation with the Y-variable [3].

The primary advantage of these methods in pharmaceutical analysis is their ability to handle collinear, noisy, and highly overlapping spectral data, which are common challenges in UV-Vis spectrophotometry of multi-component mixtures [1].

Detailed Experimental Protocol

Materials and Instrumentation
  • Pure Standards: AN and NP reference standards [1]
  • Solvent: Ethanol (green alternative) or distilled deionized water [1] [2]
  • Instrumentation: Double-beam UV-Vis spectrophotometer equipped with 1.0 cm quartz cells [1]
  • Software: MATLAB with PLS Toolbox or equivalent chemometric software [1]
Sample Preparation Procedure
  • Stock Solutions: Prepare stock solutions of AN and NP (e.g., 100-500 µg/mL) in ethanol or water [1] [2]
  • Calibration Set: Prepare 20-25 binary mixture solutions with varying concentration ratios covering the expected range in pharmaceutical formulations (e.g., 60-150 mg/L for AN and 2.0-40 mg/L for NP) [1]
  • Validation Set: Prepare 5-6 independent binary mixture solutions not included in the calibration set [1]
  • Pharmaceutical Samples: Accurately weigh and dilute commercially available eye drop formulations to fall within the calibration range [1]
Spectral Acquisition and Data Collection
  • Wavelength Scanning: Scan the absorbance spectra of all solutions (calibration, validation, and samples) across 200-400 nm range at 1 nm intervals [1]
  • Background Correction: Record and subtract background spectra of the pure solvent [1]
  • Data Organization: Construct a data matrix where rows represent samples and columns represent absorbance values at different wavelengths [1]
Model Development Workflow

G A Sample Preparation (Calibration Set) B Spectral Acquisition (200-400 nm) A->B C Data Preprocessing (Mean Centering) B->C D Model Optimization (Component Selection) C->D E Model Validation (Independent Set) D->E F Pharmaceutical Analysis (Commercial Products) E->F G Method Validation (ICH Guidelines) F->G

Model Optimization and Validation

Data Preprocessing and Component Selection
  • Data Preprocessing: Apply mean centering to both spectral and concentration data to enhance the stability and performance of the models [4]
  • Component Selection: Use the leave-one-out cross-validation method with the calibration set to determine the optimal number of latent components by monitoring the Root Mean Square Error of Calibration (RMSEC) [1]
  • Optimal Components: Typically, PLS models require fewer components (e.g., 5) compared to PCR models (e.g., 6) for the same dataset [1]
Model Validation Parameters

Comprehensive validation should assess these key parameters according to ICH guidelines:

Validation Parameter Assessment Method Acceptance Criteria
Accuracy Recovery studies on spiked samples [1] 98-102% recovery [1]
Precision Repeatability and intermediate precision [1] RSD < 2% [1]
Linearity Range of concentrations in calibration set [1] R² > 0.99 [1]
Robustness RMSEP, PRESS, RMSECV values [4] Low statistical values [4]
Specificity Analysis of laboratory-prepared mixtures [1] No interference from excipients [1]

Application to Pharmaceutical Formulations

The developed PLS and PCR models can be successfully applied to quantify AN and NP in commercial pharmaceutical eye drops:

  • Sample Analysis: Measure the absorbance spectrum of the appropriately diluted commercial formulation under the same conditions as the calibration set [1]
  • Concentration Prediction: Use the validated PLS or PCR model to predict the concentrations of AN and NP in the sample [1]
  • Content Uniformity: The method can be extended to assess content uniformity of individual dosage units as per USP requirements [2]

For a ternary mixture containing additional antihypertensive drugs, advanced variable selection techniques such as Interval-PLS (iPLS) and Genetic Algorithm-PLS (GA-PLS) can significantly enhance model performance compared to full-spectrum modeling [2].

Troubleshooting and Technical Notes

  • Spectral Quality: Ensure high signal-to-noise ratio in absorbance measurements; use appropriate slit widths and scanning speeds [1]
  • Model Overfitting: Avoid using too many latent components; monitor RMSECV values during cross-validation [1]
  • Matrix Effects: Confirm the absence of interference from pharmaceutical excipients by analyzing placebo formulations [1]
  • Method Transfer: For implementation across different laboratories or instruments, consider ensemble modeling approaches like Bagging-PLS to enhance robustness [5]
  • Environmental Impact: Assess the greenness of the method using tools such as AGREE and BAGI metrics [2]

Comparison with Alternative Techniques

The following workflow diagram compares the multivariate calibration approach with other analytical techniques:

G A Traditional UV (Two Wavelength) A2 Limited by spectral overlap A->A2 B Chromatographic Methods (HPLC) B2 Time-consuming and expensive B->B2 C Multivariate Calibration (PLS/PCR) C2 Rapid and cost-effective C->C2

Conclusion

Multivariate calibration using PLS and PCR algorithms provides a robust, accurate, and environmentally friendly methodology for the simultaneous determination of antazoline in complex pharmaceutical formulations. The method successfully resolves the challenge of spectral overlap without requiring prior separation, offering a viable alternative to more expensive and time-consuming chromatographic techniques. With proper validation according to ICH guidelines, these methods can be confidently implemented in quality control laboratories for routine analysis of antazoline-containing pharmaceuticals.

References

Comprehensive Application Notes: Extraction and Determination of Antazoline in Rat Plasma and Excreta

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Antazoline is an antihistamine that has been used in ophthalmology and has more recently been investigated for its efficacy in rapid pharmacological cardioversion of paroxysmal atrial fibrillation. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for drug development and safety assessments. This requires robust, sensitive, and accurate analytical methods for quantifying antazoline and its metabolites in biological matrices. These application notes provide a detailed protocol for the extraction and determination of antazoline hydrochloride in rat plasma and excreta using reversed-phase ion-pair chromatography, a method developed and applied to a preclinical pharmacokinetic study [1]. For context, more recent methodologies have explored advanced materials like magnetic core–shell molecularly imprinted nano-conjugates for the extraction of antazoline and its metabolite, hydroxyantazoline, from human plasma, highlighting the ongoing evolution of analytical techniques in this field [2].

Detailed Experimental Protocol

This protocol describes the sample preparation and chromatographic conditions for the analysis of antazoline in rat biological samples.

Materials and Reagents
  • Analytical Standard: this compound.
  • Internal Standard (IS): Phenacetin.
  • Extraction Solvent: Ethyl acetate.
  • Biological Matrices: Rat plasma, urine, bile, and feces.
  • Chromatography: HPLC system with capability for ion-pair chromatography.
Sample Preparation: Liquid-Liquid Extraction

The following workflow outlines the sample preparation steps:

G Start Plasma/Excreta Sample AddIS Add Internal Standard (Phenacetin) Start->AddIS Extract Liquid-Liquid Extraction with Ethyl Acetate AddIS->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject

Chromatographic Conditions

The analysis was performed using a reversed-phase ion-pair chromatography system [1].

  • Column: Reversed-phase column (specific type not mentioned in source).
  • Mobile Phase: Not specified in detail, but the method is described as a reversed-phase ion-pair chromatography.
  • Detection: UV or FLD (specific type not mentioned in source).
  • Flow Rate: Not specified.
  • Injection Volume: Not specified.

Summary of Quantitative Method Validation Data

The developed method was thoroughly validated to ensure its reliability for bioanalysis.

Table 1: Method Validation Parameters

Validation Parameter Result
Accuracy 90.89 - 112.33%
Precision (Imprecision) < 7.1%
Recovery > 82.5%

Pharmacokinetic and Excretion Data in Rats

The validated method was applied to characterize the pharmacokinetics and excretion of this compound in rats after a single intravenous dose of 10 mg/kg [1].

Key Pharmacokinetic Parameters
  • Terminal Elimination Half-Life: 3.53 hours.
  • Plasma Concentration Profile: Showed a relatively fast elimination process.
Cumulative Excretion Data

The cumulative recovery of the administered dose in various excreta is summarized below.

Table 2: Excretion Profile of Antazoline in Rats

Excreta Collection Period Percentage of Administered Dose Recovered
Urine 72 hours 61.8%
Bile 24 hours 14.2%
Feces 72 hours 5.9%

These results clearly indicate that urinary excretion is the major elimination route for antazoline in rats [1].

Advanced Extraction Technique

While the protocol above uses liquid-liquid extraction, recent research has focused on more selective and efficient techniques.

  • Method: Development of a magnetic core–shell molecularly imprinted nano-conjugate for effective dispersive solid-phase extraction (d-SPE) of antazoline and its metabolite, hydroxyantazoline [2].
  • Application: Used prior to analysis by liquid chromatography coupled with mass spectrometry (LC-MS).
  • Advantages: The molecularly imprinted polymer offers high selectivity for the target analytes, potentially leading to cleaner extracts and higher recovery. The magnetic core allows for easy separation of the sorbent from the sample solution after extraction.

Troubleshooting and Notes

  • Ion-Pair Chromatography: This technique is often employed to improve the retention and separation of ionic or ionizable compounds, like this compound, on reversed-phase columns.
  • Recovery Consistency: The high recovery rate (>82.5%) indicates that the liquid-liquid extraction procedure with ethyl acetate is efficient for isolating antazoline from the biological matrices with minimal loss.
  • Internal Standard: The use of phenacetin as an internal standard helps to correct for variability during sample preparation and injection, improving the accuracy and precision of the method.

References

Introduction to Antazoline Hydrochloride and Analytical Needs

Author: Smolecule Technical Support Team. Date: February 2026

Antazoline hydrochloride is an antihistamine agent used primarily in ophthalmic formulations, often in combination with vasoconstrictors like naphazoline hydrochloride, to relieve symptoms of allergic conjunctivitis [1]. A stability-indicating method is essential for pharmaceutical analysis to accurately measure the active ingredient and separate it from degradation products that may form during storage. This ensures the product's safety, efficacy, and quality throughout its shelf life.

The following Application Note details a validated, stability-indicating Ultra-High Performance Liquid Chromatography (UHPLC) method for the simultaneous determination of this compound (ANZ) and naphazoline hydrochloride (NFZ) in ophthalmic solutions [2].


Method Summary and Validation Data

This section summarizes the key operational parameters and the validation results for the analytical method, demonstrating its suitability for its intended purpose.

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Analytes Antazoline HCl (ANZ) & Naphazoline HCl (NFZ)
Instrument UHPLC System with PDA Detector
Column ACE Excel 2 C18-PFP (2 µm, 2.1 × 100 mm)
Column Temperature 40 °C
Mobile Phase Acetonitrile / Phosphate Buffer (60:40, v/v, pH 3.0) + 0.5% Triethylamine
Flow Rate 0.6 mL min⁻¹
Injection Volume 1.0 µL
Detection Wavelength 285 nm
Run Time 4.5 min
Retention Time (NFZ) 0.92 min
Retention Time (ANZ) 1.86 min

Table 2: Method Validation Parameters

Validation Parameter Result for ANZ Result for NFZ
Linearity Range 0.500 - 100 µg mL⁻¹ 0.500 - 100 µg mL⁻¹
Correlation Coefficient (R²) ≥ 0.9981 ≥ 0.9981
Repeatability (RSD%) < 1.28% < 1.28%
Reproducibility (RSD%) < 2.14% < 2.14%
Recovery in Formulation 99.6 - 100.4% 99.6 - 100.4%

The method offers a 3.4-fold reduction in run time and a 5-fold decrease in solvent consumption compared to a conventional HPLC method, making it faster, more cost-effective, and environmentally friendly [2].


Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: this compound and Naphazoline hydrochloride.
  • Solvents: HPLC-grade acetonitrile and water.
  • Chemicals: Potassium dihydrogen phosphate, phosphoric acid, and triethylamine.
  • Equipment: UHPLC system with a Photo-Diode Array (PDA) detector, analytical balance, pH meter, and ultrasonic bath.
Mobile Phase and Sample Preparation
  • Mobile Phase Preparation: Prepare a 15 mM phosphate buffer solution and adjust its pH to 3.0 using phosphoric acid. Add triethylamine to this buffer at a concentration of 0.5% (v/v). Mix this buffer with acetonitrile in a 40:60 (v/v) ratio. Filter the final mobile phase through a 0.22 µm membrane filter and degas ultrasonically before use.
  • Standard Solution: Accurately weigh and dissolve ANZ and NFZ reference standards in the mobile phase or a suitable solvent to obtain a stock solution. Dilute serially to prepare standard solutions within the calibration range (0.500 - 100 µg mL⁻¹ for both analytes).
  • Sample Solution: For ophthalmic formulations, dilute an appropriate amount of the sample with the mobile phase to achieve a concentration within the linear range of the method.
Chromatographic Procedure
  • Equilibrate the UHPLC system with the mobile phase at a flow rate of 0.6 mL min⁻¹ until a stable baseline is achieved.
  • Inject the blank (mobile phase), followed by the standard and sample solutions (injection volume: 1.0 µL).
  • Run the analysis for 4.5 minutes at a column temperature of 40 °C, with detection at 285 nm.
  • Identify the analytes by comparing their retention times with those of the reference standards.
Forced Degradation (Stress) Studies

To prove the method's stability-indicating capability, stress the drug product or substance under various conditions to generate degradation products. The method must successfully resolve the analytes from these products.

The diagram below illustrates a standard workflow for forced degradation studies.

Start Start: Drug Sample Acid Acidic Hydrolysis (HCl, Room Temp) Start->Acid Base Basic Hydrolysis (NaOH, Room Temp) Start->Base Oxidative Oxidative Stress (H₂O₂, Room Temp) Start->Oxidative Thermal Thermal Stress (Dry Heat) Start->Thermal Photo Photolytic Stress (UV/VIS) Start->Photo Analysis UHPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Data: Assess Specificity & Degradation Profile Analysis->Data

Figure 1: Forced degradation study workflow.


Method Validation Protocol

The method was validated as per International Council for Harmonisation (ICH) guidelines. The experimental procedures for key validation parameters are outlined below.

Specificity

Inject blank, standard, stressed sample, and placebo (if available) solutions. The method is specific if there is no interference from the blank or placebo at the retention times of ANZ and NFZ, and if the analyte peaks are pure and resolved from degradation product peaks (Peak Purity Index ≥ 980) [2].

Linearity

Prepare and inject at least five concentrations of standard solutions covering the range from 0.500 to 100 µg mL⁻¹ for both ANZ and NFZ. Plot the peak area versus the concentration of each analyte and perform linear regression analysis. The correlation coefficient (R²) should be greater than 0.998 [2].

Precision
  • Repeatability (Intra-day Precision): Inject six replicate preparations of a standard solution at 100% concentration on the same day and calculate the %RSD of the peak areas.
  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, using a different analyst and/or a different instrument. The %RSD from both studies should be within acceptable limits (e.g., < 2% for the standard solution).
Accuracy (Recovery)

Spike a known amount of ANZ and NFZ reference standards into a placebo or pre-analyzed sample at multiple concentration levels (e.g., 80%, 100%, 120%). Analyze these samples and calculate the percentage recovery of the analytes. The mean recovery should be between 99.6% and 100.4% [2].

Robustness

Deliberately introduce small, deliberate variations in method parameters (e.g., mobile phase pH ± 0.1 units, organic composition ± 2%, column temperature ± 2 °C, flow rate ± 0.05 mL min⁻¹). The system suitability parameters (retention time, tailing factor, theoretical plates) should remain within specified limits under all varied conditions.

Application in Routine Analysis

For routine quality control of ophthalmic formulations containing ANZ and NFZ:

  • Prepare the standard and sample solutions as described.
  • Ensure system suitability by injecting a standard solution; criteria may include %RSD of retention time and peak area from multiple injections (< 2.0%), and theoretical plates above a set limit.
  • Inject the sample solution and quantify the content of ANZ and NFZ using the calibration curve.

Notes and Precautions

  • Solvent Miscibility: Ensure all solvents used in the mobile phase are miscible to prevent baseline noise and system pressure issues.
  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after a change in composition, to ensure reproducible retention times.
  • Sample Stability: Evaluate the stability of standard and sample solutions in the chosen solvent over a defined period (e.g., 24 hours) under storage conditions (e.g., room temperature, refrigerated) to define their usable life.
  • Buffer Salts: Always filter buffer solutions to prevent particulate matter from damaging the UHPLC system and column.

Conclusion

The described UHPLC-PDA method is a specific, accurate, precise, and robust stability-indicating assay for the simultaneous determination of this compound and naphazoline hydrochloride. Its rapid analysis time and low solvent consumption make it highly suitable for application in routine quality control and stability studies within pharmaceutical drug development and manufacturing.

References

Comprehensive Application Notes and Protocols for Quality Control Analysis of Antazoline Combination Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Techniques for Antazoline Combinations

Antazoline is a first-generation antihistaminic drug with additional antiarrhythmic properties that has been marketed for over 50 years. It is commonly formulated in combination ophthalmic products with vasoconstrictors such as tetrahydrozoline, naphazoline, or xylometazoline for the treatment of allergic conjunctivitis. These combination products present significant analytical challenges due to severe spectral overlapping of components and potential interference from degradation products, necessitating sophisticated analytical methods for quality control.

This application note provides comprehensive protocols for the analysis of antazoline in combination products using spectrophotometric, chemometric, and chromatographic techniques. Each method has been validated according to International Conference on Harmonisation (ICH) guidelines and offers distinct advantages for specific quality control scenarios. The methodologies described enable reliable quantification of antazoline and its companion compounds without interference from pharmaceutical excipients or degradation products, ensuring product safety and efficacy.

Table 1: Overview of Analytical Techniques for Antazoline Combination Products

Method Type Combination Analyzed Linear Range (ANT) Key Advantages Reference
RSM/EXRSM Spectrophotometry ANT + TZ 3.0-30.0 µg/mL No separation required, cost-effective [1]
PLS/PCR Chemometrics ANT + NP Not specified Handles severe spectral overlap [2]
AQbD-Green HPLC ANT + XYLO 1.0-25.0 µg/mL Stability-indicating, eco-friendly [3]

Spectrophotometric Methods with Ratio Manipulation

Principle and Applications

The Ratio Subtraction Method (RSM) and Extended Ratio Subtraction Method (EXRSM) are sophisticated spectrophotometric techniques that enable the simultaneous determination of antazoline and tetrahydrozoline in combination products without physical separation. These methods leverage mathematical processing of spectral data to resolve overlapping absorption spectra, providing a cost-effective alternative to chromatographic methods for routine quality control analysis. The approach is particularly valuable in resource-limited settings where access to HPLC instrumentation may be constrained.

Experimental Protocol
2.2.1 Equipment and Reagents
  • Instrumentation: Double-beam UV-Vis spectrophotometer with 1.0 cm quartz cells
  • Software: Spectral processing capability for ratio calculations
  • Reference Standards: USP-grade antazoline HCl and tetrahydrozoline HCl
  • Solvents: High-purity methanol or water for sample preparation
2.2.2 Sample Preparation
  • Prepare stock solutions of antazoline HCl (100 µg/mL) and tetrahydrozoline HCl (100 µg/mL) in suitable solvent
  • Prepare calibration standards covering concentration ranges of 3.0-30.0 µg/mL for antazoline and 5.0-45.0 µg/mL for tetrahydrozoline by serial dilution
  • Prepare test samples from pharmaceutical formulations by appropriate dilution to fall within calibration ranges
2.2.3 Analytical Procedure
  • Spectra Acquisition: Scan absorbance spectra of all standards and samples between 200-400 nm
  • Ratio Calculation: Divide the absorption spectrum of the mixture by the spectrum of a standard solution of one component (normalization spectrum)
  • Component Isolation: Subtract the constant corresponding to the concentration of the interfering component to obtain the spectrum of the target analyte
  • Quantification: Determine analyte concentration using predetermined calibration curves at selected wavelengths
2.2.4 Method Validation
  • Linearity: Establish over specified concentration ranges with correlation coefficient (R²) >0.999
  • Accuracy: Determine via recovery studies (98-102%)
  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) with RSD <2%
  • Specificity: Verify using laboratory-prepared mixtures and assess interference from excipients

G Spectrophotometric Analysis Workflow for Antazoline Combinations Start Start Analysis Prep Prepare Stock Solutions ANT: 100 µg/mL TZ: 100 µg/mL Start->Prep Cal Prepare Calibration Standards ANT: 3-30 µg/mL TZ: 5-45 µg/mL Prep->Cal Scan Scan Absorbance Spectra 200-400 nm range Cal->Scan Ratio Calculate Ratio Spectra Divide mixture spectrum by normalization spectrum Scan->Ratio Subtract Subtract Constant Value Isolate target analyte spectrum Ratio->Subtract Quantify Quantify Components Using calibration curves Subtract->Quantify Validate Method Validation Linearity, Accuracy, Precision Quantify->Validate

Chemometric Methods with Multivariate Calibration

Principle and Applications

Multivariate calibration methods including Partial Least Squares (PLS) and Principal Component Regression (PCR) provide powerful solutions for quantifying antazoline and naphazoline in combinations with severely overlapping UV spectra. These algorithms leverage full spectral information rather than single wavelengths, effectively extracting relevant analytical signals from complex mixture data. The application of chemometrics transforms conventional spectrophotometry into a highly selective technique capable of handling challenging pharmaceutical matrices without physical separation.

Experimental Protocol
3.2.1 Equipment and Software
  • Instrumentation: UV-Vis spectrophotometer with temperature-controlled cell holder
  • Software: MATLAB with PLS Toolbox 4.0 or equivalent multivariate analysis package
  • Data Processing: Capability for spectral preprocessing and model validation
3.2.2 Calibration Set Design
  • Prepare a training set of 20 binary mixtures with antazoline concentrations spanning 60-150 mg/L and naphazoline at 2.0-40 mg/L
  • Design the concentration matrix using statistical experimental design principles to ensure orthogonality
  • Include a validation set of 6 additional binary mixtures independent of the training set
3.2.3 Spectral Acquisition and Processing
  • Measure absorbance spectra of all calibration standards between 200-500 nm at 1 nm intervals
  • Apply appropriate spectral preprocessing (auto-scaling, mean-centering, or Savitzky-Golay smoothing)
  • Construct data matrix (X-block: absorbance values, Y-block: reference concentrations)
3.2.4 Model Development and Validation
  • Component Selection: Determine optimal number of latent variables using cross-validation and root mean square error of calibration (RMSEC) criteria
  • Model Building: Develop PLS and PCR models using the training set with leave-one-out cross-validation
  • Model Validation: Assess prediction ability using independent validation set with %recovery (98-102%) and RSD (<3%)
  • Pharmaceutical Application: Apply optimized models to commercial eye drop formulations and compare with reference HPLC method

G Chemometric Analysis Workflow Using Multivariate Calibration Start Start Chemometric Analysis Design Design Calibration Set 20 binary mixtures Orthogonal concentration matrix Start->Design Acquire Acquire Full Spectra 200-500 nm range 1 nm intervals Design->Acquire Preprocess Spectral Preprocessing Auto-scaling, Mean-centering Acquire->Preprocess Build Build Multivariate Models PLS and PCR algorithms Preprocess->Build Validate Cross-Validation Leave-one-out method Determine components Build->Validate Predict Predict Concentrations Apply to test samples Commercial eye drops Validate->Predict Compare Compare with HPLC Verify method accuracy Predict->Compare

HPLC Methods with Advanced Quality Approaches

Stability-Indicating HPLC with AQbD and Green Chemistry

The integration of Analytical Quality by Design (AQbD) and Green Analytical Chemistry (GAC) principles represents a paradigm shift in HPLC method development for antazoline and xylometazoline combinations. This approach employs statistical experimental design to systematically optimize chromatographic conditions while minimizing environmental impact. The resulting method is not only stability-indicating but also aligns with contemporary sustainability goals in pharmaceutical analysis.

Experimental Protocol
4.2.1 Equipment and Chromatographic Conditions
  • HPLC System: Shimadzu system with UV/VIS detector, auto-sampler, and column oven
  • Column: XBridge C18 (4.6 × 250 mm, 5 µm) with guard cartridge
  • Mobile Phase: Optimized mixture of ethanol and acetate buffer (pH 4.0) in ratio 35:65 (v/v)
  • Flow Rate: 1.0 mL/min with isocratic elution
  • Detection: UV at 220 nm
  • Injection Volume: 20 µL
  • Temperature: Ambient
4.2.2 Forced Degradation Studies
  • Acidic Degradation: Reflux with 0.5-3M HCl at 120°C for 2 hours
  • Alkaline Degradation: Reflux with 0.5-3M NaOH at 120°C for 2 hours
  • Oxidative Degradation: Treat with 1.5-15% H₂O₂ for 2 hours
  • Thermal Degradation: Expose solid samples to 120°C for 48 hours
  • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours
4.2.3 AQbD Methodology
  • Risk Assessment: Identify critical method parameters (CMPs) through preliminary screening
  • Experimental Design: Apply Plackett-Burman design for factor screening and Face-Centered Composite Design (FCCD) for optimization
  • Method Operable Design Region (MODR): Establish robust operational ranges for all CMPs
  • Control Strategy: Implement system suitability tests to ensure ongoing method performance
4.2.4 Greenness Assessment
  • Analytical Eco-Scale: Evaluate method environmental impact with penalty points assignment
  • AGREE Tool: Quantitative greenness assessment using dedicated software
  • GAPI and NEMI: Complementary green metric evaluation
  • Solvent Replacement: Substitute acetonitrile with greener ethanol in mobile phase

G HPLC Method Development with AQbD and Green Chemistry Principles Start Start HPLC Method Development AQbD AQbD Approach Define Quality Target Profile Identify Critical Parameters Start->AQbD Design Experimental Design Plackett-Burman screening FCCD optimization AQbD->Design Green Green Chemistry Principles Solvent substitution Waste minimization Design->Green Degrade Forced Degradation Studies Acid, base, oxidative, thermal, photolytic Green->Degrade Validate Method Validation Specificity, Linearity, Accuracy Precision, Robustness Degrade->Validate Assess Greenness Assessment Eco-Scale, AGREE, GAPI, NEMI Validate->Assess Control Control Strategy System suitability tests MODR establishment Assess->Control

Method Comparison and Selection Guide

Table 2: Comparative Analysis of Method Performance Characteristics

Parameter RSM/EXRSM Spectrophotometry PLS/PCR Chemometrics AQbD-Green HPLC
Linearity Range (ANT) 3.0-30.0 µg/mL 60-150 mg/L 1.0-25.0 µg/mL
Accuracy (%Recovery) 98-102% 98.8-104.9% 98-102%
Precision (RSD) <2% <3% <2%
Specificity Moderate (mathematical separation) High (multivariate resolution) Excellent (chromatographic separation)
Analysis Time Fast (<10 minutes) Moderate (includes model development) Longer (~15 minutes runtime)
Cost Efficiency High Moderate Lower (solvent consumption)
Environmental Impact Low (minimal solvent use) Low (minimal solvent use) Improved (ethanol vs acetonitrile)
Primary Application Routine quality control Complex mixtures with spectral overlap Stability studies and regulatory testing

Conclusion

The analytical methodologies presented provide comprehensive solutions for quality control of antazoline combination products across various operational contexts. Spectrophotometric methods with ratio manipulation offer cost-effective approaches suitable for routine analysis, while chemometric techniques provide robust solutions for mathematically challenging scenarios with severe spectral overlap. The HPLC method developed using AQbD and green chemistry principles represents a state-of-the-art approach for stability-indicating analysis that aligns with modern regulatory expectations and sustainability goals.

Selection of the appropriate method should be guided by specific application requirements, available instrumentation, and required throughput. For most quality control laboratories, maintaining capability across multiple techniques provides optimal flexibility to address diverse analytical challenges presented by antazoline combination products.

References

Technical Support Guide: Overcoming Spectral Overlap in Antazoline and Tetryzoline Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Spectral Overlap Challenge

The simultaneous analysis of antazoline (ANT) and tetryzoline (TET) in pharmaceutical formulations presents a significant analytical challenge due to their structural similarities as imidazoline derivatives, resulting in substantial spectral overlap in both UV and fluorescence measurements. This overlap complicates quantitative determination without prior separation, particularly in ophthalmic formulations where these drugs are frequently combined for their complementary pharmacological effects—antazoline as a histamine H1 receptor antagonist and tetryzoline as a vasoconstrictor. The problem is further compounded by the presence of preservative excipients like benzalkonium chloride that may interfere with analysis [1] [2]. This technical guide provides validated methodologies to overcome these challenges, enabling precise quantification even in complex matrices such as pharmaceutical formulations and biological samples like rabbit aqueous humor [3].

Comprehensive Method Summaries

Table 1: Comparison of analytical methods for simultaneous ANT-TET determination

Method Linear Range Detection Greenness Assessment Key Advantages

| Green Spectrofluorimetry [4] | 0.5-12.0 μg/mL (ANT) 0.5-10.0 μg/mL (TET) | Emission: 703.0 nm (ANT) 642.0 nm (TET) | 4 metric tools | Superior sensitivity, minimal sample preparation | | TLC-Densitometry [3] | 0.2-18.0 μg/band (both) | 220.0 nm | 4 metric tools | Applicable to biological matrices, cost-effective | | Ratio Subtraction Methods [5] | 3.0-30.0 μg/mL (ANT) 5.0-45.0 μg/mL (TET) | UV spectrophotometry | Not specified | No pre-separation required, simple instrumentation | | Multivariate Calibration (PLS/PCR) [6] | Customizable ranges | 200-400 nm | Not specified | Handles severe spectral overlap, excipient interference rejection | | HPLC with UV Detection [1] | 0.03-0.10 mg/mL (C-12 BKC) 0.01-0.05 mg/mL (C-14 BKC) | 262 nm | Not specified | Specific preservative quantification, established validation | | Classical Spectrophotometry [2] | Method-dependent | 219-248 nm | Not specified | Minimal data manipulation, established principles |

Detailed Experimental Protocols

Green Spectrofluorimetric Method with Derivatization

This method employs synchronous spectrofluorimetry coupled with second derivative mathematical treatment to resolve the overlapping spectra of ANT and TET through derivatization with dansyl chloride (DNS-Cl), which generates highly fluorescent derivatives measurable at distinct wavelengths [4].

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of ANT and TET in suitable solvent (e.g., methanol or water) at concentration 100 μg/mL.
  • Derivatization Protocol: Mix 1.0 mL of standard/ample solution with 2.0 mL of DNS-Cl solution (1 mg/mL in acetonitrile) and 2.0 mL of buffer (pH 9.0). Heat at 70°C for 15 minutes, then cool.
  • Spectral Acquisition:
    • Record synchronous fluorescence spectra with Δλ = 50 nm
    • excitation wavelengths: 350.0 nm (ANT) and 320.0 nm (TET)
    • emission wavelengths: 703.0 nm (ANT) and 642.0 nm (TET)
  • Mathematical Processing: Apply second derivative transformation to synchronous spectra using fluorescence data manager software.
  • Quantification: Measure second derivative peak amplitudes at 556.5 nm for ANT and 516.7 nm for TET for calibration.

Critical Parameters:

  • pH optimization is essential for reproducible derivatization efficiency
  • Reaction time and temperature must be strictly controlled
  • Instrument spectral bandwidth should be consistent throughout analysis
TLC-Densitometric Method for Complex Matrices

This method achieves physical separation prior to quantification, making it suitable for complex matrices including spiked rabbit aqueous humor, overcoming limitations of spectral overlap through chromatographic resolution [3].

Procedure:

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (20 × 10 cm)
  • Sample Application: Apply standards and samples as bands 15 mm from bottom, 10 mm apart
  • Chromatographic Development:
    • Mobile phase: ethyl acetate:ethanol (5:5, v/v)
    • Development distance: 80 mm in twin-trough chamber saturated with mobile phase vapor
  • Densitometric Analysis: Scan developed plates at 220.0 nm in reflectance mode
  • Quantification: Plot peak area vs. concentration for calibration (0.2-18.0 μg/band for both drugs)

Validation Parameters:

  • Specificity: Rf values ~0.25 (ANT) and ~0.65 (TET)
  • Accuracy: 98-102% recovery via standard addition technique
  • Precision: %CV <2% for intra-day and inter-day variations
Multivariate Calibration Methods for Severe Overlap

For cases of severe spectral overlap where traditional spectrophotometry fails, Principal Component Regression (PCR) and Partial Least Squares (PLS) algorithms effectively extract quantitative information through mathematical resolution of overlapping spectra [6].

Procedure:

  • Training Set Preparation: Prepare 20 binary mixtures covering concentration ranges:
    • ANT: 60-150 mg/L
    • TET: 2.0-40 mg/L
  • Spectral Acquisition: Record UV spectra from 200-400 nm at 1 nm intervals for all mixtures
  • Model Development:
    • Organize absorbance data (x-block) and concentration data (y-block)
    • Preprocess data by auto-scaling
    • Determine optimal components via leave-one-out cross-validation
  • Model Validation: Test with independent validation set (6 binary mixtures)
  • Sample Analysis: Apply developed models to unknown samples after spectral acquisition

Optimal Parameters:

  • Wavelength range: 200-500 nm
  • Number of components: 5 for PLS, 6 for PCR
  • Preprocessing: Auto-scaling (mean-centering and variance-scaling)

Table 2: Performance metrics for multivariate calibration methods

Method % Recovery (ANT) % Recovery (TET) RMSEC
PLS 104.9 ± 0.73 101.8 ± 3.5 0.89 0.998
PCR 103.2 ± 2.3 100.8 ± 3.3 1.12 0.997

Troubleshooting & FAQ

Sensitivity & Detection Issues

Q: Our analysis requires low detection limits for bioavailability studies. Which method offers superior sensitivity? A: The green spectrofluorimetric method provides the highest sensitivity with detection capabilities of 0.5 μg/mL for both analytes, making it suitable for trace analysis [4]. The method leverages the enhanced quantum yield of dansyl chloride derivatives, resulting in significantly improved detection limits compared to UV-based methods. For even lower detection limits in biological matrices, consider coupling the TLC-densitometric approach with pre-concentration techniques during sample preparation [3].

Q: We observe inconsistent fluorescence yields in the derivatization procedure. How can we improve reproducibility? A: Derivatization efficiency depends critically on several factors:

  • Maintain pH consistency using freshly prepared carbonate buffer (pH 9.0)
  • Ensure reagent purity – DNS-Cl solutions should be prepared fresh weekly in anhydrous acetonitrile
  • Control reaction temperature precisely (±1°C) using a calibrated water bath
  • Protect reaction mixtures from light exposure throughout the procedure
  • Include internal standards (e.g., structurally similar analogues) to normalize analytical responses [4]
Specificity & Interference Challenges

Q: How do we handle interference from benzalkonium chloride preservative in pharmaceutical formulations? A: Multiple approaches can address this challenge:

  • TLC-Densitometric Separation: The ethyl acetate:ethanol (5:5) mobile phase effectively resolves benzalkonium chloride from both analytes (Rf values: ~0.25 ANT, ~0.65 TET, ~0.10 BKC) [3]
  • Multivariate Calibration Methods: PCR and PLS algorithms inherently model and correct for known interferents through the training set design [6]
  • Ratio Manipulation Techniques: Extended Ratio Subtraction Method (EXRSM) mathematically eliminates the contribution of interferents to the analytical signal [5]

Q: What approaches work best for analyzing these drugs in biological matrices like aqueous humor? A: The TLC-densitometric method has been successfully applied to spiked rabbit aqueous humor and represents the optimal choice for several reasons:

  • Effective cleanup of proteinaceous material during sample preparation
  • Separation power to resolve drugs from endogenous compounds
  • Concentration capability during sample pre-treatment to achieve detectable levels
  • Validation in biological matrices with recovery rates >95% [3]
Green Chemistry & Sustainability

Q: How do we balance analytical efficiency with environmental concerns in method selection? A: Modern method development emphasizes green chemistry principles without compromising analytical performance:

  • The spectrofluorimetric method has been assessed by four greenness metric tools (AGREE, GAPI, NEMI, Analytical Eco-Scale) and demonstrates excellent environmental profile [4]
  • TLC-densitometry minimizes solvent consumption (10-15 mL per analysis) compared to HPLC methods [3]
  • Multivariate methods eliminate derivatization reagents and reduce chemical usage through direct measurement [6]

Method Selection Workflow

The following decision pathway diagram illustrates the systematic selection of appropriate analytical methods based on specific research requirements and sample characteristics:

method_selection start Start: ANT-TET Analysis Requirement matrix Sample Matrix Type? start->matrix pharma Pharmaceutical Formulation matrix->pharma Formulation biological Biological Matrix (e.g., Aqueous Humor) matrix->biological Biological sensitivity Sensitivity Requirement? pharma->sensitivity tlc TLC-Densitometric Method [3] biological->tlc Optimal for complex matrix overlap Degree of Spectral Overlap? sensitivity->overlap Moderate sensitivity adequate spec_fluor Green Spectrofluorimetric Method [4] sensitivity->spec_fluor High sensitivity required green Green Chemistry Priority? overlap->green Moderate overlap multi Multivariate Calibration (PCR/PLS) [6] overlap->multi Severe overlap green->spec_fluor High priority ratio Ratio Subtraction Methods [5] green->ratio Standard priority

Figure 1: Method Selection Workflow for ANT-TET Analysis

This workflow diagram provides a systematic approach for researchers to identify the most appropriate analytical method based on their specific sample characteristics and analytical requirements. The decision path considers critical factors including matrix complexity, sensitivity needs, spectral interference severity, and environmental considerations.

Conclusion

References

What are the key chemical properties of Antazoline that affect HPLC separation?

Author: Smolecule Technical Support Team. Date: February 2026

Antazoline is a basic compound. Its key properties that influence retention and separation in reversed-phase HPLC are [1]:

  • Primary Amino Groups: The imidazoline ring contains nitrogen atoms that can be protonated.
  • pKa Values: The specific pKa values determine its ionization state at different pH levels. Its main metabolite, hydroxyantazoline (ANT-OH), has a very similar structure with an added phenolic hydroxyl group, making its separation from the parent drug a common analytical challenge [2].

How do I develop a robust HPLC method for Antazoline?

A structured, step-by-step workflow is the most efficient path to a successful method. The following diagram illustrates the core development and optimization logic.

Start Start Method Development Column 1. Column Selection Use a C18 column Start->Column MP_Start 2. Initial Mobile Phase Column->MP_Start MP_Acidic Acidic pH (~2-3) - 0.05% TFA or - Phosphate Buffer + Chaotrope MP_Start->MP_Acidic Preferred for basic compounds MP_Neutral Neutral pH (~7) - Phosphate Buffer MP_Start->MP_Neutral Alternative approach Optimization 3. Fine-Tune Separation MP_Acidic->Optimization MP_Neutral->Optimization Opt_Organic Adjust Organic Modifier (ACN/MeOH) Ratio Optimization->Opt_Organic Opt_Gradient Implement Gradient Elution if needed Optimization->Opt_Gradient Validation 4. Method Validation Opt_Organic->Validation Opt_Gradient->Validation

Detailed Experimental Protocols

1. Initial Column and Mobile Phase Setup

  • Column: A C18 column is the standard starting point. For faster equilibration and high efficiency, core-shell technology columns (e.g., Kinetex C18) have been successfully used for antazoline [3].
  • Organic Modifier: Acetonitrile (ACN) is commonly preferred due to its low viscosity and UV transparency at low wavelengths [4]. For example, a method for antazoline and tetrahydrozoline uses a mobile phase of acetonitrile and 0.05% TFA in water (37:63, v/v) [3].
  • Aqueous Phase:
    • Acidic Conditions (Recommended): Use a pH of 2.5-3.0 to protonate antazoline, suppressing its interaction with residual silanols and improving peak shape.
      • Volatile for LC-MS: Trifluoroacetic Acid (TFA) at 0.05% is a popular choice [3]. Be aware that TFA can suppress signal in negative-ion MS mode [4].
      • For LC-UV: Phosphate buffers offer low UV cutoff and excellent buffering capacity at low pH. To further enhance the peak shape of basic compounds, you can add 20 mM potassium hexafluorophosphate (KPF₆), a chaotropic agent, to your phosphate buffer [4].
    • Neutral Conditions: A 20 mM phosphate buffer at pH 7.0 has also been used successfully, particularly in capillary electrophoresis, indicating it's a viable option for HPLC as well [3].

2. Optimization and Fine-Tuning

  • Gradient Elution: If your sample contains antazoline along with multiple metabolites (up to 15 have been identified) [1] or other ingredients, an isocratic method may be insufficient. Start with a broad gradient (e.g., 5% to 95% organic over 20-30 minutes) to scout the elution profile, then narrow the range for optimal separation.
  • Temperature and Flow Rate: Standard temperatures of 25-40°C and flow rates of 0.8-1.2 mL/min (for a 4.6 mm ID column) are typical starting points.

Troubleshooting Common HPLC Issues

The flowchart below outlines a systematic approach to diagnosing and resolving the most common problems.

Problem Common Problem Symptom1 Poor Peak Shape (Tailing) Problem->Symptom1 Symptom2 Insufficient Resolution from Metabolites/Other Compounds Problem->Symptom2 Symptom3 Low Retention Time Problem->Symptom3 Cause1 Silanol Interactions Symptom1->Cause1 Cause2 Insufficient Selectivity Symptom2->Cause2 Cause3 Organic Phase Too Strong Symptom3->Cause3 Solution1 Use stronger acidic buffer (pH 2-3) Add chaotropic salt (e.g., KPF₆) Use a dedicated base-deactivated column Cause1->Solution1 Solution2 Adjust organic solvent ratio (ACN/MeOH) Optimize pH to alter ionization Switch to a different column chemistry (e.g., phenyl) Cause2->Solution2 Solution3 Decrease % of organic modifier Consider using methanol instead of ACN Cause3->Solution3

Advanced Applications and Sample Preparation

For complex matrices like plasma, a simple HPLC-UV method may not be sufficient due to sensitivity and selectivity requirements.

Application Analytical Technique Key Mobile Phase & Sample Prep Details Reference
Pharmacokinetics (ANT & Metabolite in Plasma) LC-MS/MS with Magnetic Molecularly Imprinted Polymer (mag-MIP) d-SPE MP: Ammonium acetate (volatile buffer) & ACN. Sample Prep: Mag-MIP sorbent for selective extraction of ANT & ANT-OH from plasma. [2]
Stability-Indicating Method (with Xylometazoline) HPLC-UV using Analytical Quality-by-Design (AQbD) Systematic optimization of pH, buffer concentration, and organic modifier ratio via experimental design for robust separation from degradants. [5]

Key Takeaways for Success

  • Start with Low pH: For a basic compound like antazoline, beginning method development at a low pH (2-3) with TFA or a phosphate buffer is the most reliable way to get a good peak shape [4] [3].
  • Resolution is Key for Metabolites: Antazoline has several metabolites, with hydroxyantazoline (ANT-OH) being the most prominent. To resolve them, you will likely need to fine-tune selectivity by adjusting the organic modifier ratio, pH, and gradient profile [1] [2].
  • Consider Advanced Sample Prep for Complex Samples: For biological matrices like plasma, modern sorbents like mag-MIP can provide the superior selectivity and clean-up needed for accurate LC-MS/MS analysis [2].

References

reducing interference benzalkonium chloride antazoline determination

Author: Smolecule Technical Support Team. Date: February 2026

Understanding BAC and the Interference Challenge

Benzalkonium chloride is not a single compound but a mixture of alkyl benzyl dimethyl ammonium chlorides, with the general formula [C₆H₅CH₂N(CH₃)₂R]Cl, where R is typically a mix of C12, C14, and C16 alkyl chains [1] [2]. Its average molecular weight is about 360 g/mol [2].

In pharmaceuticals, BAC is commonly used as an antimicrobial preservative in concentrations ranging from 0.01% to 0.02% w/v, particularly in ophthalmic and nasal solutions [1] [3]. The primary challenge in analysis is that the drug (e.g., antazoline) and the preservative (BAC) need to be separated and quantified from the same complex mixture, which may also include other excipients and active ingredients [2].

Methods for Determination and Reducing Interference

The core strategy for reducing interference is to use a selective analytical technique that can cleanly separate BAC from the main drug component. Below is a comparison of validated methods that can be adapted for an antazoline-BAC mixture.

Method Key Feature for Reducing Interference Example Conditions Performance

| HPLC (High-Performance Liquid Chromatography) | High separation power; can be optimized to resolve co-eluting peaks. | Column: C18 (e.g., 150-250 mm x 4.6 mm, 5 μm) [2] [3] Mobile Phase: Acetonitrile/ buffer (e.g., 0.01% triethylamine, pH 2.5) [2] Detection: UV at 215 nm [2] or 254 nm [3] | Linear Range: 80-120 μg/mL [2] Accuracy: ~99-101% Recovery [2] [3] | | UV-Spectrophotometry | Simplicity and speed for routine checks, but may suffer from overlap. | Measurement: Direct absorbance at 268 nm [2] | Linear Range: 400-600 μg/mL [2] Less specific than chromatography. | | GC (Gas Chromatography) | Useful for volatile compounds; provides an orthogonal separation method. | Column: ZB-WAX plus capillary column [2] Detection: Flame Ionization Detector (FID) [2] | Linear Range: 80-120 μg/mL [2] Accuracy: ~99% Recovery [2] |

Detailed Experimental Protocol: HPLC Method

This protocol, synthesized from the search results, can serve as a starting point for developing your own assay for antazoline and BAC [2] [3].

1. Equipment and Reagents

  • HPLC System: With UV/VIS or Diode Array Detector (DAD).
  • Column: C18 column (e.g., 150 mm or 250 mm x 4.6 mm, 5 μm).
  • Mobile Phase: A mixture of acetonitrile and a buffer. One validated example is a 60:40 (v/v) mix of acetonitrile and a 0.01% aqueous triethylamine solution, with pH adjusted to 2.5 [2]. Filter and degas the mobile phase before use.
  • Diluent: A 50:50 (v/v) mixture of methanol and water is suitable for dissolving both standards and samples [2].
  • Standard Solutions: Prepare a stock solution of BAC in the diluent. Dilute to appropriate concentrations for a calibration curve (e.g., 80-120 μg/mL) [2].

2. Sample Preparation

  • For an ophthalmic solution, accurately weigh an aliquot equivalent to about 50-100 mg of the active drug.
  • Dissolve and dilute in the diluent to a known volume (e.g., 50 ml volumetric flask). This is your stock sample solution.
  • Further dilute this stock solution appropriately (e.g., 10-fold) and filter through a 0.45 μm membrane filter before injection [2].

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min [2]
  • Injection Volume: 10-100 μL [2] [3]
  • Column Temperature: 30°C [2]
  • Detection Wavelength: 215 nm is effective for BAC [2]. A diode array detector can help confirm peak purity and identify potential interference.

4. Method Validation

  • Specificity: Ensure that the BAC peak and the antazoline peak are baseline-resolved and that there is no interference from placebo components [3].
  • Linearity: Construct a calibration curve with at least 5 concentrations to demonstrate a linear relationship (R² > 0.999 is desirable) [3].
  • Accuracy: Perform a spike recovery study at three levels (e.g., 80%, 100%, 120%). Recovery should ideally be between 98-102% [3].

Troubleshooting Common Issues

Here are some common problems and how to address them:

  • Inadequate Separation between Antazoline and BAC Peaks:

    • Solution: Optimize the mobile phase. Adjust the ratio of organic solvent (acetonitrile) to buffer, or try a different buffer (e.g., phosphate, acetate) with a different pH. A gradient elution method might be necessary for complex mixtures.
  • Poor Peak Shape (Tailing or Fronting):

    • Solution: Ensure the mobile phase pH is appropriate. Consider using a mobile phase additive like triethylamine, which can act as a silanol blocker and improve peak shape for basic compounds like BAC [2].
  • Low Recovery of BAC:

    • Solution: Check the sample preparation procedure. BAC can adsorb to certain surfaces; use glass volumetric flasks and ensure the diluent is compatible. Verify the filtration step, as BAC can bind to some membrane filters—test for binding or use low-binding filters.

The following workflow diagram outlines the key steps in this troubleshooting process.

G Start Start: Poor Separation or Recovery Step1 Check Sample Preparation Start->Step1 Step1->Step1 Adjust Diluent/Filtration Step2 Verify HPLC System & Column Condition Step1->Step2 Prep OK Step2->Step2 Clean/Replace Column Step3 Optimize Mobile Phase (Composition/pH) Step2->Step3 System OK Step4 Consider Gradient Elution Step3->Step4 Complex Matrix End Method Validated Step3->End Peaks Resolved Step4->End

References

improving detection sensitivity antazoline spectrophotometry

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies at a Glance

The table below summarizes the key advanced techniques used for the sensitive determination of Antazoline.

Method Principle Key Advantage Reported Linear Range Sensitivity (LOD/LOQ) Common Challenges
Multivariate Calibration (PCR/PLS) [1] Uses full UV spectrum & algorithms to resolve overlapping signals. Resolves severe spectral overlap without separation; high precision. Not specified in detail. Not specified. Complexity; requires specialized software & statistical knowledge.
Net Analyte Signal Standard Addition (NASSAM) [2] [3] Calculates the analyte-specific signal in a mixture, eliminating interference. Eliminates calibration & prediction steps; "single-step" analysis. AN: 0.05-8.0 mg/mL [3] Not specified. Requires known interferents; method may be less common.
Derivative Spectrophotometry [4] [5] Uses first-derivative spectra to shift measurement to a "zero-crossing" point. Simple; effectively reduces background noise and spectral overlap. AN: 1-10 µg/mL [4] LOD: 1 µg/mL (AN) [4] Sensitive to instrumental parameters (scan speed, slit width) [1].
Synchronous Spectrofluorimetry [6] Simultaneously scans excitation & emission wavelengths to generate a simplified spectrum. Inherently high sensitivity and specificity for fluorescent compounds or derivatives. AN: 0.5–12.0 µg/mL [6] Not specified, but method is described as "sensitive" [6]. Requires derivatization for non-fluorescent analytes.

Detailed Experimental Protocols

Multivariate Calibration with PCR/PLS

This method is ideal for analyzing Antazoline (AN) and Naphazoline (NP) in eye drops without physical separation [1].

  • Instrumentation: UV-Vis spectrophotometer (e.g., Thermo Fisher Scientific), 1.0-cm quartz cells, computer with MATLAB and PLS_Toolbox software [1].
  • Sample Preparation:
    • Prepare stock solutions of AN (100 mg/L) and NP (250 mg/L) in distilled deionized water [1].
    • Create a training set of 20 binary mixtures with varying concentrations of AN (60-150 mg/L) and NP (2.0-40 mg/L) [1].
    • Prepare a separate validation set of 6 mixtures to test the model's predictive ability [1].
  • Spectral Acquisition:
    • Record absorbance spectra of all solutions in the range of 200-400 nm at 1 nm intervals [1].
    • Ensure all spectra are background-corrected [1].
  • Chemometric Modeling:
    • Import the absorbance data (X-block) and concentration data (Y-block) into the chemometric software [1].
    • Preprocess the data by auto-scaling.
    • Use leave-one-out cross-validation to determine the optimal number of components. The referenced study used 5 for PLS and 6 for PCR [1].
    • Construct the PCR and PLS calibration models [1].
    • Validate the model using the independent validation set. The study reported excellent agreement with reference HPLC methods [1].
First-Derivative Spectrophotometry

This method is a simpler alternative for resolving binary mixtures [4].

  • Instrumentation: Standard UV-Vis spectrophotometer with derivative capability [4].
  • Sample Preparation: Prepare samples and standards in 0.1 M HCl solution [5].
  • Spectral Acquisition & Analysis:
    • Obtain the first-derivative spectra of the standard and sample solutions.
    • For a mixture with Naphazoline, measure the derivative amplitude of Antazoline at 247.5 nm, where Naphazoline's derivative crosses zero (its "zero-crossing" point) [5].
    • Construct a calibration curve using the derivative amplitudes at this wavelength against the concentration of pure Antazoline standards [4].

Troubleshooting FAQs

Q1: The spectra of my binary mixture are severely overlapping. Which method should I choose?

  • A: Multivariate calibration (PLS or PCR) is the most powerful technique for this problem. Unlike classical methods that rely on one or two wavelengths, PLS and PCR use the entire spectral region to extract quantitative information, effectively overcoming the issue of collinearity and band overlapping [1].

Q2: My analysis requires the highest possible sensitivity. What is the most sensitive technique?

  • A: While not strictly UV spectrophotometry, Synchronous Spectrofluorimetry offers very high sensitivity. By reacting Antazoline with a derivatizing agent like dansyl chloride, you can create a highly fluorescent compound that can be detected at very low concentrations (linear range 0.5–12.0 µg/mL) [6].

Q3: My derivative spectrophotometry results are inconsistent. What could be the cause?

  • A: Derivative methods are highly sensitive to instrumental parameters. Ensure that the scan speed and slit width are kept constant for all measurements, as variations can lead to significant errors in the derivative spectrum and poor reproducibility [1].

Q4: I need a simple method that doesn't require sophisticated software or calibration models.

  • A: The First-Derivative Spectrophotometry with Zero-Crossing method is a suitable choice. It is relatively straightforward to implement on most modern spectrophotometers and provides a direct measurement without complex data processing [4] [5].

Experimental Workflow Diagram

The diagram below outlines the general decision-making workflow and the specific steps for the two main protocols described above.

Start Start: Goal to Analyze Antazoline Decision1 Is the mixture's spectral overlap severe? Start->Decision1 OptionA Use Multivariate Calibration (PCR/PLS) Decision1->OptionA Yes OptionB Use Derivative Spectrophotometry Decision1->OptionB No Sub_A1 1. Prepare Training & Validation Sets OptionA->Sub_A1 Sub_B1 1. Prepare Standards & Samples in 0.1M HCl OptionB->Sub_B1 Sub_A2 2. Acquire Full UV-Vis Spectra (200-400 nm) Sub_A1->Sub_A2 Sub_A3 3. Build & Validate PLS/PCR Model Sub_A2->Sub_A3 Sub_A4 4. Predict Concentrations in Unknowns Sub_A3->Sub_A4 Sub_B2 2. Obtain First-Derivative Spectra Sub_B1->Sub_B2 Sub_B3 3. Measure Amplitude at Zero-Crossing Point Sub_B2->Sub_B3 Sub_B4 4. Plot Calibration Curve & Calculate Sub_B3->Sub_B4

References

method validation ICH guidelines antazoline assays

Author: Smolecule Technical Support Team. Date: February 2026

The Regulatory Foundation: ICH Q2(R2) and Q14

For assay validation, your work will be governed by ICH Q2(R2) on analytical procedure validation and its complementary guideline, ICH Q14 on analytical procedure development [1].

  • ICH Q2(R2) provides the framework for proving your method is suitable for its intended purpose, detailing the validation parameters and how to evaluate them. It applies to assays for drug substances and products [2] [1].
  • ICH Q14 introduces a more structured, science- and risk-based approach to method development. It emphasizes defining an Analytical Target Profile (ATP) and builds concepts for a control strategy and lifecycle management, ensuring methods remain robust [1].

Core Validation Parameters for an Antazoline Assay

For an assay method (which is a quantitative test for the active ingredient), the following table summarizes the key parameters you need to validate, along with typical methodologies and acceptance criteria based on ICH principles [1] [3] [4].

Validation Parameter Purpose & Definition Typical Methodology for an Assay Common Acceptance Criteria
Accuracy [3] [4] Closeness of agreement between the measured value and true value [3]. Spiking known amounts of Antazoline into placebo (drug product) or diluent (drug substance). Minimum 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%) [3] [4]. Recovery of 98-102% for drug product, 99-101% for drug substance [3].

| Precision [3] [4] | Closeness of agreement between a series of measurements. | Repeatability: 6 injections of a 100% standard, or 3 concentrations with 3 replicates each by one analyst [3] [4]. Intermediate Precision: Same as repeatability, but performed by a different analyst, on a different instrument, or on a different day [3]. | RSD ≤ 1.0% for repeatability. No significant difference found in intermediate precision [4]. | | Specificity [4] | Ability to assess the analyte unequivocally in the presence of other components. | Inject blank, placebo, sample, and forced degradation samples. Demonstrate baseline separation of Antazoline from impurities and excipients [4]. | No interference from blank, placebo, or degradation products. Peak purity tools (e.g., DAD) should indicate a pure Antazoline peak [4]. | | Linearity [3] | Ability to obtain test results proportional to analyte concentration. | Prepare a series of standard solutions (min. 5 levels) from, for example, 80% to 120% of target concentration [3]. | Correlation coefficient (r) ≥ 0.998 [4]. | | Range [3] | The interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity. | Confirmed from linearity and accuracy data. | For an assay, typically 80-120% of the test concentration [3]. | | Robustness [3] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Deliberately vary parameters like column temperature (±2°C), flow rate (±0.1 mL/min), pH of mobile phase (±0.1), etc. [3]. | Method should meet system suitability criteria under all varied conditions. |

The following workflow outlines the key stages of the method validation process based on these parameters:

Start Method Development (ICH Q14) VPlan 1. Create Validation Protocol Start->VPlan Params 2. Execute Validation Study VPlan->Params Specificity Specificity Params->Specificity Precision Precision Params->Precision Accuracy Accuracy Params->Accuracy Linearity Linearity & Range Params->Linearity Robustness Robustness Params->Robustness Report 3. Compile Final Report Specificity->Report Precision->Report Accuracy->Report Linearity->Report Robustness->Report End Method Ready for Routine Use Report->End

Troubleshooting Guide: Common HPLC Assay Issues

This FAQ section addresses specific issues you might encounter during Antazoline HPLC assay development and validation.

Q1: How can I improve the resolution between the main Antazoline peak and a close-eluting impurity?

  • Check the cause: This is a Specificity issue. First, use a diode array detector (DAD) to check peak purity and confirm co-elution [4].
  • Potential solutions:
    • Modify mobile phase: Adjust the pH (±0.1 units) or the ratio of organic solvent [3] [4]. A robustness study can help find the optimal, robust condition.
    • Change column temperature: A small temperature change (±2°C) can significantly impact retention times and resolution [3].
    • Consider a different column: Switch to a column with a different ligand chemistry (e.g., C8 instead of C18) or from a different manufacturer [3].

Q2: Why is the precision of my peak area response poor (high %RSD)?

  • Check the cause: This is a Precision issue, often related to the analytical system or sample preparation.
  • Potential solutions:
    • Check system suitability: Ensure the HPLC system passes system suitability tests for injection repeatability (e.g., %RSD < 1% for 5-6 injections of a standard) before running validation experiments [5] [4].
    • Review sample preparation: Ensure your dissolution process is robust and that you are using consistent techniques for pipetting, dilution, and mixing [4].
    • Verify standard solution stability: Confirm that your Antazoline standard and sample solutions are stable for the duration of the analysis run [5].

Q3: My method works in one lab but fails in another. What should I do?

  • Check the cause: This indicates a lack of Robustness or insufficient Intermediate Precision.
  • Potential solutions:
    • Perform robustness testing: Systematically test the impact of small, deliberate variations in method parameters (flow rate, mobile phase pH, column temperature, etc.) to define permissible tolerances [3].
    • Establish strict system suitability criteria (SST): Define specific, non-negotiable criteria that must be met before any analysis run. These often include plate count, tailing factor, and resolution from a critical pair of peaks [5] [4].
    • Document rigorously: Ensure the method documentation is extremely detailed, specifying brands of columns, suppliers of reagents, and equipment models to minimize inter-lab variability [1].

Key Practical Considerations

  • Phase-Appropriate Validation: The extent of validation can be phase-appropriate. Early-phase methods (e.g., for clinical trials) may require less extensive validation, while methods for commercial products require full ICH Q2(R2) compliance [4].
  • Stability-Indicating Property: For stability samples, your method must be stability-indicating. This is primarily demonstrated through Specificity using forced degradation studies (stressing the sample with acid, base, oxidation, heat, and light) to show the method can separate Antazoline from its degradation products [4].

References

extraction efficiency optimization antazoline biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Protocol for Antazoline Extraction

Parameter Specification
Sample Type Human Plasma [1]
Extraction Technique Liquid-Liquid Extraction (LLE) [1]
Internal Standard Xylometazoline [1]
Analytical Instrument Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]

| Key ADME Parameters for Model | • Plasma Protein Binding (fu): 0.586 [2]Blood-to-Plasma Ratio (B/P): 1.18 [2]Major Metabolizing Enzyme: CYP 2D6 [2] |

This workflow outlines the logical steps for developing and validating an extraction method for antazoline.

Start Start: Method Development SamplePrep Sample Preparation: Liquid-Liquid Extraction (LLE) Start->SamplePrep Analysis Analysis: LC-MS/MS SamplePrep->Analysis DataReview Data Review & Troubleshooting Analysis->DataReview DataReview->SamplePrep Optimize Validation Method Validation DataReview->Validation Success

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis with LLE

This is a detailed method developed for a human pharmacokinetic study [1].

  • Sample Preparation (Liquid-Liquid Extraction): Antazoline is extracted from human plasma using a liquid-liquid extraction procedure. The specific organic solvents used were not detailed in the abstract, but LLE is a common technique to clean up plasma samples and pre-concentrate the analyte before injection [1].
  • Instrumental Analysis (LC-MS/MS):
    • Chromatography: Separation is achieved using liquid chromatography. The specific column and mobile phase were optimized for this method.
    • Detection: A tandem mass spectrometer (MS/MS) with a positive electrospray ionization (ESI+) source is used for detection. The use of a deuterated or structurally analogous internal standard (like xylometazoline) is critical for compensating for matrix effects and ensuring quantitative accuracy [1] [3].
  • Method Validation: The method was fully validated for linearity, precision, accuracy, and stability. It demonstrated a linear range suitable for pharmacokinetic studies following a 100 mg intravenous dose [1].
Protocol 2: Pass-Through SPE for Complex Samples

While developed for quinolones, this modern sample cleanup strategy is highly applicable to the extraction of other drugs, like antazoline, from complex matrices. It simplifies traditional SPE and reduces matrix effects [4].

  • Concept: In "pass-through" SPE, the sample extract is loaded onto a specialized sorbent cartridge (e.g., Oasis PRiME HLB). The mechanism differs from traditional SPE where the analyte is retained and then eluted. In this setup, the target analytes pass through the cartridge with minimal retention, while key matrix interferences (like phospholipids and proteins) are retained on the sorbent [4].
  • Procedure:
    • Extract: Prepare a sample extract using a suitable solvent (e.g., acetonitrile/water solution).
    • Load: Load the extract directly onto the pass-through SPE cartridge.
    • Collect: Collect the eluent, which now contains the cleaned-up analytes, for analysis.
  • Advantage: This method removes the need for the conditioning, equilibration, and elution steps of conventional SPE, making it faster and reducing potential analyte loss [4].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding challenges in antazoline extraction.

FAQ 1: How can I improve the reliability of my LC-MS results for antazoline? The matrix effect is a major challenge in LC-MS bioanalysis, where co-eluting compounds can suppress or enhance the analyte's signal [3].

  • Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) for antazoline if commercially available. The SIL-IS experiences nearly identical matrix effects as the analyte, allowing for accurate correction. If an SIL-IS is not available, a structural analog like xylometazoline can be used [1] [3]. Thoroughly validate the method by quantifying the matrix effect as per regulatory guidelines [3].

FAQ 2: My analyte recovery is low or inconsistent. What should I check? This can stem from several points in the extraction process.

  • Solution:
    • Extraction Technique: Re-optimize your LLE conditions (e.g., solvent type, pH, mixing time, and centrifugation speed) to maximize the partitioning of antazoline into the organic phase. Consider switching to a pass-through SPE method for a cleaner extract and potentially more consistent recovery [4].
    • Plasma Protein Binding: Antazoline has a relatively high unbound fraction in plasma (~59%), which is favorable for extraction. However, ensure your extraction solvent effectively disrupts any drug-protein binding to liberate the analyte [2].

FAQ 3: I am developing a PBPK model. What ADME parameters are most critical? For a Physiologically Based Pharmacokinetic (PBPK) model, key parameters determined in vitro include [2]:

  • Fraction Unbound in Plasma (fu): 0.586, indicating moderate protein binding.
  • Blood-to-Plasma Ratio (B/P): 1.18, suggesting slight distribution into red blood cells.
  • Metabolic Stability: Antazoline is metabolized mainly by CYP2D6, with an intrinsic clearance (CLint) of 97.4 µL/min/mg in human liver microsomes.

Alternative Analytical Techniques

The following table lists other analytical methods used for antazoline determination, which may provide complementary approaches.

Technique Application Key Features
UHPLC-PDA [5] Pharmaceutical formulations (with naphazoline) Fast analysis (4.5 min), stability-indicating, uses UV detection.
Multivariate Spectrophotometry (PCR, PLS) [6] Pharmaceutical formulations (with naphazoline) Rapid, low-cost; resolves overlapping spectra without physical separation.
Reversed-Phase Ion-Pair HPLC [7] Ophthalmic solutions (with tetrahydrozoline) Standard HPLC method, suitable for quality control of formulations.

References

Understanding Matrix Effects in Antazoline Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects occur when other components in your sample interfere with the ionization of your target analyte, leading to signal suppression or enhancement and compromising data accuracy. For antazoline, the key sources and impacts are:

  • Primary Source: Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in LC-MS, particularly in electrospray ionization (ESI). They co-extract with analytes, foul the MS source, and often co-elute with the target compounds [1].
  • Complex Metabolite Profile: Antazoline is metabolized into at least 15 different metabolites in humans [2] [3]. The two main Phase I metabolites are:
    • M1: Formed by the removal of the phenyl group [2].
    • Hydroxyantazoline (ANT-OH, or M2): Formed by hydroxylation in the para position of the phenyl substituent. This is a key metabolite for simultaneous quantification [2] [3].
  • Impact: These matrix components can cause diminished or irreproducible analyte response, increased limits of quantitation, and reduced method precision and accuracy [1].

Strategies & Methodologies to Mitigate Matrix Effects

The core strategy involves using highly selective sample preparation to remove phospholipids and isolate the analytes of interest. The following table compares effective approaches.

Strategy Mechanism of Action Key Benefits Recommended Use for Antazoline
Targeted Phospholipid Depletion [1] Uses zirconia-silica sorbent to selectively bind phospholipids via Lewis acid/base interaction. Proteins are precipitated. Highly efficient removal of phospholipids; reduces source fouling; increases analyte response and reproducibility. Ideal for robust, high-throughput analysis of plasma/serum to specifically eliminate the main source of ion suppression.
Magnetic Molecularly Imprinted d-SPE [3] Uses custom-synthesized magnetic sorbents with cavities tailored for antazoline and ANT-OH. Selective binding of targets. Excellent selectivity for parent drug and metabolite; fast equilibrium; easy separation with a magnet; minimizes co-extraction of matrix. Best for simultaneous extraction of antazoline and its hydroxy metabolite (ANT-OH) from complex human plasma.
Biocompatible SPME [1] An equilibrium technique where a coated fiber extracts analytes from the sample. The binder shields larger biomolecules. Simultaneous sample cleanup and concentration; minimal co-extraction of phospholipids; non-exhaustive and non-destructive. Suitable for methods where sample volume is limited, or for multiple extractions from the same sample vial.

Detailed Experimental Protocol: d-SPE with Magnetic MIPs

This protocol, adapted from recent research, is specifically designed for the simultaneous determination of antazoline and its metabolite hydroxyantazoline (ANT-OH) in human plasma using dispersive Solid Phase Extraction (d-SPE) with magnetic molecularly imprinted polymers (mag-MIPs) [3].

Workflow: Antazoline and Metabolite Extraction

Step-by-Step Instructions:

  • Sorbent Preparation: Synthesize or acquire magnetic molecularly imprinted polymers (mag-MIPs) using antazoline or its metabolite as a template to create specific binding cavities [3].
  • Sample Preparation: Transfer a measured volume of human plasma (e.g., 1 mL) to a vial.
  • d-SPE Extraction:
    • Add a weighed amount of the mag-MIP sorbent to the plasma sample.
    • Vortex the mixture vigorously for a defined period (optimized time is ~5 minutes based on adsorption kinetics) to ensure full interaction between the sorbent and analytes [3].
  • Magnetic Separation: Place the vial on a magnetic rack to separate the sorbent from the plasma matrix. Discard the supernatant.
  • Washing: Add a suitable washing solvent (e.g., water or a mild buffer) to the sorbent, vortex briefly, and use the magnet again to separate and discard the wash. This step removes weakly adsorbed interferents.
  • Elution: Add an organic elution solvent (e.g., methanol or acetonitrile) to the sorbent and vortex to desorb the target analytes (antazoline and ANT-OH). Separate the eluent using the magnet and collect it for analysis.
  • LC-MS/MS Analysis:
    • Chromatography: Use a reversed-phase C18 column. A reported method uses a mobile phase of 0.05% TFA in water (pH 3.0) and acetonitrile (37:63, v/v) at a flow rate of 1 mL/min [4].
    • Mass Spectrometry: Employ electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions for antazoline are based on a parent ion m/z 266.1649 [2].

FAQs & Troubleshooting Guide

Q1: My antazoline signal is low and irreproducible. What should I check first? This is a classic sign of matrix effect. First, run a post-column infusion experiment to confirm ion suppression. Then, focus on your sample clean-up. Switching from a simple protein precipitation to a method that actively removes phospholipids, like the Targeted Phospholipid Depletion or Magnetic MIP d-SPE methods described above, will likely resolve the issue [1] [3].

Q2: I need to quantify both the parent drug and its metabolites. How can I ensure my method is selective? Antazoline has a complex metabolic pathway. To ensure selectivity:

  • Use Selective Sorbents: The Magnetic MIP d-SPE protocol is explicitly designed for the simultaneous extraction of antazoline and its key metabolite, hydroxyantazoline (ANT-OH), providing the necessary selectivity [3].
  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of antazoline and its metabolites. The use of core-shell particle columns can enhance separation efficiency [4].

Q3: Are there any simpler spectrophotometric methods if I don't have access to LC-MS? Yes, for the analysis of pharmaceutical formulations (like eye drops) containing antazoline in combination with other drugs (e.g., naphazoline), chemometric methods can be used. Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) can resolve severely overlapping UV spectra without physical separation, making them a cost-effective alternative for quality control [5].

Key Takeaways for Your Research

  • Phospholipids are the primary enemy in antazoline bioanalysis. Prioritize sample preparation techniques that specifically target their removal.
  • For the most selective and robust analysis of antazoline and its metabolites, the magnetic MIP d-SPE method is a cutting-edge solution detailed in the literature [3].
  • Always validate your bioanalytical method by assessing matrix effects as a mandatory parameter, using techniques like post-column infusion to ensure accuracy and reliability [6] [1].

References

calibration curve linearity antazoline analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Calibration Curve Linearity

This guide helps you diagnose and fix common issues that affect the linearity of your calibration curves.

Problem & Symptoms Potential Causes Corrective Actions & Solutions

| Non-linearity at High Concentrations [1] • Curve plateaus or curves over. • Back-calculated concentrations for high standards are inaccurate. | • Instrument detector saturation. [1] • Presence of multiplicative matrix effects. [2] | • Dilute samples and standards to remain within the instrument's verified linear range. [3] • Use a non-linear regression model (e.g., quadratic) if justified and validated. [4] [5] | | High Variance at Low Concentrations [4] • Large %RE for low-concentration standards. • Poor precision at the LLOQ. | • Heteroscedasticity: larger absolute errors at high concentrations dominate the regression. [4] [3] • Contamination in blanks or low-level standards. [3] | • Apply weighted least squares linear regression (e.g., 1/x, 1/x²) to balance the influence of all data points. [4] [5] • Use high-purity reagents and ensure a clean sample introduction path. [3] | | Consistent, Significant Y-Intercept [6] • The calibration curve has a statistically significant non-zero intercept. | • Additive interference from the sample matrix (e.g., endogenous compounds). [2] • Background signal or contamination not fully accounted for by the blank. [3] | • Do not force the curve through the origin if the intercept is statistically significant. Use the model y = a + bx. [6] • Improve sample cleanup to remove interferents. • Consider the standard addition method to compensate for matrix effects. [5] | | Outliers and Poor Overall Fit [4] [5] • One or two points deviate significantly from the curve. • High %RE and a poor residual plot pattern. | • Pipetting or volumetric preparation errors. [2] • Poor chromatography or instrument instability for a specific run. [4] | • Identify outliers using residual plots and statistical tests (e.g., lack-of-fit). [7] [5]Remove an outlier only if justified by a documented cause (e.g., pipetting error) and a minimum of six non-zero standards remain. [4] |

Frequently Asked Questions (FAQs)

Q1: My correlation coefficient (R²) is 0.999. Does this prove my calibration curve is linear? A: No, an R² value close to 1 is necessary but not sufficient to prove linearity. [4] [7] [8] A high R² can mask systematic biases, especially at the ends of the calibration range. You must also examine the residual plot (which should show random scatter) and the percent relative error (%RE) of back-calculated concentrations to confirm linearity. [7]

Q2: Should I force my calibration curve to go through the origin (zero)? A: Only if it is statistically justified. [6] To decide, perform a regression on the data without forcing zero. If the calculated y-intercept is less than one standard error away from zero, you may force the curve through the origin. If the intercept is significant, forcing it through zero can introduce substantial errors, particularly at low concentrations. [6]

Q3: When should I use weighted regression? A: Weighted regression is crucial when your data exhibits heteroscedasticity—when the variance or spread of the data points is not constant across the concentration range. [4] This is common in bioanalytical methods (e.g., LC-MS/MS) with a wide dynamic range. Using a weighting factor (like 1/x or 1/x²) ensures that both high and low concentrations contribute equally to the regression line, improving accuracy at the lower end. [4] [5]

Q4: How many calibration standards are sufficient? A: A minimum of five to six non-zero calibration standards is recommended to reliably establish a calibration curve. [1] [6] [9] Using fewer points may not adequately define the linear relationship or detect non-linearity.

Detailed Experimental Protocol: Establishing a Linear Calibration Curve

This protocol outlines the key steps for generating a reliable calibration curve for a UV-Vis spectrophotometric method, adaptable for other techniques like HPLC.

Preparation of Stock Solution and Standards
  • Stock Solution: Accurately weigh the analytical standard (e.g., antazoline) and dissolve it in an appropriate solvent to make a concentrated stock solution of known concentration. [1]
  • Calibration Standards: Prepare a series of standard solutions covering the expected concentration range of your samples. A serial dilution is an efficient method for this. [1]
  • Matrix Matching: If analyzing complex samples (e.g., plasma, formulated drugs), prepare your calibration standards in a matrix that matches the sample matrix as closely as possible to minimize matrix effects. [5]
  • Quality Control (QC) Samples: Prepare independent QC samples at low, medium, and high concentrations within the calibration range. These are used to validate the curve's performance and are not used to construct the curve. [4]
Instrumental Analysis and Data Collection
  • Analyze Standards: Run the calibration standards in the analytical instrument (e.g., UV-Vis spectrophotometer, HPLC). For each standard, record the instrument response (e.g., absorbance, peak area). [1]
  • Include Replicates: Measure each standard in triplicate to assess precision and identify outliers. [1]
  • Run a Blank: Always include a blank (matrix without the analyte) to account for any background signal. [4] [9]
Data Analysis and Curve Fitting
  • Plot the Data: Create a scatter plot with concentration on the x-axis and instrument response on the y-axis. [1]
  • Initial Model Fitting: Perform a simple linear regression (y = a + bx).
  • Inspect the Residual Plot: Plot the residuals (difference between observed and predicted y-values) against the concentration. A random scatter of points around zero suggests a good linear fit. A curved pattern indicates non-linearity. [4] [7]
  • Check for Heteroscedasticity: If the residual plot shows a funnel-shaped pattern (variance increasing with concentration), apply a weighting factor. [4]
  • Select Final Model: Based on the residual analysis, choose the best model (linear or non-linear, weighted or unweighted).

The workflow below summarizes the key decision points for assessing and addressing linearity.

G Start Plot Data & Perform Linear Regression (y=a+bx) A Inspect Residual Plot Start->A B Random scatter around zero? A->B C Linear model is acceptable. Check %RE of standards. B->C Yes G Funnel-shaped pattern (heteroscedasticity)? B->G No End Validate with QC Samples and %RE Criteria C->End D Check for significant non-zero intercept. J Intercept statistically significant? D->J E Curved pattern suggesting non-linearity? E->D No H Consider a non-linear model (e.g., quadratic). E->H Yes F Try weighted regression (e.g., 1/x, 1/x²). F->End G->E No G->F Yes H->End I Do NOT force through origin. Use model y=a+bx. I->End J->I Yes K You may force through origin (model y=bx) if justified. J->K No K->End

References

precision accuracy improvement antazoline quantification

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Quantification Issues

Here are answers to specific issues you might encounter during Antazoline quantification:

Q1: How can I resolve spectral overlap when simultaneously quantifying Antazoline and Naphazoline in a mixture using UV-Vis spectroscopy?

  • Challenge: The UV-Vis spectra of Antazoline (AN) and Naphazoline (NP) are severely overlapped, making classical spectrophotometric methods unsuitable [1].
  • Solution: Employ chemometric multivariate calibration models like Principal Component Regression (PCR) or Partial Least Squares (PLS). These algorithms analyze the entire spectral data to quantify each component without a physical separation step [1].
  • Protocol:
    • Instrument: Use a UV-Vis spectrophotometer (e.g., Thermo Fisher Scientific) with 1.0-cm quartz cells [1].
    • Spectral Acquisition: Record absorbance values in the range of 200–400 nm at 1 nm intervals for a set of calibration mixtures [1].
    • Data Processing: Use software like MATLAB with the PLS Toolbox. Build the PCR or PLS model using the absorption data (x-block) and known concentrations (y-block) from your calibration set. The optimal number of components for the models was found to be 6 for PCR and 5 for PLS [1].
  • Expected Outcome: These methods have demonstrated high accuracy, with mean %recovery values of 103.2% for AN and 100.8% for NP using PCR in commercial eye drops, showing excellent agreement with reference HPLC methods [1].

Q2: What is a robust HPLC method for determining Benzalkonium Chloride (BKC) in an ophthalmic formulation that contains Antazoline?

  • Challenge: Simultaneously quantifying the preservative BKC alongside active ingredients like Antazoline.
  • Solution: A simple, dedicated reversed-phase HPLC method can be used [2].
  • Protocol:
    • Column: HiQ-Sil C18 (4.6 mm x 150 mm, 5µm) [2].
    • Mobile Phase: Acetonitrile - Sodium Acetate Buffer (pH 5.0; 0.2 M) in a 70:30 (v/v) ratio [2].
    • Detection: UV detection at 262 nm [2].
    • Sample Preparation: Ophthalmic solution samples can often be analyzed directly after filtration [2].
  • Validation Note: This method is linear for C-12 BKC from 0.03 to 0.10 mg/ml and for C-14 BKC from 0.01 to 0.05 mg/ml, with mean percent recoveries of 100.2% and 102.6%, respectively [2].

Experimental Protocols & Data Summary

For easy comparison, here are the core methodologies and their performance data presented in structured tables.

Table 1: Summary of Spectrophotometric-Chemometric Methods

Parameter PCR Method PLS Method
Analytes Antazoline (AN) & Naphazoline (NP) Antazoline (AN) & Naphazoline (NP)
Wavelength Range 200 - 400 nm 200 - 400 nm
Spectral Interval 1 nm 1 nm
Optimal Components 6 5
% Recovery (AN) 103.2 ± 2.3 104.9 ± 0.7
% Recovery (NP) 100.8 ± 3.3 101.8 ± 3.5
Key Advantage Resolves severe spectral overlap without separation Resolves severe spectral overlap without separation

Data derived from validation results applied to a commercial pharmaceutical product [1].

Table 2: Summary of HPLC Method for Excipient Analysis

Parameter Specification
Analyte Benzalkonium Chloride (C-12 & C-14 homologs)
Formulation Ophthalmic solutions containing Antazoline/Tetrahydrozoline
Column HiQ-Sil C18 (4.6 mm x 150 mm, 5µm)
Mobile Phase Acetonitrile : Sodium Acetate Buffer (pH 5.0; 0.2 M) = 70 : 30 (v/v)
Detection Wavelength 262 nm
Linearity Range (C-12) 0.03 - 0.10 mg/ml (r² = 0.9999)
Linearity Range (C-14) 0.01 - 0.05 mg/ml (r² = 0.9979)

Method details as published for a specific HPLC application [2].

Analytical Workflow Visualization

The following diagram, defined using the DOT language, illustrates the standard workflow for developing and applying a chemometric model for Antazoline quantification, integrating the troubleshooting and protocol information above.

Antazoline_Chemometric_Workflow Start Start Method Development Prep Prepare Calibration Set (20 binary mixtures) Start->Prep Measure Measure UV-Vis Spectra (200-400 nm, Δλ=1 nm) Prep->Measure Model Build Chemometric Model (PCR or PLS) Measure->Model Validate Validate with Independent Set Model->Validate Analyze Analyze Real Sample Validate->Analyze Analyze->Measure  For New Sample Result Report Quantification Result Analyze->Result  Apply Model

Figure 1: Chemometric quantification workflow for Antazoline in mixtures.

This workflow shows the process from initial calibration to final analysis. The critical step is the construction of the PCR or PLS model, which allows you to bypass the challenge of spectral overlap [1].

Chemometric Data Processing Logic

For a deeper understanding of the data processing in the "Build Chemometric Model" step, the following diagram outlines the logical flow within the PCR/PLS algorithms.

Chemometric_Data_Logic SpectralData Spectral Data Matrix (Absorbance at each λ) Decomposition Data Decomposition (Extract Latent Variables) SpectralData->Decomposition NewVars New Variables (Scores & Loadings) Decomposition->NewVars Regression Regression Model NewVars->Regression Prediction Concentration Prediction Regression->Prediction CalibData Concentration Data (Known Conc. of AN & NP) CalibData->Regression

Figure 2: Logic of chemometric algorithms for concentration prediction.

The power of PCR and PLS lies in their ability to decompose the complex, overlapping spectral data into new, simpler variables (scores and loadings) that effectively capture the underlying patterns related to the concentration of each analyte [1].

References

Comparison of Analytical Methods for Antazoline and Tetryzoline

Author: Smolecule Technical Support Team. Date: February 2026

Method Name Principle of Operation Analytical Mode Linear Range (AN) Linear Range (TZ) Key Advantage / Note
Dual Wavelength Method [1] Measures absorbance difference at two wavelengths where the other component's absorbance is equal UV-Vis Spectrophotometry Information missing Information missing Minimal data manipulation [1]
Vierordt's Method [1] Solves simultaneous equations using absorbance & absorptivity at each drug's λmax UV-Vis Spectrophotometry Information missing Information missing A classical, straightforward method [1]
Ratio Difference Method [1] Measures amplitude difference in ratio spectra at two selected wavelengths UV-Vis Spectrophotometry Information missing Information missing Effective for binary mixtures [1]
Derivative of Ratio Spectra [1] Measures peak amplitude of the first derivative of the ratio spectra UV-Vis Spectrophotometry Information missing Information missing Good for resolving spectral overlap [1]
Ratio Subtraction (RSM) & Extended Ratio Subtraction (EXRSM) [2] RSM for TZ; EXRSM for components with extended spectra (like AN) UV-Vis Spectrophotometry 3.0–30.0 μg/mL 5.0–45.0 μg/mL Provides an alternative to liquid chromatography [2]
Synchronous Spectrofluorimetry with Derivative [3] Derivatization with Dansyl Chloride, followed by synchronous scanning & 2nd derivative treatment Spectrofluorimetry 0.5–12.0 μg/mL 0.5–10.0 μg/mL High sensitivity, green method [3]

Detailed Experimental Protocols

Here is a closer look at the procedures for some of the key methods.

Classical and Ratio Manipulation Spectrophotometry

The following workflow outlines the general steps for the classical and ratio-based methods used to analyze the binary mixture [1] [2].

G cluster_0 Method-Specific Processing Start Start Analysis Prep Prepare standard solutions of AN and TZ Start->Prep Scan Scan zero-order absorption spectra (D0) Prep->Scan PrepMix Prepare laboratory mixtures and sample solution Scan->PrepMix SubgraphCluster Method-Specific Processing PrepMix->SubgraphCluster DualW Dual Wavelength: Select two wavelengths for each drug where ΔA of the other is zero PrepMix->DualW Vierordt Vierordt's Method: Measure absorbance at λmax (248.0 nm for AN, 219.0 nm for TZ) PrepMix->Vierordt RatioDiff Ratio Difference: Divide D0 by TZ spectrum as divisor Measure Δ amplitude at 255.5 & 269.5 nm for AN PrepMix->RatioDiff DerRatio Derivative of Ratio: Divide D0 by AN spectrum as divisor Obtain 1st derivative (D1) Measure peak at 250.0 nm for AN and 224.0 nm for TZ PrepMix->DerRatio Calc Calculate concentrations using predetermined calibration curves DualW->Calc Vierordt->Calc RatioDiff->Calc DerRatio->Calc End Report Results Calc->End

Key Steps Explained [1]:

  • Solution Preparation: Prepare individual stock and working standard solutions of Antazoline HCl (AN) and Tetryzoline HCl (TZ). Laboratory-prepared mixtures and the pharmaceutical formulation sample are also prepared, often in the presence of the preservative Benzalkonium Chloride to establish specificity [1] [4].
  • Spectra Acquisition: Record the zero-order absorption spectra (D0) of all solutions [1].
  • Method-Specific Analysis:
    • Dual Wavelength: For each drug, two wavelengths are chosen where the difference in absorbance is zero for the other drug, thus canceling its interference [1].
    • Vierordt's Method: Uses the absorptivity values and absorbance measurements of both drugs at their respective λmax (248.0 nm for AN, 219.0 nm for TZ) to solve simultaneous equations [1].
    • Ratio Difference: The zero-order spectrum of the mixture is divided by the spectrum of one component (e.g., TZ). The difference in the amplitudes of this ratio spectrum at two carefully selected wavelengths is proportional to the concentration of the other component (AN), and vice versa [1].
    • Derivative of Ratio Spectra: The ratio spectrum (obtained similarly to the ratio difference method) is converted to its first derivative. The peak amplitude at a specific wavelength (e.g., 250.0 nm for AN) is then measured for quantification [1].
  • Calculation: The measured values (absorbance difference, ratio amplitude difference, or derivative peak amplitude) are used to calculate concentrations via previously constructed calibration curves [1].
Synchronous Spectrofluorimetry with Derivative Treatment

This method offers high sensitivity and is recognized for its green attributes [3]. The experimental workflow is as follows:

G Start Start Analysis Derivatize Derivatization React AN and TZ with Dansyl Chloride (DNS-Cl) Start->Derivatize ScanSync Synchronous Fluorescence Scan Obtain synchronous spectrum Derivatize->ScanSync MathProc Mathematical Processing Apply 2nd derivative transformation using software ScanSync->MathProc Measure Measure Peak Amplitudes AN: 556.5 nm TZ: 516.7 nm MathProc->Measure Calc Calculate concentrations via calibration curves (0.5–12.0 μg/mL for AN, 0.5–10.0 μg/mL for TZ) Measure->Calc End Report Results Calc->End

Key Steps Explained [3]:

  • Derivatization: React AN and TZ with dansyl chloride (DNS-Cl) to form highly fluorescent derivatives. The resulting derivatives are measured at emission wavelengths of 703.0 nm (for AN, excited at 350.0 nm) and 642.0 nm (for TZ, excited at 320.0 nm) [3].
  • Synchronous Scanning: The synchronous fluorescence spectrum is acquired, where both the excitation and emission monochromators are scanned simultaneously while keeping a constant wavelength difference between them [3].
  • Derivative Treatment: The synchronous fluorescence spectrum is processed to obtain the second derivative. This step helps resolve the overlapping signals of the two drugs and improves selectivity [3].
  • Measurement & Calculation: The amplitudes of the second derivative peaks at 556.5 nm for AN and 516.7 nm for TZ are measured and used for quantification against calibration curves [3].

Key Insights for Method Selection

  • Classical methods like Dual Wavelength and Vierordt's remain valid and effective, requiring minimal data processing, which can be advantageous for routine quality control [1].
  • Ratio-based methods (Ratio Difference, Derivative of Ratio Spectra, RSM, EXRSM) are powerful for resolving heavily overlapping spectra without physical separation, offering a good balance of simplicity and effectiveness [1] [2].
  • The Synchronous Spectrofluorimetric method is highly sensitive and aligns with Green Analytical Chemistry (GAC) principles by using water as a solvent and generating less waste, making it an environmentally friendly choice [3].
  • A critical consideration for ophthalmic formulations is the potential spectral interference from preservatives like Benzalkonium Chloride (BZC). The reviewed methods have been developed to account for and negate this interference [1] [4].

References

antazoline versus other antihistamines receptor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Receptor Selectivity

Antihistamines are classified by their selectivity for the Histamine H1 receptor and their tendency to interact with other biological targets. The table below summarizes the key differences between antazoline and other antihistamines.

Feature First-Generation Antihistamines (e.g., Antazoline, Diphenhydramine, Chlorpheniramine) Second-Generation & Newer Antihistamines (e.g., Desloratadine, Fexofenadine, Levocetirizine)
H1 Receptor Selectivity Low selectivity; primary action is on H1 receptors, but they frequently interact with other receptors [1]. High selectivity for the H1 receptor; minimal interaction with other receptor types [1].
Other Receptors Affected Muscarinic (acetylcholine), alpha-adrenergic, and serotonin receptors [1] [2]. Also, cardiac ion channels (e.g., hERG), leading to QT prolongation for some [3]. Minimal to no interaction with muscarinic, adrenergic, or serotonin receptors [1] [2]. Newer agents are designed to avoid cardiac channels like hERG [3].
Blood-Brain Barrier (BBB) Penetration High penetration, leading to central nervous system (CNS) effects like sedation, drowsiness, and impaired cognition [1] [2]. Limited or no penetration, making them non-sedating or minimally sedating [1] [3].
Mechanism of Action Inverse agonists that stabilize the H1 receptor in its inactive state [1] [3]. Inverse agonists with a similar core mechanism but different molecular interactions that enhance selectivity [3].

A structural understanding helps clarify why these selectivity differences exist. Research shows that while all H1-antihistamines act as inverse agonists, their specific binding interactions within the receptor's pocket determine their selectivity and side effect profile [1] [3].

The diagram below illustrates the shared mechanism of inverse agonism and the key structural difference that leads to the poor selectivity of first-generation drugs.

Diagram: Mechanism of H1 Receptor Inverse Agonism and Off-Target Binding. This diagram shows that both histamine and antihistamines bind to the H1 receptor, but have opposite effects. A key characteristic of first-generation antihistamines is their additional, undesired binding to other receptor types, which causes their typical side effects.

Unique Case: Antazoline's Antiarrhythmic Action

Antazoline stands out among first-generation antihistamines due to its pronounced class Ia antiarrhythmic properties [4] [5]. This has led to its use in some countries for the pharmacological cardioversion of recent-onset atrial fibrillation (AF), despite it not being approved for this use in the US [6].

  • Evidence of Efficacy: A large 2022 multicenter registry study (CANT II) found that antazoline was superior to amiodarone and comparable to propafenone in successfully converting AF to sinus rhythm [4]. A 2024 randomized double-blind study (AnProAF) further confirmed that intravenous antazoline has efficacy and safety comparable to propafenone, with a significantly faster median time to conversion (10 minutes vs. 30 minutes) [5].
  • Mechanism: Its antiarrhythmic effect is attributed to its action as a sodium channel blocker (Class Ia), which can prolong the action potential duration and the QTc interval, and reduce cardiac tissue excitability [5].
  • Safety Profile in Cardiology: While antazoline can prolong the QTc interval, the recent clinical studies reported a comparable risk of adverse events to other antiarrhythmic drugs like propafenone, with severe adverse events being relatively uncommon [4] [5]. However, it retains the general side effect potential of other first-generation antihistamines.

Experimental Protocols for Profiling

For researchers, profiling a compound's antihistamine activity and selectivity involves several established experimental tiers.

G Start 1. In Vitro Binding/ Functional Assays A a. Radioligand Binding (H1 Receptor Affinity, Ki) Start->A B b. Selectivity Screening (Muscarinic, Adrenergic, etc.) Start->B C c. Functional Assays (e.g., GTPγS, Ca2+ mobilization) Start->C D Cryo-Electron Microscopy (Cryo-EM) of Ligand-Receptor Complex Intermediate 2. Structural Analysis Intermediate->D E a. Isolated Tissue Bath (Guinea pig ileum contraction) Final 3. In Vivo & Ex Vivo Models Final->E F b. In Vivo Efficacy (e.g., histamine-induced bronchospasm) Final->F G c. CNS Activity Assessment (e.g., locomotor activity, sleep) Final->G

Diagram: Workflow for Profiling Antihistamine Activity and Selectivity. This workflow outlines the key experimental stages, from initial molecular screening to in vivo validation, used to determine a compound's potency, selectivity, and physiological effects.

  • In Vitro Binding and Functional Assays

    • Radioligand Binding Assays: These are used to determine a compound's affinity (Ki) for the human H1 receptor. Membranes from cells expressing the recombinant H1 receptor are incubated with a radioactive ligand (e.g., [3H]-mepyramine) and increasing concentrations of the test drug. The Ki is calculated from the IC50 value, which represents the concentration that displaces 50% of the radioactive ligand [1].
    • Receptor Selectivity Panels: The compound is screened against a panel of other GPCRs (e.g., muscarinic M1-M3, alpha-adrenergic, serotonin) at a single high concentration (e.g., 10 µM). Binding above a certain threshold (e.g., 50% inhibition of control binding) indicates potential off-target activity.
    • Functional Assays (Inverse Agonism): Cells expressing the H1 receptor are used to measure the inhibition of constitutive receptor signaling. This can be done via GTPγS binding assays to monitor G-protein activation or by measuring the inhibition of histamine- or constitutive receptor-mediated calcium release [1] [3].
  • Structural Analysis

    • Cryo-Electron Microscopy (Cryo-EM): This technique is used to determine high-resolution structures of the H1 receptor bound to the antihistamine of interest. The structure reveals the exact molecular interactions, such as how the drug stabilizes the receptor in its inactive state and which residues it contacts. This information is critical for understanding the structural basis of selectivity and for guiding the rational design of newer agents with improved profiles [3].
  • In Vivo and Ex Vivo Models

    • Ex Vivo Isolated Tissue Bath: A classic method where a segment of guinea pig ileum is suspended in an organ bath. Contractions are induced by histamine, and the ability of an antihistamine to inhibit this contraction is measured, providing a functional measure of potency in native tissue [1].
    • In Vivo Efficacy Models: These assess the ability of a drug to protect against histamine-induced effects in a whole animal, such as bronchoconstriction in guinea pigs.
    • CNS Activity Assessment: The propensity of a drug to cause sedation is evaluated by comparing its effects on locomotor activity or sleep in rodents after peripheral administration. A significant difference between the dose required for peripheral efficacy and the dose causing CNS depression indicates a favorable non-sedating profile [1].

Conclusion for Researchers

For drug development, this case highlights that while improving H1 receptor selectivity and minimizing CNS penetration are primary goals (as seen with second-generation drugs), understanding and potentially exploiting off-target activities can also open unique therapeutic avenues.

References

antazoline emedastine histamine inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Potency & Efficacy Comparison

The table below summarizes key experimental data comparing the histamine H1 receptor inhibition potency of antazoline and emedastine.

Parameter Antazoline Emedastine Experimental Context
H1-Receptor Binding Affinity (Dissociation Constant, Kd) 32-39 nmol/L [1] 1-3 nmol/L [1] Ligand binding assays on human conjunctival epithelial cells [1].
Inhibition of Histamine-Stimulated PI Turnover (IC₅₀) Not precisely stated; significantly less potent than emedastine [1] 1-3 nmol/L [1] Measurement of phosphatidylinositol (PI) turnover in human conjunctival epithelial cells [1].
Inhibition of IL-6 Secretion (IC₅₀) Not precisely stated; significantly less potent than emedastine [1] 1-3 nmol/L [1] Cytokine (IL-6) secretion assay in human conjunctival epithelial cells [1].
Relative Potency (In Vivo) 1 (Reference) [2] [3] 5,813 times more potent [2] [3] Topical ocular inhibition of histamine-induced vascular permeability in guinea pigs, 30 mins post-dose [2] [3].
Functional vs. Binding Discrepancy Less potent in functional assays than predicted from binding affinity [1] Potency in functional assays aligns with high binding affinity [1] Comparison of H1-binding affinity vs. actual inhibition of cytokine secretion [1].
Key Mechanism Histamine H1-receptor antagonist [1] [4] Potent and highly selective Histamine H1-receptor antagonist [2] [5] Preclinical in vitro and in vivo studies [2] [5].

Detailed Experimental Protocols

The data in the table above is derived from several key experimental methodologies that are standard in pharmacology research.

  • Ligand Binding Assays

    • Objective: To determine the binding affinity of a drug (e.g., antazoline, emedastine) to the histamine H1 receptor.
    • Protocol Summary: Cell membranes containing the H1 receptor are incubated with a radioactively labeled H1 antagonist. The test drug is added in increasing concentrations to compete with the labeled ligand for receptor binding. The dissociation constant (Kd) is calculated, which represents the concentration of the drug needed to occupy 50% of the receptors. A lower Kd indicates higher affinity [1].
  • Phosphatidylinositol (PI) Turnover Assay

    • Objective: To measure a downstream functional response of H1 receptor activation.
    • Protocol Summary: Histamine binding to the H1 receptor activates phospholipase C, which breaks down phosphatidylinositol in the cell membrane. In this assay, cells are pre-labeled with a radioactive inositol tracer. After stimulation with histamine in the presence or absence of an antagonist, the water-soluble inositol phosphates (IPs) are separated from the membrane lipids using ion-exchange chromatography and quantified. The inhibition of IP production by a drug reflects its functional antagonism of the H1 receptor [1].
  • Cytokine Secretion Assay

    • Objective: To evaluate the anti-inflammatory potential of H1 antagonists beyond direct receptor blockade.
    • Protocol Summary: Human conjunctival epithelial cells are stimulated with histamine, which can trigger the production and release of pro-inflammatory cytokines like IL-6 and IL-8. The test drugs are added to the culture. The cytokine levels in the cell culture supernatant are then quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in cytokine secretion indicates an anti-inflammatory effect [1].
  • In Vivo Vascular Permeability Model

    • Objective: To assess the topical efficacy and duration of action in a live animal model.
    • Protocol Summary: Guinea pigs are administered the test drug (e.g., emedastine or antazoline) topically onto the eye. After a set time (e.g., 30 minutes), histamine is injected into the conjunctiva, causing localized vascular leakage and swelling. The extent of this permeability change is quantified by measuring the extravasation of a previously injected Evans blue dye. The drug concentration (ED₅₀) that inhibits this response by 50% is calculated and used for potency comparisons [2] [3].

Mechanisms and Signaling Pathways

The following diagram illustrates the cellular signaling pathway of histamine and the points of inhibition for H1 receptor antagonists like antazoline and emedastine.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binding Gq Gq Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Calcium Release IP3->CaRelease PKC PKC Activation DAG->PKC CytokineSecretion Cytokine Secretion (IL-6, IL-8) CaRelease->CytokineSecretion Stimulates VascularEffects Vascular Effects (Itching, Redness) CaRelease->VascularEffects Causes PKC->CytokineSecretion Stimulates PKC->VascularEffects Causes Antagonist H1 Antagonist (Emedastine, Antazoline) Antagonist->H1R Competitive Inhibition

This pathway highlights that both antazoline and emedastine work by competitively blocking the histamine H1 receptor. This prevents histamine from initiating the signaling cascade that leads to both the immediate allergic symptoms (itching, redness) and the later-phase inflammatory response (cytokine release) [1] [6] [4]. The core difference lies in their potency and selectivity at this receptor.

Key Comparative Insights

  • Emedastine is a Potent and Selective Specialist: The data consistently shows that emedastine is a highly potent and selective H1 antagonist. Its functional activity in cellular assays matches its high receptor binding affinity, and it demonstrates exceptional potency in animal models of allergic conjunctivitis [1] [2] [5].
  • Antazoline is a Less Potent Classic Antihistamine: Antazoline effectively blocks the H1 receptor but with significantly lower affinity and functional potency compared to emedastine. Its activity in functional assays is weaker than its binding data would predict, suggesting a more complex interaction profile [1].
  • Anti-inflammatory Potential is Not Solely Tied to H1-blockade: The study on human conjunctival epithelial cells revealed that a drug's antihistaminic potency does not perfectly predict its ability to inhibit pro-inflammatory cytokine secretion. This highlights the value of multi-faceted experimental approaches when evaluating drug candidates [1].

The experimental data clearly establishes emedastine as a superior antihistamine to antazoline in terms of H1 receptor inhibition potency and selectivity. This pharmacological profile supports its clinical use as a potent topical agent for relieving the symptoms of allergic conjunctivitis.

References

Comparison of Spectrophotometric Methods for Antazoline Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental data and performance metrics for various methods as reported in the literature.

Method Category Specific Method Name Analytes (Binary Mixture) Linear Range (µg/mL) Reported Accuracy (% Recovery) Key Performance Metrics
Classical Methods Dual Wavelength [1] [2] AN and Tetryzoline (TZ) Information missing Information missing Successfully applied to commercial dosage form; simple, minimal data manipulation [1] [2].
Vierordt's Method (Simultaneous Equation) [1] [2] AN and Tetryzoline (TZ) Information missing Information missing Suitable for devices without advanced software; uses absorptivity values at λmax [1] [2].
Ratio Spectra Methods Ratio Difference [1] [2] AN and Tetryzoline (TZ) Information missing Information missing Requires division and derivatization steps; effective for severely overlapping spectra [1] [2].
First Derivative of Ratio Spectra [1] [2] AN and Tetryzoline (TZ) Information missing Information missing Measures peak amplitudes of derivative ratio spectra [1] [2].

| | Ratio Subtraction (RSM) & Extended Ratio Subtraction (EXRSM) [3] | AN and Tetrahydrozoline (TZ) | AN: 3.0-30.0 TZ: 5.0-45.0 | Information missing | Linear calibration curves; successfully applied to combined dosage form without pre-separation [3]. | | Chemometric Methods | Partial Least Squares (PLS) & Principal Component Regression (PCR) [4] | AN and Naphazoline (NP) | AN: 60-150 mg/L NP: 2.0-40 mg/L | PLS: AN 104.9% ± 0.73, NP 101.8% ± 3.5 PCR: AN 103.2% ± 2.3, NP 100.8% ± 3.3 | Resolves severe spectral overlap; high accuracy and precision matching HPLC results [4]. |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies behind the compared techniques.

Classical Spectrophotometric Methods

These methods are foundational and rely on direct measurements of absorbance without complex mathematical transformations of the spectral data [2].

  • Dual Wavelength Method: This approach selects two wavelengths for each drug. The difference in absorbance is measured for one component, while the two wavelengths are chosen so that this difference is zero for the other component, thus canceling its interference [1] [2].
  • Vierordt's Method (Simultaneous Equation Method): This method uses the absorptivity values of both pure drugs at their respective absorbance maxima (λmax). For AN and TZ, these are typically at 248.0 nm and 219.0 nm. The concentrations in a mixture are then determined by solving a set of simultaneous equations based on the measured absorbance and the known absorptivities [1] [2].
Ratio Spectra Methods

These are more modern techniques that involve dividing the absorption spectrum of the mixture by the spectrum of a standard concentration of one of the components. This manipulation simplifies the resolution of overlapping spectra [1] [3].

  • Ratio Subtraction Method (RSM) & Extended Ratio Subtraction Method (EXRSM):
    • Spectra Acquisition: Record the UV absorption spectra of the standard solutions of individual components and the binary mixture over an appropriate range (e.g., 200-400 nm).
    • Division Step: Divide the absorption spectrum of the mixture by a spectrum of a standard solution of one component (a "divisor") to obtain the ratio spectrum.
    • Subtraction Step: In RSM, the constant resulting from the contribution of the divisor component in the ratio spectrum is subtracted. This allows the determination of the second component directly from the corrected spectrum. EXRSM extends this principle to handle more challenging spectral overlaps by using the characteristics of the ratio spectrum itself to determine the first component, eliminating the need for a separate calibration curve for it [3].
Chemometric Methods (PLS & PCR)

These multivariate calibration techniques use full spectral data to build predictive models, making them powerful for analyzing complex mixtures with severe overlap [4].

  • Preparation of Calibration Set: A training set of 20 or more synthetic mixtures with known concentrations of AN and the other component (e.g., NP) within the expected range is prepared.
  • Spectral Measurement: The UV absorbance of all mixtures is measured across a range of wavelengths (e.g., 200-400 nm at 1 nm intervals), creating a data matrix.
  • Model Building: The concentration data (calibration set) and absorbance data (spectral matrix) are processed using PLS or PCR algorithms. These algorithms decompose the data to find relationships between spectral changes and concentration variations.
  • Model Validation: The optimum number of components for the model is determined via cross-validation. The model is then validated using an independent set of synthetic mixtures not included in the training set.
  • Sample Prediction: The absorbance spectrum of the unknown pharmaceutical sample (e.g., eye drops) is measured and introduced into the validated model to predict the concentrations of AN and the other component [4].

Method Selection Workflow

The following diagram illustrates a logical workflow to guide the selection of an appropriate analytical method based on your specific requirements.

Start Start: Analyze Antazoline in a Binary Mixture Q1 Does the mixture have severely overlapping spectra? Start->Q1 Q2 Is sophisticated software for multivariate analysis available? Q1->Q2 Yes Classical Classical Methods (Dual Wavelength, Vierordt's) Q1->Classical No Ratio Ratio Spectra Methods (Ratio Difference, EXRSM/RSM) Q2->Ratio No Chemometric Chemometric Methods (PLS, PCR) Q2->Chemometric Yes Q3 Are you prioritizing simplicity and minimal data processing? Q3->Classical Yes Q3->Ratio No End Proceed with Method Validation and Analysis Classical->End Ratio->End Chemometric->End

Key Considerations for Method Selection

When deciding on a method, consider these practical aspects:

  • Simplicity and Infrastructure: Classical methods are straightforward and can be performed on basic spectrophotometers without specialized software, making them suitable for routine quality control with simpler mixtures [1] [2].
  • Handling Complex Mixtures: For mixtures with significant spectral overlap, Ratio Spectra methods and Chemometric models (PLS/PCR) are far more effective. Chemometric methods, in particular, use the entire spectral information for higher accuracy and are considered a green analytical approach as they can reduce the need for solvents and separation steps [4].
  • Validation is Crucial: Regardless of the chosen method, it must be properly validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness to ensure the results are reliable [1] [3] [4].

References

antazoline ranolazine atrial fibrillation efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile at a Glance

Feature Antazoline Ranolazine
Primary Indication Rapid cardioversion of recent-onset AF (<48 hours) [1] [2] [3] Prevention of AF; conversion of AF (often as add-on therapy) [4] [5] [6]
Common Clinical Setting Emergency department [2] [3] Post-cardiac surgery; patients with structural heart disease [4] [5] [6]
Typical Route Intravenous (IV) bolus [1] [2] [3] Oral [4] [5] [6]
Reported Efficacy 68-85% conversion to sinus rhythm [2] [3] 34-56% reduction in post-operative AF risk; effective as add-on to amiodarone [4] [5] [6]
Mechanism of Action Class Ia antiarrhythmic (sodium channel blocker); prolongs atrial refractory period [1] [2] Inhibits late sodium current and peak INa; atrial-selective action [5] [6]
Onset of Action Rapid (within minutes, median ~16 minutes) [1] [3] Varies by formulation and use case [5]
Common Safety Profile Generally good; mild hypotension, hot flushes [1] [2] Generally good; well-tolerated even in patients with structural heart disease [5] [6]

Detailed Experimental Data and Protocols

For researchers, the specific methodologies from key studies provide critical context for the data.

Antazoline for Rapid Cardioversion

The efficacy data for antazoline largely comes from real-world registries and retrospective analyses conducted in emergency settings [2] [3].

  • Dosing Regimen: Administered intravenously, typically as slow bolus injections of 50-100 mg every 3-5 minutes, up to a maximum cumulative dose of 250-300 mg, or until conversion to sinus rhythm [1] [2] [3].
  • Efficacy Endpoint: Successful conversion was defined as a return to sinus rhythm confirmed by a 12-lead ECG during the observation period (usually up to 12 hours) [1] [3].
  • Supporting Data: One large multicenter registry (CANT II Study) of 1365 patients found that antazoline monotherapy was superior to amiodarone (78.3% vs. 66.9% conversion rate) and comparable to propafenone [3]. Another study showed similar efficacy and safety in patients aged 75 years or older [2].
Ranolazine for Prevention and Conversion

The evidence for ranolazine spans meta-analyses of its use for prevention and as an add-on therapy.

  • Prevention of Post-Operative AF (POAF):
    • Protocol: In studies, ranolazine was often initiated pre-operatively (e.g., 1000 mg twice daily) and continued post-operatively for up to 14 days [4] [6].
    • Outcome: A meta-analysis found that adding ranolazine to standard therapy reduced the risk of POAF by 56% (Risk Ratio 0.44) compared to standard therapy alone [4].
  • Conversion of AF (Add-on Therapy):
    • Protocol: In patients with left ventricular systolic dysfunction, ranolazine was used in combination with IV amiodarone. Doses varied, including oral (e.g., 1000 mg) or IV administration [5].
    • Outcome: The add-on strategy significantly increased the rate of sinus rhythm restoration (RR 2.87) and shortened the time to conversion by approximately 2.5 hours compared to amiodarone alone [5].
    • "Pill-in-the-Pocket" Approach: Exploratory studies suggest a single high dose of oral ranolazine (2000 mg) can effectively convert recent-onset AF [6] [7].

Mechanisms of Action

Understanding the distinct pharmacological pathways of these drugs is key for application in drug development.

G Atrial_Cell Atrial Myocyte SR Sinus Rhythm AF Atrial Fibrillation Na_Channel Fast Sodium Channel (Peak INa) APA ↓ Action Potential Amplitude Na_Channel->APA CV ↓ Conduction Velocity Na_Channel->CV Late_Na Late Sodium Current (Late INa) Ca_Load ↓ Intracellular Calcium Loading Late_Na->Ca_Load IKr Potassium Channel (IKr) ERP ↑ Effective Refractory Period IKr->ERP APA->ERP Contributes to CV->ERP Contributes to ERP->SR Promotes ERP->SR EAD Suppression of Triggered Activity EAD->SR Promotes Ca_Load->EAD Antazoline Antazoline (Class Ia) Antazoline->Na_Channel Inhibits Ranolazine Ranolazine (Multi-Channel) Ranolazine->Na_Channel Inhibits Ranolazine->Late_Na Inhibits Ranolazine->IKr Inhibits

The diagram above illustrates the different pathways through which each drug exerts its antiarrhythmic effects.

  • Antazoline acts primarily as a sodium channel blocker (Class Ia). It reduces the amplitude and phase 0 of the cardiac action potential, leading to slowed conduction velocity and a prolonged refractory period in the atria, which helps terminate re-entrant circuits maintaining AF [1] [2].
  • Ranolazine has a multi-channel blocking profile. Its key actions include:
    • Inhibition of the late sodium current, which reduces intracellular calcium loading and thereby suppresses triggered activity (early and delayed afterdepolarizations) that can initiate AF [5] [6].
    • Blockade of the peak sodium current and the rapid delayed rectifier potassium current (IKr). This combined action prolongs the atrial effective refractory period in a use-dependent manner, making it harder for rapid, chaotic electrical activity to sustain itself [5] [6].

Interpretation and Research Implications

  • Evidence Quality: Much of the compelling data for both drugs, particularly antazoline, comes from retrospective analyses and single or multi-center registries [2] [3]. While the results are consistent and promising, they are considered hypothesis-generating. Large, multicenter, randomized controlled trials (RCTs) are needed to conclusively establish their roles and safety in specific populations [1] [4] [5].
  • Choosing for Development: The choice between these compounds in a research or development context should be guided by the target indication.
    • Antazoline is a strong candidate for development as a rapid-onset IV cardioversion agent, potentially filling a need for a fast-acting drug safer in structural heart disease than Class Ic agents [3].
    • Ranolazine offers a versatile profile for chronic prevention, especially post-surgery, and as a synergistic add-on therapy to reduce the burden of amiodarone. Its oral formulation and good safety profile in heart disease are significant advantages [5] [6].

References

validation against reference method antazoline pharmaceutical forms

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Antazoline

Method Compared Against (Reference Method) Key Performance Data Application in Formulation

| Chemometric UV/Vis (PLS & PCR) [1] | Reference HPLC method [1] | Accuracy (% Recovery): 104.9% (PLS) & 103.2% (PCR) for AN. Linearity: 60-150 mg/L for AN. [1] | Eye drops (with Naphazoline) [1] | | Stability-Indicating HPLC [2] | Not explicitly stated; validated per ICH guidelines [2] | Accuracy (% Recovery): 97.9 - 102.7%. Precision (RSD%): < 0.92%. [2] | Ophthalmic solutions (with Tetrahydrozoline) [2] | | Spectrofluorimetric [3] | Official methods (statistically equivalent) [3] | Linearity: 0.5-12.0 µg/mL for AN. Greenness: Assessed as a green method. [3] | Ophthalmic formulation (with Xylometazoline) [3] | | Ratio Subtraction UV/Vis (EXRSM & RSM) [4] | Classical two-wavelength method; proposed as an alternative to LC [4] | Linearity: 3.0-30.0 µg/mL for AN. Validation: Per ICH requirements. [4] | Pharmaceutical form (with Tetrahydrozoline) [4] | | RP-HPLC [5] | Spectrophotometric method (no significant difference found) [5] | Linearity: 2.01-7.5 µg/mL for AN. LOD: 0.66 µg/mL. [5] | Pharmaceutical pomade (with multiple other actives) [5] |

Detailed Experimental Protocols

For researchers seeking to implement or evaluate these methods, here are the detailed experimental protocols for two key approaches: the robust Stability-Indicating HPLC and the sophisticated Chemometric UV/Vis method.

Stability-Indicating HPLC Method

This method is detailed for simultaneous determination of Antazoline (ANT) and Tetrahydrozoline (TET) in ophthalmic solutions and is fully validated per ICH guidelines, making it suitable for stability studies [2].

  • Chromatographic Conditions:

    • Column: Kinetex C18 (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase: 0.05% Trifluoroacetic acid in water (pH adjusted to 3.0 with NaOH) and Acetonitrile (37:63, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 215 nm.
    • Injection Volume: 10 µL.
    • Temperature: Room temperature [2].
  • Workflow: The analytical process involves preparing standard and sample solutions, setting up the HPLC system with the specified parameters, injecting the solutions, and analyzing the chromatograms for quantification.

Start Start HPLC Analysis A Prepare Standard & Sample Solutions Start->A B Set HPLC Parameters: - C18 Column - Mobile Phase - Flow: 1.0 mL/min - Detection: 215 nm A->B C Inject Solution (10 µL) B->C D Perform Chromatographic Separation C->D E Detect & Record UV Signal D->E F Analyze Chromatogram for Quantification E->F End End Analysis F->End

Chemometric UV/Vis Method (PLS & PCR)

This method is ideal for the rapid, simultaneous determination of Antazoline (AN) and Naphazoline (NP) in eye drops without a prior separation step, overcoming significant spectral overlap [1].

  • Instrumentation & Software:

    • UV-vis spectrophotometer.
    • Data analysis using MATLAB with PLS_Toolbox [1].
  • Procedure:

    • Training Set Preparation: Prepare 20 binary mixture solutions of AN and NP within the concentration range of 60-150 mg/L for AN and 2.0-40 mg/L for NP.
    • Spectral Acquisition: Record absorbance spectra of all solutions between 200-400 nm at 1 nm intervals.
    • Model Calibration: Use the absorbance (x-block) and concentration data (y-block) to build the PCR and PLS calibration models. The optimal number of components is five for PLS and six for PCR.
    • Model Validation: Validate the prediction ability of the models using an independent set of six synthetic binary mixtures [1].

Start Start Chemometric Analysis A Prepare Training Set (20 Binary Mixtures) Start->A B Acquire UV Spectra (200-400 nm) A->B C Build Calibration Model (PLS/PCR) B->C D Validate Model with Independent Mixtures C->D E Predict Concentrations in Unknown Samples D->E End End Analysis E->End

Application and Selection Guide

When selecting a method for your project, consider the following insights from the research:

  • For Routine Quality Control and Simplicity: The Chemometric UV/Vis methods (PLS/PCR) and Ratio Subtraction methods offer rapid, low-cost analysis without the need for expensive solvents or chromatographic separation, making them highly efficient for labs with the required software [1] [4].
  • For Stability Studies and Specificity: The Stability-Indicating HPLC method is the definitive choice. Its ability to separate Antazoline from other components and degradation products is crucial for assessing product shelf-life and purity [5] [2].
  • For Enhanced Sensitivity and Green Chemistry: The Spectrofluorimetric method provides high sensitivity and is recognized as an environmentally friendly ("green") alternative, which is an increasingly important factor in modern analytical chemistry [3].

References

antazoline metabolite profiling comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites of Antazoline

The following table summarizes the metabolites of Antazoline (ANT) as identified in a 2020 study using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The main Phase I metabolites are M1 and M2, with several Phase II conjugates also characterized [1].

Metabolite ID Biotransformation Reaction Key Fragments / Notes
M1 Cleavage of C-N bond, removal of phenyl [1]. Main Phase I metabolite [1].
M2 Hydroxylation in the para position of the phenyl substituent [1]. Main Phase I metabolite; potential for different pharmacological activity [1].
M3 M2 conjugated with glucuronic acid (O-glucuronide) [1]. -
M4 ANT directly conjugated with glucuronic acid (N-glucuronide) [1]. -
M5 M2 conjugated with glucuronic acid (N-glucuronide) [1]. -
M6 M2 hydroxylated and then glucuronidated and methylated [1]. -
MW351 M1 conjugated with glucuronic acid (N-glucuronide) [1]. -
MW361 M2 conjugated with sulfuric acid (sulfate) [1]. -
MW475 M2 with cleaved imidazole ring, hydrated, and conjugated with glucuronic acid [1]. -
MW485 A Phase I metabolite, methylated and glucuronidated [1]. -
MW487b M2 hydroxylated, then glucuronidated and methylated [1]. -

Analytical Methods for Metabolite Profiling

The table below compares two advanced analytical techniques used in the extraction and determination of antazoline and its key metabolite, hydroxyantazoline (ANT-OH).

Method Application & Objective Core Principle / Material Key Performance Metrics / Advantages

| Magnetic MIP-DSPE [2] | Extraction of ANT & ANT-OH from human plasma prior to LC-MS analysis. | Uses core-shell magnetic nanoparticles with molecularly imprinted polymers (MIPs) for highly selective recognition of ANT and ANT-OH. | - Heterogeneous binding sites for ANT-OH (Kd(1)=0.319 µg/L, Bmax(1)=0.240 µg/g; Kd(2)=34.6 µg/L, Bmax(2)=5.82 µg/g).

  • High selectivity for target molecules in complex biological matrices. | | NASSAM [3] | Simultaneous determination of antazoline and naphazoline in commercial eye drops. | A spectrophotometric technique that uses the net analyte signal concept to resolve spectral overlays of analytes without full calibration. | - Concentration ranges: Antazoline 0.05-8.0 mg/mL; Naphazoline 0.2-60.0 mg/mL.
  • Simplified analysis by eliminating calibration steps. |

ADME Parameters and PBPK Modeling

Recent research has focused on characterizing Antazoline's ADME (Absorption, Distribution, Metabolism, Excretion) parameters to build a Physiologically Based Pharmacokinetic (PBPK) model. Key in vitro findings are summarized below [4] [5].

Parameter Finding / Value Experimental System / Note
Protein Binding Fraction unbound (fu) = 0.586 (less than 50% bound) [4] [5]. Human plasma; control (Warfarin) showed >99% binding, validating the method [4] [5].
Blood/Plasma Ratio 1.18 [5] Slight preference for blood cells [5].
Metabolic Stability Hepatocytes CL~int~: 21.1 µL/min/10⁶ cells; HLM CL~int~: 97.4 µL/min/mg [4] [5]. Human hepatocytes (HH) & Human liver microsomes (HLM) [4] [5].
Primary CYP Enzymes CYP2D6 (major), CYP2C19 (minor) [1] [4]. cDNA-expressed human CYP enzymes (Bactosomes). Half-life with CYP2D6 was 0.56 min, vs. 51 min with CYP2C19 [4] [5].
Phase II Metabolism No significant glucuronidation observed for tested UGT isoforms (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) [4] [5]. Recombinant UGT enzymes [4] [5].

Visualizing Antazoline's Metabolic Pathway

Based on the identified metabolites, the primary metabolic pathways of antazoline can be visualized as follows. Glucuronidation is the leading Phase II reaction [1].

ANT Antazoline (Parent) M1 M1 Metabolite (De-phenylated) ANT->M1 Phase I Cleavage M2 M2 Metabolite (Hydroxylated) ANT->M2 Phase I Hydroxylation M4 M4 (N-glucuronide) ANT->M4 Phase II Direct N-glucuronidation MW351 MW351 (M1 glucuronide) M1->MW351 Phase II N-glucuronidation M3 M3 (O-glucuronide) M2->M3 Phase II O-glucuronidation M5 M5 (N-glucuronide) M2->M5 Phase II N-glucuronidation MW361 MW361 (M2 sulfate) M2->MW361 Phase II Sulfation

This diagram illustrates that antazoline undergoes two primary Phase I transformations: rapid hydroxylation (mainly via CYP2D6) to form M2, and cleavage to form M1. These products then undergo various Phase II conjugations, predominantly glucuronidation, to form water-soluble metabolites for excretion [1] [4].

Research Gaps and Future Directions

The existing data provides a foundational understanding, but several areas require further investigation to enable a comprehensive comparative guide:

  • Metabolite Activity: The pharmacological activity and potential antiarrhythmic or toxic effects of the metabolites (especially the hydroxylated M2) remain unknown and are a key area for future research [1].
  • Direct Method Comparisons: The current literature lacks studies that directly compare the performance (e.g., recovery, sensitivity, specificity) of different extraction and analytical methods like Magnetic MIP-DSPE and NASSAM on the same sample set.
  • Clinical Correlations: More data is needed to link specific metabolite concentrations (exposure) to the drug's electrophysiological effects (prolongation of P wave, QRS, QT/QTc) in patients [4].

References

cross-laboratory validation antazoline analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Antazoline

Method Type Key Compounds Determined Separation/ Analysis Details Linear Range (ANT HCl) LOD (ANT HCl) Key Validation Results

| UV/Vis with Multivariate Calibration [1] | Antazoline (AN), Naphazoline (NP) | Spectral range 200-400 nm; PCR & PLS algorithms | Not specified (concentration ranges for calibration set: 60–150 mg/L for AN) [1] | Not specified | Accuracy (% Recovery): • PCR: 103.2 ± 2.3 (AN), 100.8 ± 3.3 (NP) • PLS: 104.9 ± 0.73 (AN), 101.8 ± 3.5 (NP) Agreement: Results showed excellent agreement with a reference HPLC method. [1] | | Stability-Indicating RP-HPLC [2] | EPD, NPZ, ANT, CLO | Column: Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm) Mobile Phase: 15 mM Phosphate buffer (pH 3.0):Methanol (Gradient) Flow Rate: 0.6 mL/min Detection: 210 nm | 2.01 - 7.5 μg/mL [2] | 0.66 μg/mL [2] | The method was validated and results were compared with a spectrophotometric method; no significant differences were found between the two methods. [2] | | Derivative Spectrophotometry [2] | EPD, NPZ, ANT, CLO | ANT Measurement: First-order derivative amplitude at 254 nm (n=13) CLO Measurement: Colorimetric detection at 540 nm | 2.79 - 30 μg/mL [2] | 0.92 μg/mL [2] | Method was validated for the simultaneous determination of all four components in a pharmaceutical pomade. [2] |

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies for the key techniques cited.

Spectrophotometric Method with Multivariate Calibration (PCR/PLS) [1]

This method is designed for analyzing antazoline and naphazoline in mixtures without physical separation.

  • Instrumentation: UV-vis double-beam spectrophotometer with 1.0-cm quartz cells.
  • Software: PLS Toolbox 4.0 and Matlab 7.0.4 for chemometric analysis.
  • Procedure:
    • A training set of 20 synthetic binary mixtures of AN and NP within specific concentration ranges is prepared.
    • Absorbance of all mixtures is measured in the wavelength range of 200–400 nm at 1 nm intervals.
    • The absorbance data (X-block) and concentration data (Y-block) are used to build Principal Component Regression (PCR) and Partial Least Squares (PLS) calibration models.
    • The optimal number of components for the models is determined via cross-validation (leave-one-out procedure), found to be 6 for PCR and 5 for PLS.
    • The models are validated using an independent set of 6 synthetic mixtures and 3 samples from a commercial eye drop product.
Stability-Indicating RP-HPLC Method [2]

This method separates and quantifies antazoline alongside three other active ingredients and is stability-indicating.

  • Instrumentation: HPLC system with UV detector.
  • Chromatographic Conditions:
    • Column: Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm)
    • Column Temperature: 40°C
    • Mobile Phase: Binary gradient of 15 mM phosphate buffer (pH 3.0) and methanol
    • Flow Rate: 0.6 mL min⁻¹
    • Detection Wavelength: 210 nm
    • Injection Volume: Not specified in the abstract.
  • Procedure:
    • Stock and standard solutions of all four analytes are prepared.
    • The method is optimized using a gradient elution program (specific details are in the full article).
    • The method is validated for linearity, LOD, LOQ, accuracy, precision, and specificity, proving its stability-indicating nature.

Workflow Diagrams

The following diagrams outline the general workflows for the two main analytical approaches described.

HPLC_Workflow Start Sample Preparation (Pharmaceutical Formulation) A HPLC Analysis Start->A B Chromatographic Separation A->B C UV Detection (210 nm) B->C D Data Analysis & Quantification C->D End Validation vs. Reference Method D->End

Figure 1: Stability-Indicating RP-HPLC Method Workflow

Multivariate_Workflow Start Prepare Training Set (Synthetic Mixtures) A UV-Vis Spectral Scan (200-400 nm) Start->A B Build Multivariate Model (PCR or PLS) A->B C Model Validation (Independent Set) B->C D Analyze Pharmaceutical Product (Test Set) C->D End Compare Results with Reference HPLC Method D->End

Figure 2: Multivariate Spectrophotometric Calibration Workflow

Insights for Method Comparison

  • Technique Selection: The RP-HPLC method is a direct, stability-indicating approach suitable for complex mixtures and is a common reference standard [1] [2]. The multivariate spectrophotometric method offers a rapid, cost-effective alternative that avoids chemical separation steps, though it requires specialized software for data analysis [1].
  • Scope of Current Data: The available experimental data primarily covers methods for quantifying antazoline in final pharmaceutical products (eye drops, pomade). Information on cross-laboratory validation or methods for biological matrices (like plasma) was not identified in these search results.

References

×

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

301.1345753 Da

Monoisotopic Mass

301.1345753 Da

Heavy Atom Count

21

UNII

FP8Q8F72JH

Related CAS

91-75-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Allergic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

2508-72-7

Wikipedia

Antazoline hydrochloride

Dates

Last modified: 09-12-2023

Clinical effectiveness and safety of antazoline-based therapy in patients with stable coronary artery disease undergoing pharmacological cardioversion of short-duration atrial fibrillation in the emergency department

Michal M Farkowski, Aleksander Maciag, Malgorzata Zurawska, Ilona Kowalik, Hanna Szwed, Mariusz Pytkowski
PMID: 30281920   DOI: 10.1111/1755-5922.12469

Abstract

Options for a pharmacological cardioversion (CV) of short-duration atrial fibrillation (AF) in patients with a stable coronary artery disease (CAD) are limited to amiodarone or vernakalant. Antazoline has been reported to achieve high rates of AF conversion to sinus rhythm, but data on its effectiveness and, more importantly, safety in stable CAD patients, have been sparse.
To assess the effectiveness and safety of antazoline-based therapy in patients with a stable CAD undergoing pharmacological CV of short-duration AF in the emergency department (ED).
A retrospective case-control study. We conducted an analysis of medical records of patients with a stable CAD undergoing CV of short duration (≤48 hours) AF in the ED using intravenous antazoline. The main endpoints of the study were successful cardioversion of AF and hospitalization due to the adverse effects (AE) of the treatment. Between 2008 and 2012, out of 548 CVs, antazoline was administered 334 times: 138 in CAD and 196 in the control group. Patients in the CAD group were older and had more comorbidities than controls; 65 patients had had a history of myocardial infarction (MI). In CAD group, the effectiveness was higher (82.6% vs 63.8%, RB: 1.30 [95% CI: 1.14-1.48], P = 0.0002) and the hospitalization rate due to AE was similar (1.4% vs 4.1%, RR: 0.36 [95% CI: 0.08-1.65], P = 0.2054) to the control group. Among patients with CAD, a history of MI did not influence the effectiveness or safety of the CV (P = 0.2252 and P = 1.0000, respectively).
In selected patients with a stable CAD, even with a history of MI, antazoline-based CV of short-duration AF may be an effective and safe therapeutic option.


Novel naphthyloxy derivatives - Potent histamine H

Dorota Łażewska, Maria Kaleta, Stefanie Hagenow, Szczepan Mogilski, Gniewomir Latacz, Tadeusz Karcz, Annamaria Lubelska, Ewelina Honkisz, Jadwiga Handzlik, David Reiner, Grzegorz Satała, Barbara Filipek, Holger Stark, Katarzyna Kieć-Kononowicz
PMID: 29681486   DOI: 10.1016/j.bmc.2018.04.023

Abstract

A series of 1- and 2-naphthyloxy derivatives were synthesized and evaluated for histamine H
receptor affinity. Most compounds showed high affinities with K
values below 100 nM. The most potent ligand, 1-(5-(naphthalen-1-yloxy)pentyl)azepane (11) displayed high affinity for the histamine H
receptor with a K
value of 21.9 nM. The antagonist behaviour of 11 was confirmed both in vitro in the cAMP assay (IC
= 312 nM) and in vivo in the rat dipsogenia model (ED
= 3.68 nM). Moreover, compound 11 showed positive effects on scopolamine induced-memory deficits in mice (at doses of 10 and 15 mg/kg) and an analgesic effect in the formalin test in mice with ED
= 30.6 mg/kg (early phase) and ED
= 20.8 mg/kg (late phase). Another interesting compound, 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine (13; H
R K
= 53.9 nM), was accepted for Anticonvulsant Screening Program at the National Institute of Neurological Disorders and Stroke/National Institute of Health (Rockville, USA). The screening was performed in the maximal electroshock seizure (MES), the subcutaneous pentylenetetrazole (scPTZ) and the 6-Hz psychomotor animal models of epilepsy. Neurologic deficit was evaluated by the rotarod test. Compound 13 inhibited convulsions induced by the MES with ED
of 19.2 mg/kg (mice, i.p.), 17.8 (rats, i.p.), and 78.1 (rats, p.o.). Moreover, 13 displayed protection against the 6-Hz psychomotor seizures (32 mA) in mice (i.p.) with ED
of 33.1 mg/kg and (44 mA) ED
of 57.2 mg/kg. Furthermore, compounds 11 and 13 showed in vitro weak influence on viability of tested cell lines (normal HEK293, neuroblastoma IMR-32, hepatoma HEPG2), weak inhibition of CYP3A4 activity, and no mutagenicity. Thus, these compounds may be used as leads in a further search for histamine H
receptor ligands with promising in vitro and in vivo activity.


Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study

Maciej T Wybraniec, Wojciech Wróbel, Katarzyna Wilkosz, Karolina Wrona, Karolina Bula, Katarzyna Mizia-Stec
PMID: 30371270   DOI: 10.1161/JAHA.118.010153

Abstract

Background Antazoline mesylate represents an antihistamine capable of rapid and safe cardioversion of atrial fibrillation, yet evidence concerning its efficacy in comparison to other medications is insufficient. The study aimed to evaluate the success rate and safety of pharmacological cardioversion of atrial fibrillation with intravenous antazoline ( CANT [Cardioversion With Antazoline Mesylate] study) in the setting of the emergency department. Methods and Results After reviewing 1984 medical records, 450 eligible patients (22.7%) with short-duration atrial fibrillation subject to pharmacological cardioversion were enrolled in a retrospective observational analysis. The choice of antiarrhythmic drug was left to the discretion of the attending physician. The primary end point was successful cardioversion in the emergency department. The safety end point comprised bradycardia <45 bpm, hypotension, syncope, or death. The study population (mean age, 65.5±11.9 years; 52.9% females) was characterized by a median atrial fibrillation episode duration of 10 hours. Antazoline, alone or in combination, was administered in 24.2% (n=109) and 40% (n=180), respectively; amiodarone was administered in 46.7% and propafenone in 9.3%, while ≥2 antiarrhythmic drugs were administered in 19.8% of patients. Antazoline had the highest success rate of pharmacological cardioversion among all drugs (85.3%), which was comparable with propafenone (78.6%; relative risk, 1.09, 95% confidence interval, 0.91-1.30; P=0.317) and higher than amiodarone treatment (66.7%; relative risk, 1.28, 95% confidence interval, 1.13-1.45; P<0.001; number needed to treat, 5.4). The rate of cardioversion with antazoline alone was higher than combined amiodarone and/or propafenone (68.1%; relative risk, 1.25; 95% confidence interval, 1.12-1.40, P=0.0001). No safety end points were reported in the antazoline group, while 5 incidents occurred in the non-antazoline cohort ( P=0.075). Conclusions Antazoline represents an efficacious and safe method of pharmacological cardioversion in a real-life setting.


Magnetic Core-Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma-Material Characterization, Theoretical Analysis and Pharmacokinetics

Joanna Giebułtowicz, Natalia Korytowska, Monika Sobiech, Sebastian Polak, Barbara Wiśniowska, Roman Piotrowski, Piotr Kułakowski, Piotr Luliński
PMID: 33915912   DOI: 10.3390/ijms22073665

Abstract

The aim of this study was to develop magnetic molecularly imprinted nano-conjugate sorbent for effective dispersive solid phase extraction of antazoline (ANT) and its metabolite, hydroxyantazoline (ANT-OH) in analytical method employing liquid chromatography coupled with mass spectrometry method. The core-shell material was characterized in terms of adsorption properties, morphology and structure. The heterogeneous population of adsorption sites towards ANT-OH was characterized by two K
and two B
values: K
(1) = 0.319 µg L
and B
(1) = 0.240 μg g
, and K
(2) = 34.6 µg L
and B
(2) = 5.82 μg g
. The elemental composition of magnetic sorbent was as follows: 17.55, 37.33, 9.14, 34.94 wt% for Si, C, Fe and O, respectively. The extraction protocol was optimized, and the obtained results were explained using theoretical analysis. Finally, the analytical method was validated prior to application to pharmacokinetic study in which the ANT was administrated intravenously to three healthy volunteers. The results prove that the novel sorbent could be useful in extraction of ANT and ANT-OH from human plasma and that the analytical strategy could be a versatile tool to explain a potential and pharmacological activity of ANT and ANT-OH.


Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry

Joanna Giebułtowicz, Natalia Korytowska, Roman Piotrowski, Piotr Kułakowski, Gniewomir Latacz, Ewa Szymańska, Barbara Wiśniowska, Sebastian Polak
PMID: 33353167   DOI: 10.3390/ijms21249693

Abstract

Antazoline (ANT) was recently shown to be an effective and safe antiarrhythmic drug in the termination of atrial fibrillation. However, the drug is still not listed in clinical guidelines. No data on ANT metabolism in humans is available. We used liquid chromatography coupled with tandem mass spectrometry to identify and characterize metabolites of ANT. We analyzed plasma of volunteers following a single intravenous administration of 100 mg of ANT mesylate and in in vitro cultures of human hepatocytes. We revealed that ANT was transformed into at least 15 metabolites and we investigated the role of cytochrome P450 isoforms. CYP2D6 was the main one involved in the fast metabolism of ANT. The biotransformation of ANT by CYP2C19 was much slower. The main Phase I metabolite was M1 formed by the removal of phenyl and metabolite M2 with hydroxyl in the
position of phenyl. Glucuronidation was the leading Phase II metabolism. Further study on pharmacokinetics of the metabolites would allow us to better understand the activity profile of ANT and to predict its potential clinical applications. Ultimately, further investigation of the activity profile of the new hydroxylated M2 metabolite of ANT might result in an active substance with a different pharmacological profile than the parent molecule, and potentially a new drug candidate.


Intravenous antazoline, a first-generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio-venous conduction and high clinical effectiveness (AntaEP Study)

Michal M Farkowski, Aleksander Maciag, Ilona Kowalik, Marek Konka, Hanna Szwed, Mariusz Pytkowski
PMID: 30920001   DOI: 10.1111/bcp.13940

Abstract

Antazoline is a first-generation antihistaminic drug used primarily in eye drop formulations. When administered intravenously, antazoline displays antiarrhythmic properties resulting in a rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm (SR). The aim of the study was to assess the influence of antazoline on atrio-venous conduction and other electrophysiological parameters in patients undergoing AF ablation.
An experimental prospective study. Patients scheduled for the first-time AF ablation, in SR and not on amiodarone were enrolled. Atrio-venous conduction assessment and invasive electrophysiological study (EPS) were performed before and after intravenous administration of 250 mg of antazoline. In case of AF induction during EPS, antazoline was administered until conversion to SR or a cumulative dose of 300 mg.
We enrolled 14 patients: 13 (93%) men, mean age 63.4 (59.9-66.8) years, mean CHA
DS
-VASc score 1.6 (1.0-2.2). Antazoline was administered in a mean dose 257.1 (246.7-267.6) mg. Pulmonary vein potentials and atrial capture during pulmonary vein stimulation were present before and after the administration of antazoline. Wenckebach point and atrial conduction times did not change significantly, but atrio-ventricular node effective refractory period improved-324.7 (275.9-373.5) ms vs 284.3 (256.2-312.4) ms, P = 0.02. Antazoline was effective in all 5 (100%) cases of AF induction during EPS. There were no serious adverse events.
Due to the lack of influence on atrio-venous conduction and high clinical effectiveness, antazoline may be suitable for pharmacological cardioversion of AF occurring during AF ablation.


Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart

Bartłomiej Jacek Bińkowski, Marcin Makowski, Paweł Kubiński, Andrzej Lubiński
PMID: 29623481   DOI: 10.1007/s10557-018-6787-9

Abstract

Antazoline is a first-generation antihistaminic agent with additional anticholinergic properties and antiarrhythmic potential. Recent data shows its high effectiveness in sinus rhythm restoration among patients with paroxysmal atrial fibrillation. The effect of antazoline on electrophysiological parameters of the heart in vivo has not yet been examined. The aim of this study was to evaluate changes in electrophysiological parameters of the heart muscle and conduction system as a response to increasing doses of antazoline.
After successful ablation of supraventricular arrhythmias, the electrophysiological parameters: sinus rhythm cycle length (SRCL), AH, HV, QRS, QT, QTc intervals, Wenckebach point (WP), sinus node recovery period (SNRT), intra- (hRA-CSos) and interatrial conduction time (hRA-CSd), right and left atrium refractory period (RA-; LA-ERP), and atrioventricular node refractory period (AVN-ERP) were assessed initially and after 100, 200, and 300 mg of antazoline given intravenously.
Fifteen patients (8 males, 19-72 years old) undergoing EPS and RF ablation were enrolled. After 100 mg bolus, a significant reduction in SRCL was noticed. After antazoline administration, significant prolongation of HV, QRS, QTc, hRA-CSos, hRA-CSd intervals, RA- and LA-ERP and reduction of SRCL were observed. After a total dose of 300 mg, QT interval prolonged significantly. Increasing the dose of antazoline had no impact on AH, Wenckebach point, AVN-ERP, and SNRT.
Antazoline has an effect on electrophysiological parameters of the atrial muscle and has rapid onset of action. No negative effect on sinus node function and atrioventricular conduction in a unique property among antiarrhythmic drugs.


Antiarrhythmic effect of antazoline in experimental models of acquired short- and long-QT-syndromes

Christian Ellermann, Magdalena Sterneberg, Simon Kochhäuser, Dirk G Dechering, Michael Fehr, Lars Eckardt, Gerrit Frommeyer
PMID: 29377987   DOI: 10.1093/europace/eux383

Abstract

Antazoline is a first-generation antihistamine with antiarrhythmic properties. This study examines potential electrophysiological effects of antazoline in short-QT-syndrome (SQTS) and long-QT-syndrome (LQTS).
Sixty-five rabbit hearts were Langendorff-perfused. Action potential duration at 90% of repolarization (APD90), QT-interval, spatial dispersion (DISP), and effective refractory period (ERP) were measured. The IK, ATP-opener pinacidil (1 µM, n = 14) reduced APD90 (-14 ms, P < 0.01), QT-interval (-14 ms, P < 0.01), and ERP (-11 ms, P < 0.01), thus simulating acquired SQTS. Additional infusion of 20 µM antazoline prolonged repolarization. Under baseline conditions, ventricular fibrillation (VF) was inducible in 5 of 14 hearts (10 episodes) and in 5 of 14 pinacidil-treated hearts (21 episodes, P = ns). Antazoline significantly reduced induction of VF (0 episodes, P < 0.05 each). Further 17 hearts were perfused with 100 µM sotalol and 17 hearts with 300 µM erythromycin to induce acquired LQTS2. In both groups, prolongation of APD90, QT-interval, and ERP was observed. Spatial dispersion was increased (sotalol: +26 ms, P < 0.01; erythromycin: +31 ms, P < 0.01). Additional infusion of antazoline reduced DISP (sotalol: -22 ms, P < 0.01; erythromycin: -26 ms, P < 0.01). Torsade de pointes (TdP) occurred in 6 of 17 sotalol-treated (22 episodes, P < 0.05 each) and in 8 of 17 erythromycin-treated hearts (96 episodes P < 0.05 each). Additional infusion of antazoline completely suppressed TdP in both groups (P < 0.05 each). Acquired LQTS3 was induced by veratridine (0.5 µM, n = 17) and similar results were obtained (APD90: +24 ms, P < 0.01, QT-interval: +58 ms, P < 0.01, DISP: +38 ms, P < 0.01). Torsade de pointes occurred in 10 of 17 hearts (41 episodes, P < 0.05 each). Antazoline significantly reduced TdP (2 of 17 hearts, 4 episodes, P < 0.05 each).
Antazoline significantly reduced induction of VF in an experimental model of acquired SQTS. In three experimental models of acquired LQTS, antazoline effectively suppressed TdP.


Explore Compound Types